molecular formula C5H11N B150401 Cyclopentylamine CAS No. 1003-03-8

Cyclopentylamine

Cat. No.: B150401
CAS No.: 1003-03-8
M. Wt: 85.15 g/mol
InChI Key: NISGSNTVMOOSJQ-UHFFFAOYSA-N
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Description

Cyclopentylamine, also known as this compound, is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32389. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentanamine
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InChI

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NISGSNTVMOOSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061387
Record name Cyclopentanamine
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Molecular Weight

85.15 g/mol
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CAS No.

1003-03-8
Record name Cyclopentylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylamine, a cyclic aliphatic amine, serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its unique five-membered ring structure imparts specific conformational properties that are leveraged in the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, with a focus on its applications in drug development.

Chemical Structure and Properties

This compound consists of a cyclopentane ring with an amino group (-NH2) attached to one of the carbon atoms. This primary amine is a colorless to pale yellow liquid at room temperature with a characteristic amine-like, ammoniacal odor.[1][2] It is a volatile and highly flammable substance.[1][3]

The presence of the amino group allows for hydrogen bonding, rendering it miscible with water and soluble in common organic solvents such as ethanol, ether, and acetone.[1][4] The lone pair of electrons on the nitrogen atom confers basic properties to the molecule.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Chemical Formula C₅H₁₁N[2][5]
Molecular Weight 85.15 g/mol [5]
CAS Number 1003-03-8[1][5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Strong, ammonia-like[1]
Melting Point -86 °C to -85 °C[5][6][7]
Boiling Point 106-108 °C[3][5]
Density 0.863 g/mL at 25 °C[3][5]
Solubility Miscible with water, acetone, and benzene[1][4]
pKa 10.65 (at 25 °C)[1][5]
Flash Point 11.5 °C to 13 °C (closed cup)[3][6]
Refractive Index (n20/D) 1.450[3][6]

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the reductive amination of cyclopentanone.[1] This process typically involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent and a catalyst.

Experimental Protocol: Reductive Amination of Cyclopentanone

Objective: To synthesize this compound from cyclopentanone via reductive amination.

Materials:

  • Cyclopentanone

  • Ammonia (aqueous or methanolic solution)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Ethanol or Methanol (solvent)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: In a high-pressure autoclave, a suspension of Raney Nickel catalyst in a suitable solvent (e.g., ethanol) is prepared.

  • Reaction Setup: Cyclopentanone and a solution of ammonia are added to the autoclave containing the catalyst. The use of a methanolic solution of ammonia can be more effective in minimizing the formation of secondary and tertiary amine by-products.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The pressure is then increased to the desired level (e.g., 20 MPa), and the mixture is heated to a temperature between 150-200 °C. The reaction mixture is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the Raney Nickel catalyst.

  • Purification: The filtrate, containing this compound, solvent, and any by-products, is then subjected to fractional distillation to isolate the pure this compound.[8]

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Reaction Reductive Amination in Autoclave Cyclopentanone->Reaction Ammonia Ammonia Ammonia->Reaction Hydrogen Hydrogen Gas Hydrogen->Reaction Catalyst Raney Nickel Catalyst Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Pressure High Pressure (e.g., 20 MPa) Pressure->Reaction Temperature High Temperature (150-200 °C) Temperature->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Distillation Fractional Distillation Filtration->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The primary amine group of this compound is the center of its reactivity, allowing it to participate in a variety of chemical transformations such as alkylation, acylation, and formation of Schiff bases.[2] This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with therapeutic applications.

Pencycuron Synthesis

This compound is a key starting material for the synthesis of the fungicide pencycuron.[9] The synthesis involves the reaction of this compound with 4-chlorobenzyl chloride and subsequently with phenyl isocyanate.

Role in CCR2 Antagonists

This compound derivatives have been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2).[10] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[11] Antagonizing this receptor is a therapeutic strategy for various inflammatory and autoimmune diseases.[12] The cyclopentyl group in these antagonists often serves as a hydrophobic scaffold that can be appropriately substituted to optimize binding affinity and pharmacokinetic properties.

Diagram of a Simplified CCR2 Signaling Pathway:

CCR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR2 CCR2 Receptor GPCR G-protein CCR2->GPCR Activates Downstream Downstream Signaling (e.g., JAK/STAT, PI3K/Akt) GPCR->Downstream Initiates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds and Activates Antagonist This compound-based CCR2 Antagonist Antagonist->CCR2 Blocks Binding Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response

Caption: Simplified CCR2 signaling and antagonist action.

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any impurities.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is around 10 µg/mL.[13] The sample should be filtered to remove any particulate matter.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS) is commonly used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Program: A temperature ramp is employed to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) is standard for generating a reproducible fragmentation pattern.

    • Mass Range: A scan range of m/z 35-300 is generally sufficient to detect the molecular ion and characteristic fragments of this compound and common impurities.

    • Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

Experimental Protocol:

  • Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4] The solution should be free of any solid particles.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide information about the electronic environment, neighboring protons, and the number of protons of each type.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the cyclopentane ring. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Experimental Protocol:

  • Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[6]

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: The spectrum will show characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibrations of the primary amine typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopentane ring will be observed just below 3000 cm⁻¹. The region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule.[14][15]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[6] It is fatal if swallowed and toxic if inhaled.[3][6] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[3][7] It is also harmful to aquatic life with long-lasting effects.[6] When handling this compound, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective use in the synthesis of novel and valuable compounds. The analytical techniques outlined in this guide provide the necessary tools for quality control and structural confirmation, ensuring the integrity of this crucial building block in research and development.

References

Physical properties of Cyclopentylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cyclopentylamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as aminocyclopentane, is a colorless to light yellow liquid with a characteristic amine-like odor. It is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Accurate knowledge of its physical properties is crucial for process design, reaction optimization, and safety assessments.

Data Presentation

The following table summarizes the boiling point and density of this compound as reported in various chemical literature and supplier specifications.

Physical PropertyValueUnitsConditionsSource(s)
Boiling Point 106-108°Cat 760 mmHg[1][2][3]
107°Cat 760 mmHg[4][5][6][7]
Density 0.863g/mLat 25 °C[1][2][3]
0.863g/cm³Not Specified[4]
0.8512g/cm³Not Specified[8]
0.86g/mLat 20/20 °C[5]
0.860g/mLNot Specified[6]
0.862g/mLNot Specified[7]

Experimental Protocols

The determination of boiling point and density requires precise and standardized experimental procedures to ensure the accuracy and reproducibility of the results. The following sections detail common and reliable methods for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, it is essential to ensure that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

1. Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and can also serve as a purification step.[4][9]

  • Apparatus: A simple distillation apparatus consists of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.

  • Procedure:

    • Place a measured volume of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned so that its top is level with the bottom of the side arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is distilling.[4]

    • Begin heating the distilling flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor reaches the thermometer.

    • Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.[10][11]

    • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2. Thiele Tube Method (Micro Method)

This method is ideal when only a small amount of the sample is available (less than 0.5 mL).[1]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band, and a heat source.

  • Procedure:

    • Attach the small test tube containing about 0.2-0.3 mL of this compound to the thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.

    • Place the sealed capillary tube, open end down, into the test tube.

    • Insert the thermometer assembly into the Thiele tube, which is filled with a high-boiling point liquid such as mineral oil. The sample should be positioned near the middle of the oil bath.[1]

    • Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the oil, ensuring uniform heating.[1]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.

    • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1][7][12]

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquids, it is temperature-dependent.

1. Pycnometer (Specific Gravity Bottle) Method

This is a highly precise method for determining the density of liquids.[5][6] A pycnometer is a glass flask with a specific, accurately known volume.[3][8]

  • Apparatus: A pycnometer, an analytical balance, and a constant-temperature bath.

  • Procedure:

    • Carefully clean and dry the pycnometer and its stopper, then weigh it accurately on an analytical balance (m₁).

    • Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to escape through the capillary. Ensure there are no air bubbles.

    • Place the filled pycnometer in a constant-temperature bath to reach thermal equilibrium.

    • Remove the pycnometer, dry the exterior completely, and weigh it (m₂).

    • Empty and dry the pycnometer, then fill it with this compound. Repeat the process of inserting the stopper, thermal equilibration, drying, and weighing (m₃).

    • The density of the this compound (ρ_c) can be calculated using the following formula: ρ_c = [(m₃ - m₁) / (m₂ - m₁)] * ρ_w where ρ_w is the density of water at the measurement temperature.

2. Vibrating Tube Densitometer (VTD) Method

This is a modern, rapid, and highly accurate method for density determination.[13]

  • Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency.[2] This frequency changes when the tube is filled with a fluid; the denser the fluid, the lower the frequency of oscillation.[2][14][15] The instrument measures the period of oscillation and relates it to density.[16]

  • Apparatus: A vibrating tube densitometer.

  • Procedure:

    • Calibrate the instrument using two fluids of known density, typically dry air and pure water, at the desired measurement temperature.

    • Inject the this compound sample into the measurement cell, ensuring no bubbles are present.

    • Allow the sample to reach thermal equilibrium with the oscillating tube.

    • The instrument will automatically measure the oscillation period and calculate the density based on the calibration constants.

    • Record the density and the measurement temperature.

Workflow Visualization

The following diagram illustrates the logical relationship between the physical properties of this compound and the experimental methods used for their determination.

G This compound Physical Property Determination cluster_properties Physical Properties cluster_methods Experimental Methodologies cluster_bp_methods Boiling Point Determination cluster_density_methods Density Determination BoilingPoint Boiling Point Distillation Distillation Method BoilingPoint->Distillation Determined By ThieleTube Thiele Tube Method BoilingPoint->ThieleTube Determined By Density Density Pycnometer Pycnometer Method Density->Pycnometer Determined By VTD Vibrating Tube Densitometer Density->VTD Determined By

References

Cyclopentylamine (CAS No. 1003-03-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cyclopentylamine (CAS No. 1003-03-8), a versatile primary cycloaliphatic amine. It covers its chemical and physical properties, synthesis, purification, and key applications in the pharmaceutical and agrochemical industries. This document includes detailed experimental protocols for its synthesis and for relevant biological assays where its derivatives are active. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its unique cyclic structure and reactive primary amine group make it a valuable building block in organic synthesis. It serves as a crucial intermediate in the production of various agrochemicals, such as the fungicide pencycuron, and is a key component in the synthesis of several active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes management and C-C chemokine receptor 2 (CCR2) antagonists for inflammatory diseases.[2][3][4]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 1003-03-8[1][5]
Molecular Formula C₅H₁₁N[1][5]
Molecular Weight 85.15 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Odor Ammoniacal
Boiling Point 106-108 °C[5]
Melting Point -85 °C
Density 0.863 g/mL at 25 °C
Flash Point 13 °C (55.4 °F)[6]
Water Solubility Miscible
Refractive Index (n²⁰/D) 1.450
pKa 10.65 at 25 °C[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes its key spectral features.

SpectroscopyDataReference
¹H NMR (CDCl₃) δ ~2.95 (m, 1H, CH-N), ~1.75-1.45 (m, 6H, CH₂), ~1.25 (s, 2H, NH₂)[7][8]
¹³C NMR (CDCl₃) δ ~55.0 (CH-N), ~34.0 (CH₂), ~24.0 (CH₂)[3][9]
FTIR (Neat) ~3360 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (N-H bend)[3][10]
Mass Spectrum (EI) m/z 85 (M⁺), 84, 56, 43, 41, 30, 28[11]

Synthesis and Purification

The most common industrial method for the synthesis of this compound is the reductive amination of cyclopentanone.[12] This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Experimental Protocol: Reductive Amination of Cyclopentanone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Cyclopentanone

  • Ammonia (anhydrous or aqueous solution)

  • Hydrogen gas

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol (solvent)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Hydrochloric acid (for salt formation, optional)

  • Sodium hydroxide (for neutralization, optional)

Procedure:

  • In a high-pressure autoclave reactor, combine cyclopentanone and the chosen solvent (e.g., methanol).

  • Add the catalyst (e.g., Raney Nickel, ~5-10% by weight of cyclopentanone).

  • Seal the reactor and purge with nitrogen gas.

  • Introduce ammonia into the reactor. The molar ratio of ammonia to cyclopentanone is typically in excess.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

  • Heat the mixture to the reaction temperature (e.g., 80-120 °C) with constant stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • The crude this compound in the solvent can be purified by distillation.

Purification: Fractional Distillation

Procedure:

  • Set up a fractional distillation apparatus.

  • Transfer the crude this compound solution to the distillation flask.

  • Slowly heat the flask. The solvent will distill first.

  • After the solvent has been removed, increase the temperature to distill the this compound at its boiling point (106-108 °C).[5]

  • Collect the fraction that distills at the correct temperature.

  • The purified this compound should be stored under a nitrogen atmosphere to prevent degradation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Cyclopentanone Cyclopentanone Reaction Reductive Amination in Autoclave Cyclopentanone->Reaction Ammonia Ammonia Ammonia->Reaction Catalyst Catalyst (e.g., Raney Ni) Catalyst->Reaction Hydrogen Hydrogen Gas Hydrogen->Reaction Filtration Filtration Reaction->Filtration Crude Product Distillation Fractional Distillation Filtration->Distillation Pure_Product Purified This compound Distillation->Pure_Product

Figure 1: General workflow for the synthesis and purification of this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various commercially important molecules.

Agrochemicals: Pencycuron

Pencycuron is a non-systemic fungicide used to control diseases caused by Rhizoctonia solani. The synthesis involves the reaction of this compound with other precursors. While a detailed industrial protocol is proprietary, the general reaction involves the formation of a phenylurea derivative.

Pharmaceuticals: DPP-IV Inhibitors and CCR2 Antagonists

This compound is a common structural motif in a number of drug candidates and approved drugs.

  • DPP-IV Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The cyclopentyl group often serves as a key component for binding to the enzyme.

  • CCR2 Antagonists: These molecules are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The this compound moiety is often incorporated into the core structure of these antagonists.

Experimental Protocols for Biological Assays

The following protocols are examples of in vitro assays used to characterize the activity of compounds derived from this compound.

DPP-IV Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a test compound to inhibit the activity of the DPP-IV enzyme.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound solution, and the DPP-IV enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Incubate the plate at 37 °C for 15-30 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (e.g., 30 minutes) at 37 °C.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

DPP4_Inhibition_Assay DPP4 DPP-IV Enzyme Product AMC (Fluorescent) DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP4 Inhibitor Test Compound (e.g., this compound derivative) Inhibitor->DPP4 Inhibition

Figure 2: Principle of the fluorescence-based DPP-IV inhibition assay.
CCR2 Antagonist Chemotaxis Assay

This assay determines the ability of a test compound to block the migration of cells towards a chemoattractant (CCL2), which is the ligand for the CCR2 receptor.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cell line)

  • Chemoattractant: Recombinant human CCL2

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Test compound (dissolved in DMSO)

  • 24-well plate with transwell inserts (e.g., 5 µm pore size)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

  • Fluorescence microplate reader

Procedure:

  • Culture the CCR2-expressing cells and resuspend them in the assay medium.

  • Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37 °C.

  • In the lower chamber of the 24-well plate, add the assay medium containing CCL2. For the negative control, add medium without CCL2.

  • Place the transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubate the plate at 37 °C in a CO₂ incubator for 2-4 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane.

  • Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of the released dye, or by staining and counting the cells on the lower side of the membrane.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC₅₀ value.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification Cells CCR2-expressing cells Preincubation Pre-incubation Cells->Preincubation Compound Test Compound Compound->Preincubation Upper_Chamber Upper Chamber (Transwell insert) Preincubation->Upper_Chamber Add cells Lower_Chamber Lower Chamber (with CCL2) Lower_Chamber->Upper_Chamber Place insert in well Incubation Incubation (2-4 hours at 37°C) Upper_Chamber->Incubation Removal Removal of non-migrated cells Incubation->Removal Quantify Quantification of migrated cells Removal->Quantify

Figure 3: Workflow for the CCR2 antagonist chemotaxis assay.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed or inhaled.[10][13] It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10] It should be used in a well-ventilated area or a fume hood.[14] Store in a cool, dry, and well-ventilated area away from sources of ignition.[14]

Conclusion

This compound (CAS No. 1003-03-8) is a fundamental building block in modern organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. This technical guide provides essential data and detailed protocols to support researchers and drug development professionals in the effective and safe use of this versatile compound. A thorough understanding of its properties, synthesis, and relevant biological assay methodologies is crucial for its successful application in research and development.

References

Synthesis of Cyclopentylamine from Cyclopentanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its production from the readily available precursor, cyclopentanone, is a critical industrial process. This technical guide provides a comprehensive overview of the primary synthetic routes for converting cyclopentanone to this compound, with a focus on reductive amination and the Leuckart reaction. Detailed experimental protocols, comparative data on reaction parameters and yields, and characterization of the final product are presented to serve as a practical resource for laboratory and process development applications.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with broad applications in the life sciences and material sciences. This compound, in particular, serves as a key intermediate in the production of various bioactive molecules. The most direct and economically viable route to this compound is from cyclopentanone, leveraging well-established chemical transformations. This document outlines the core methodologies for this synthesis, providing detailed procedural information and quantitative data to aid in the selection and optimization of the most suitable method for a given application.

Synthetic Methodologies

The conversion of cyclopentanone to this compound is predominantly achieved through two robust methods: catalytic reductive amination and the Leuckart reaction. Each method offers distinct advantages and is characterized by specific reaction conditions and outcomes.

Catalytic Reductive Amination

Catalytic reductive amination is a one-pot reaction that involves the formation of an imine intermediate from cyclopentanone and ammonia, followed by its immediate reduction to this compound in the presence of a catalyst and a reducing agent, typically hydrogen gas. This method is widely favored for its high efficiency and atom economy.

The overall reaction can be depicted as follows:

Reductive_Amination_Overview Cyclopentanone Cyclopentanone Ammonia + NH₃ Cyclopentanone->Ammonia This compound This compound Hydrogen + H₂ Ammonia->Hydrogen Catalyst Catalyst Hydrogen->Catalyst Catalyst->this compound

Caption: Overview of Catalytic Reductive Amination.

The reaction proceeds through a well-defined pathway involving the formation of a hemiaminal, followed by dehydration to an imine, which is then hydrogenated.

Reductive_Amination_Pathway Cyclopentanone Cyclopentanone Hemiaminal Hemiaminal Intermediate Cyclopentanone->Hemiaminal + NH₃ Imine Cyclopentanimine (Imine Intermediate) Hemiaminal->Imine - H₂O This compound This compound Imine->this compound + H₂ / Catalyst

Caption: Signaling Pathway of Reductive Amination.

Method 1: Reductive Amination using Raney Nickel

This is a classic and industrially relevant method utilizing a cost-effective nickel catalyst.

  • Materials:

    • Cyclopentanone (1.0 mol)

    • Liquid Ammonia (3.5 mol)

    • Raney Nickel (1 g, catalyst)

    • Hydrogen gas

    • Petroleum ether (for extraction)

  • Procedure:

    • Charge a high-pressure autoclave with cyclopentanone and the Raney Nickel catalyst.

    • Purge the reactor with hydrogen gas to remove air.

    • Introduce liquid ammonia into the autoclave.

    • Seal the reactor and begin stirring.

    • Slowly heat the mixture to a temperature between 120-180°C.[1]

    • Pressurize the reactor with hydrogen gas to 50-110 kg/cm ².[1]

    • Maintain these conditions for 1.5 hours.[1]

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Extract the product from the reaction mixture twice with petroleum ether.[1]

    • Combine the organic extracts and purify by distillation to obtain this compound.

Method 2: Reductive Amination using Ruthenium-based Catalysts

Ruthenium catalysts often exhibit higher activity and can operate under milder conditions.

  • Materials:

    • Cyclopentanone

    • Ammonia (in methanol)

    • Ru/Nb₂O₅ catalyst

    • Hydrogen gas

  • Procedure:

    • In a suitable high-pressure reactor, combine cyclopentanone, a solution of ammonia in methanol, and the Ru/Nb₂O₅ catalyst.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 2 MPa.[2]

    • Heat the reaction mixture to 90°C with stirring.[2]

    • Maintain the reaction for a specified time (e.g., several hours) until completion is indicated by GC analysis.

    • Cool the reactor, vent the pressure, and filter to remove the catalyst.

    • The filtrate can be concentrated and the product purified by distillation.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] The reaction proceeds through the formation of N-cyclopentylformamide, which is then hydrolyzed to yield this compound.

Leuckart_Reaction_Pathway Cyclopentanone Cyclopentanone Imine_Formate_Complex Imine-Formate Complex Cyclopentanone->Imine_Formate_Complex + NH₄⁺HCOO⁻ N_Cyclopentylformamide N-Cyclopentylformamide Imine_Formate_Complex->N_Cyclopentylformamide Hydride Transfer This compound This compound N_Cyclopentylformamide->this compound Hydrolysis

Caption: Signaling Pathway of the Leuckart Reaction.

  • Materials:

    • Cyclopentanone

    • Ammonium formate

    • Hydrochloric acid (for hydrolysis)

    • Sodium hydroxide (for neutralization)

    • Diethyl ether (for extraction)

  • Procedure:

    • A mixture of cyclopentanone and an excess of ammonium formate is heated. The reaction is typically carried out at temperatures between 160-185°C.

    • The reaction is heated until the formation of N-cyclopentylformamide is complete. This can be monitored by TLC or GC.

    • After cooling, the excess ammonium formate and formic acid are removed.

    • The resulting N-cyclopentylformamide is then hydrolyzed by heating with an aqueous acid, such as hydrochloric acid.

    • The reaction mixture is cooled and made alkaline with a sodium hydroxide solution.

    • The liberated this compound is then extracted with a suitable organic solvent, such as diethyl ether.

    • The organic extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by distillation.

    • The crude this compound is then purified by fractional distillation.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalyst/ReagentTemperature (°C)PressureTypical Yield (%)Reference
Reductive AminationNickel catalysts150 - 20020 MPa55.6[1][4]
Reductive AminationRu/Nb₂O₅902 MPa H₂84.3[2]
Leuckart ReactionAmmonium formate160 - 185AtmosphericModerate to Good[3]
N-cyclopentylformamide HydrolysisCesium carbonate in methanol60Atmospheric99[4]

Note: Yields can vary significantly based on specific reaction conditions and scale.

Experimental Workflow

A general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Start Start: Cyclopentanone Reaction Reaction (Reductive Amination or Leuckart) Start->Reaction Workup Work-up (e.g., Extraction, Neutralization) Reaction->Workup Purification Purification (Distillation) Workup->Purification Characterization Characterization (GC-MS, NMR, IR) Purification->Characterization End End: Pure this compound Characterization->End

Caption: General Experimental Workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Spectral data available.[5][6]
¹³C NMR Spectral data available.[7]
FTIR Characteristic N-H stretching bands for a primary amine.[5][8]
Mass Spec (GC-MS) Molecular ion peak and fragmentation pattern consistent with C₅H₁₁N.[5][9]

Conclusion

The synthesis of this compound from cyclopentanone can be effectively achieved through catalytic reductive amination or the Leuckart reaction. Catalytic reductive amination, particularly with modern catalysts like ruthenium-on-niobium pentoxide, offers high yields under relatively mild conditions. The Leuckart reaction remains a viable, classic alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. This guide provides the necessary foundational information for researchers and professionals to successfully implement and optimize the synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of Cyclopentylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentylamine, a cyclic aliphatic amine, serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its structural elucidation and quality control rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides an in-depth overview of the NMR and IR spectroscopic data of this compound, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Assignment Chemical Shift (ppm) Multiplicity Integration
CH-NH₂~3.31Multiplet1H
CH₂ (alpha to NH₂)~1.82Multiplet2H
CH₂~1.72Multiplet2H
CH₂~1.55Multiplet2H
NH₂~1.37Singlet (broad)2H
CH₂ (beta to NH₂)~1.28Multiplet2H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Assignment Chemical Shift (ppm)
C -NH₂~52.0
C H₂ (alpha to NH₂)~34.0
C H₂ (beta to NH₂)~24.0

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a neat liquid, shows characteristic absorption bands for the amine and alkyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3370 - 3250N-H stretchPrimary Amine (-NH₂)Medium, two bands
2950 - 2850C-H stretchAlkyl (C-H)Strong
1650 - 1580N-H bend (scissoring)Primary Amine (-NH₂)Medium
1470 - 1450C-H bend (scissoring)Methylene (-CH₂-)Medium
1250 - 1020C-N stretchAliphatic AmineMedium
910 - 665N-H wagPrimary Amine (-NH₂)Broad, Strong

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

    • Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope and longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

FT-IR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation:

    • Ensure the salt plates (typically NaCl or KBr) are clean and dry, as they are sensitive to moisture.

    • Place a single drop of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean salt plates) to account for any instrument and atmospheric absorptions.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Processing:

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with known functional group frequencies to confirm the structure of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Analysis Structural Elucidation NMR_Sample_Prep Sample Preparation (this compound in CDCl3) H1_Acquisition 1H NMR Acquisition NMR_Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR Acquisition NMR_Sample_Prep->C13_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) H1_Acquisition->NMR_Processing C13_Acquisition->NMR_Processing NMR_Data NMR Data Tables (Chemical Shifts, Multiplicity) NMR_Processing->NMR_Data Interpretation Interpretation of Spectra NMR_Data->Interpretation IR_Sample_Prep Sample Preparation (Neat Liquid Film) IR_Acquisition FT-IR Acquisition (Background & Sample Scan) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Baseline Correction) IR_Acquisition->IR_Processing IR_Data IR Peak Table (Wavenumber, Assignment) IR_Processing->IR_Data IR_Data->Interpretation Structure_Confirmation Structure Confirmation of This compound Interpretation->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

Cyclopentylamine: A Comprehensive Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine, a cyclic primary amine with the formula C₅H₁₁N, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility characteristics in various media are critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound in water and a range of common organic solvents. The document summarizes available solubility data, outlines experimental protocols for solubility determination, and discusses the key physicochemical factors governing its solubility.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature with a characteristic amine odor. Its molecular structure, featuring a polar amino group attached to a nonpolar cyclopentane ring, dictates its solubility behavior.

Key Properties:

  • Molecular Formula: C₅H₁₁N

  • Molecular Weight: 85.15 g/mol

  • Boiling Point: 106-108 °C

  • Density: Approximately 0.863 g/mL at 25 °C

  • pKa of Conjugate Acid: ~10.65

Solubility of this compound

The solubility of this compound is a result of the interplay between the hydrophilic nature of the primary amine group and the hydrophobic character of the cyclopentyl ring.[1] The lone pair of electrons on the nitrogen atom and the hydrogen atoms on the amine group allow for hydrogen bonding with protic solvents like water.[1]

Solubility in Water

This compound is widely reported to be miscible with water.[2][3][4][5][6][7] This indicates that it is soluble in water in all proportions, forming a homogeneous solution. The miscibility is attributed to the formation of hydrogen bonds between the amine group and water molecules.[1]

Solubility in Organic Solvents

This compound is also highly soluble in a variety of common organic solvents.[8][9][10] Its nonpolar cyclopentane ring contributes to favorable interactions with nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Water and Selected Organic Solvents

Solvent NameSolvent TypeSolubility/Miscibility
WaterPolar ProticMiscible[2][3][4][5][6][7]
EthanolPolar ProticFully Miscible[8]
MethanolPolar ProticMiscible (Expected)
AcetonePolar AproticMiscible[2][4][8][11]
Diethyl EtherNonpolarFully Miscible[8]
BenzeneNonpolarMiscible[2][4][11]
DichloromethanePolar AproticSoluble (Expected)
ChloroformPolar AproticSoluble (Expected)
TolueneNonpolarSoluble (Expected)
HexaneNonpolarSoluble (Expected)
Ethyl AcetatePolar AproticSoluble (Expected)

Note: "Miscible (Expected)" or "Soluble (Expected)" indicates high solubility based on the general solubility characteristics of amines and the principle of "like dissolves like".

Factors Influencing Solubility

Several factors govern the solubility of this compound:

  • Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like water and alcohols.[1]

  • Polarity: The polarity of the solvent plays a crucial role. This compound, with its polar amine group, interacts well with polar solvents.[1]

  • Hydrophobicity: The nonpolar five-membered aliphatic ring imparts hydrophobic character, which enhances its solubility in nonpolar organic solvents.[1]

  • Temperature: While specific data is unavailable, the solubility of most liquids increases with temperature.

  • pH: In acidic solutions, the amine group is protonated to form a cyclopentylammonium salt. These ionic species are generally much more soluble in water than the neutral amine.

Experimental Protocol for Determining Miscibility

A general method for qualitatively determining the miscibility of this compound in a given solvent is as follows:

Objective: To visually assess whether this compound is miscible in a selected solvent at room temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Small, clean, and dry test tubes

  • Vortex mixer or stirring rod

  • Pipettes

Procedure:

  • Add approximately 2 mL of the chosen solvent to a clean, dry test tube.

  • Carefully add 5-10 drops of this compound to the same test tube.

  • Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a clean glass rod for approximately 30-60 seconds.

  • Allow the mixture to stand for 2-3 minutes.

  • Observe the mixture against a well-lit background.

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Soluble: The solution appears cloudy or a small amount of an undissolved layer is present.

Safety Precautions: this compound is flammable and toxic. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Solubility Relationships

The following diagrams illustrate the factors influencing this compound's solubility and a general experimental workflow.

G Factors Influencing this compound Solubility cluster_properties Molecular Properties cluster_interactions Intermolecular Interactions cluster_solubility Resulting Solubility CPA This compound Amine_Group Polar -NH2 Group CPA->Amine_Group Cyclopentyl_Ring Nonpolar Cyclopentyl Ring CPA->Cyclopentyl_Ring H_Bonding Hydrogen Bonding Amine_Group->H_Bonding VDW_Forces Van der Waals Forces Cyclopentyl_Ring->VDW_Forces Polar_Solvents High Solubility in Polar Solvents (e.g., Water) H_Bonding->Polar_Solvents Nonpolar_Solvents High Solubility in Nonpolar Solvents VDW_Forces->Nonpolar_Solvents

Caption: Factors influencing this compound solubility.

G Experimental Workflow for Miscibility Determination Start Start Add_Solvent Add 2 mL of Solvent to Test Tube Start->Add_Solvent Add_CPA Add 5-10 drops of This compound Add_Solvent->Add_CPA Mix Vortex/Stir for 30-60 seconds Add_CPA->Mix Stand Let Stand for 2-3 minutes Mix->Stand Observe Observe for Phase Separation Stand->Observe Miscible Homogeneous (Miscible) Observe->Miscible No Immiscible Phase Separation (Immiscible) Observe->Immiscible Yes End End Miscible->End Immiscible->End

Caption: Experimental workflow for miscibility determination.

Conclusion

This compound exhibits broad miscibility with water and common organic solvents, making it a versatile compound in various chemical applications. This high degree of solubility is governed by the dual nature of its molecular structure: a polar amine group capable of hydrogen bonding and a nonpolar cyclopentane ring that interacts favorably with organic media. While precise quantitative solubility data is not widely published, the qualitative assessment of miscibility provides a strong foundation for its use in research and development. The provided experimental protocol offers a straightforward method for confirming its miscibility in novel solvent systems.

References

The Biological Significance and Therapeutic Potential of Cyclopentylamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine, a simple cyclic amine, serves as a versatile building block in medicinal chemistry. Its derivatives have emerged as a promising class of bioactive molecules with a wide range of therapeutic applications. This technical guide provides an in-depth analysis of the biological relevance and potential of this compound-containing compounds, focusing on their roles as enzyme inhibitors and receptor antagonists. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The Versatility of the this compound Moiety

The cyclopentyl group, a five-membered aliphatic ring, imparts unique physicochemical properties to molecules, including a balance of lipophilicity and conformational rigidity. When coupled with an amine functional group, as in this compound, it becomes a valuable pharmacophore for establishing specific interactions with biological targets. This compound and its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals, serving as crucial intermediates in the production of biologically active compounds.[1] The core structure of this compound consists of a cyclopentane ring with an amino group attached to one of its carbon atoms.[2] This structural motif has been successfully incorporated into a diverse array of small molecules, leading to the discovery of potent and selective modulators of enzymes and receptors involved in various disease pathologies.

Key Biological Activities of this compound Derivatives

This compound derivatives have demonstrated significant activity in several key therapeutic areas, primarily as enzyme inhibitors and receptor antagonists.

Enzyme Inhibition

A series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent and selective inhibitors of phosphodiesterase 7 (PDE7).[3][4][5] PDE7 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition is a potential therapeutic strategy for inflammatory and neurological disorders. The introduction of a cyclopentylamino group at the 2-position of the thienopyrimidinone scaffold resulted in a substantial increase in PDE7 inhibitory activity, suggesting that the bulkier cycloalkyl group provides a better fit in the hydrophobic binding pocket of the enzyme.[6]

Table 1: PDE7 Inhibitory Activity of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

CompoundR GroupPDE7 IC50 (nM)
1 H230
2 7-Methyl28
3 7-Ethyl15
4 7-Pyridin-3-yl8.9

Data compiled from multiple sources indicating the structure-activity relationship of substitutions on the thienopyrimidinone core.

Novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues, and its inhibition is a promising approach for the treatment of metabolic syndrome, type 2 diabetes, and obesity.[9] Certain derivatives, such as compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), have demonstrated particularly strong inhibitory effects.[8][10]

Table 2: 11β-HSD1 Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

CompoundR Group11β-HSD1 IC50 (µM)% Inhibition of 11β-HSD2 at 10 µM
3a -CH3>1038.21 ± 1.15
3b -CH2CH3>1040.11 ± 2.03
3c -CH2CH2CH32.15 ± 0.1441.13 ± 0.98
3d -CH(CH3)20.46 ± 0.0342.17 ± 1.54
3f -C6H51.1 ± 0.0836.55 ± 1.11
3g -C6H4-4-Br0.18 ± 0.0142.33 ± 1.19
3h Spiro[thiazole-5,1'-cyclohexane]0.07 ± 0.00542.82 ± 0.96
3i Spiro[thiazole-5,1'-cyclobutane]1.55 ± 0.1046.33 ± 1.22
Carbenoxolone (Control) -0.08 ± 0.00655.22 ± 0.13

Data extracted from a study on novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, showcasing the impact of various substituents on inhibitory potency and selectivity.[8]

This compound derivatives have also been explored as inhibitors of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[11] FASN is overexpressed in many cancers and is considered a metabolic oncogene, making it an attractive target for cancer therapy.[12] While specific quantitative data for this compound-based FASN inhibitors is still emerging, the scaffold shows promise in the development of new anticancer agents.

Receptor Antagonism

A significant development in the field is the discovery of a this compound derivative that acts as a potent dual antagonist of the neurokinin-1 (NK1) receptor and an inhibitor of the serotonin reuptake transporter (SERT).[12][13] This dual activity is of particular interest for the treatment of depression and other stress-related disorders. The identified compound demonstrated significant oral activity in preclinical models.[13]

Table 3: Dual NK1 Receptor Antagonist and SERT Inhibitor Activity

CompoundTargetBinding Affinity (Ki, nM)
This compound Derivative 4 Human NK1 Receptor0.45
Human SERT1.2

Data for a specific this compound derivative with potent dual activity.[13]

This compound-based structures have been investigated as antagonists of the C-C chemokine receptor 2 (CCR2).[7][14] The CCL2/CCR2 signaling axis plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation, and is implicated in a variety of inflammatory and autoimmune diseases.[3][15][16]

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Neurokinin-1 (NK1) Receptor Signaling

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand Substance P, primarily signals through Gαq and Gαs proteins.[7][17][18] Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream pathways like the MAPK/ERK cascade.[7][18] Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[18]

NK1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase ATP ATP AC->ATP converts Gs->AC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB Activation PKA->CREB

Caption: NK1 Receptor Signaling Pathway.

Serotonin Transporter (SERT) Mechanism

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process that terminates serotonergic signaling.[1][19][20] This transport is dependent on sodium (Na+) and chloride (Cl-) ions. The process begins with the binding of a Na+ ion, followed by serotonin, and then a Cl- ion to the transporter. This binding induces a conformational change, allowing the transporter to move the bound molecules into the cell. An intracellular potassium (K+) ion then binds to facilitate the return of the transporter to its outward-facing conformation.[1][2]

SERT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_out Na⁺ SERT_out SERT (Outward-facing) Na_out->SERT_out 1. Binds Sero_out Serotonin Sero_out->SERT_out 2. Binds Cl_out Cl⁻ Cl_out->SERT_out 3. Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Reorientation Na_in Na⁺ SERT_in->Na_in 4. Releases Sero_in Serotonin SERT_in->Sero_in 5. Releases Cl_in Cl⁻ SERT_in->Cl_in 6. Releases K_in K⁺ K_in->SERT_in 7. Binds

Caption: Serotonin Transporter (SERT) Mechanism.

Chemokine Receptor 2 (CCR2) Signaling

CCR2 is a GPCR that, upon binding its ligand CCL2, activates several downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[3][15] These pathways are crucial for cell survival, proliferation, migration, and cytokine production, all of which are key processes in inflammation.[3][15]

CCR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 binds PI3K PI3K CCR2->PI3K activates JAK JAK CCR2->JAK activates MAPK MAPK CCR2->MAPK activates Akt Akt PI3K->Akt activates Cellular_Responses Cellular Responses (Migration, Proliferation, Cytokine Production) Akt->Cellular_Responses STAT STAT JAK->STAT activates STAT->Cellular_Responses MAPK->Cellular_Responses

Caption: CCR2 Signaling in Inflammation.

Fatty Acid Synthase (FASN) in Cancer Signaling

FASN is a key enzyme in de novo lipogenesis and its expression is often upregulated in cancer cells.[11][12] Its activity is influenced by growth factor receptor signaling pathways, such as EGFR and HER2, which can activate downstream pathways like PI3K/Akt and MAPK.[21] These pathways, in turn, can promote the expression and activity of FASN, leading to increased lipid synthesis that supports tumor growth and survival.[4][21]

FASN_Signaling Growth_Factors Growth Factors (EGF, etc.) GFR Growth Factor Receptors (EGFR, HER2) Growth_Factors->GFR bind PI3K PI3K GFR->PI3K activate MAPK MAPK GFR->MAPK activate Akt Akt PI3K->Akt activates SREBP1c SREBP-1c Akt->SREBP1c activates MAPK->SREBP1c activates FASN FASN SREBP1c->FASN upregulates expression Lipid_Synthesis Increased Lipid Synthesis FASN->Lipid_Synthesis catalyzes Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth supports

Caption: FASN Signaling in Cancer.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of this compound derivatives.

General Experimental Workflow for In Vitro Assays

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep assay_setup Assay Setup (Enzyme/Receptor, Substrate, Buffers) compound_prep->assay_setup incubation Incubation assay_setup->incubation detection Detection of Signal (e.g., Fluorescence, Radioactivity) incubation->detection data_analysis Data Analysis (IC50/Ki Determination) detection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

PDE7 Inhibition Assay
  • Principle: This assay measures the ability of a test compound to inhibit the PDE7-catalyzed hydrolysis of cAMP to AMP.

  • Materials: Recombinant human PDE7, cAMP, [³H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the test compound, recombinant PDE7, and a mixture of cAMP and [³H]-cAMP.

    • Incubate the reaction mixture at 30°C for a specified time.

    • Stop the reaction by adding snake venom nucleotidase, which converts the [³H]-AMP product to [³H]-adenosine.

    • Add a scintillation cocktail that binds to [³H]-adenosine.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

11β-HSD1 Inhibition Assay
  • Principle: This assay measures the inhibition of the conversion of cortisone to cortisol by 11β-HSD1.

  • Materials: Human liver microsomes (as a source of 11β-HSD1), cortisone, NADPH, test compounds, cortisol antibody, HTRF detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the test compound, human liver microsomes, cortisone, and NADPH.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction and add a cortisol-specific antibody and HTRF detection reagents.

    • Measure the HTRF signal, which is inversely proportional to the amount of cortisol produced.

    • Calculate the percent inhibition and determine the IC50 value.

NK1 Receptor Binding Assay
  • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.

  • Materials: Cell membranes expressing the human NK1 receptor, [³H]-Substance P (radioligand), unlabeled Substance P (for non-specific binding), test compounds, filtration apparatus, scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, incubate the cell membranes with [³H]-Substance P and either the test compound, unlabeled Substance P (for non-specific binding), or buffer (for total binding).

    • After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and the percent inhibition by the test compound to determine the Ki value.

SERT Binding Assay
  • Principle: Similar to the NK1 receptor binding assay, this competitive assay measures the displacement of a radiolabeled ligand from the serotonin transporter.

  • Materials: Cell membranes expressing human SERT, [³H]-citalopram or another suitable radioligand, unlabeled serotonin or a known SERT inhibitor, test compounds.

  • Procedure:

    • Follow a similar procedure to the NK1 receptor binding assay, using SERT-expressing membranes and a SERT-specific radioligand.

    • Calculate the specific binding and the percent inhibition by the test compound to determine the Ki value.

Synthesis of Bioactive this compound Derivatives

The synthesis of these promising compounds often involves multi-step reaction sequences. Below are generalized synthetic schemes for two of the key classes of this compound derivatives discussed.

Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

These compounds are typically synthesized through the reaction of N-cyclopentylthiourea with an appropriate α-bromo ester. The reaction conditions can be varied depending on the nature of the ester.

Synthesis_Thiazolone Thiourea N-Cyclopentylthiourea Product 2-(Cyclopentylamino)thiazol-4(5H)-one Derivative Thiourea->Product + Bromoester α-Bromo Ester Bromoester->Product Reaction in appropriate solvent (e.g., Chloroform, Ethanol)

Caption: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-ones.

Synthesis of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The synthesis of this scaffold often begins with a suitable thiophene precursor, which undergoes a series of reactions to build the pyrimidinone ring, followed by the introduction of the this compound moiety.

Synthesis_Thienopyrimidinone Thiophene Substituted Thiophene Precursor Intermediate Thieno[3,2-d]pyrimidin-4(3H)-one Core Thiophene->Intermediate Multistep Synthesis Product 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivative Intermediate->Product + this compound

Caption: Synthesis of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones.

Conclusion and Future Directions

This compound has proven to be a highly valuable scaffold in the design and discovery of novel therapeutic agents. Its derivatives have demonstrated potent and selective activities against a range of important biological targets, including enzymes like PDE7 and 11β-HSD1, and receptors such as NK1 and CCR2. The development of dual-acting compounds, such as the NK1 antagonist-SERT inhibitor, highlights the potential for this chemical class to address complex multifactorial diseases.

Future research in this area should focus on:

  • Optimizing Potency and Selectivity: Further structure-activity relationship (SAR) studies to enhance the potency and selectivity of existing lead compounds.

  • Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to ensure their suitability for clinical development.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of lead compounds in relevant animal models of disease.

  • Exploration of New Targets: Expanding the application of the this compound scaffold to other clinically relevant biological targets.

The continued exploration of this compound chemistry holds significant promise for the development of the next generation of innovative medicines.

References

Cyclopentylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylamine, a cyclic aliphatic amine, has emerged as a critical building block in organic synthesis, particularly in the realms of medicinal chemistry and agrochemicals. Its unique structural and electronic properties, conferred by the five-membered ring, impart desirable physicochemical and pharmacological characteristics to the molecules in which it is incorporated. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of prominent pharmaceuticals and other bioactive compounds. Detailed experimental protocols for its synthesis and characteristic reactions, alongside a summary of its quantitative data and visualization of relevant synthetic and biological pathways, are presented to serve as a valuable resource for professionals in the field.

Introduction

This compound (C₅H₁₁N) is a colorless to pale yellow liquid with a characteristic amine odor.[1][2] Its structure, featuring a cyclopentyl ring attached to an amino group, provides a unique combination of lipophilicity and basicity, making it an attractive scaffold for the design of new chemical entities. The cyclopentyl moiety can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[3] As a result, this compound and its derivatives have found significant applications as key intermediates in the synthesis of a wide range of organic compounds, from pharmaceuticals to agrochemicals.[1][4]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₁N[5]
Molecular Weight 85.15 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Ammoniacal, fishy[1]
Boiling Point 106-108 °C[6]
Melting Point -85 °C[6]
Density 0.863 g/mL at 25 °C[6]
Flash Point 13 °C (55.4 °F)[5]
Water Solubility Moderately soluble/Miscible[1][2][6]
pKa 10.65[6]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR Signals corresponding to cyclopentyl and amine protons[7]
¹³C NMR Signals corresponding to the five carbons of the cyclopentyl ring[7]
IR Peaks characteristic of N-H stretching and bending[7]
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure[7]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the reductive amination of cyclopentanone.

Reductive Amination of Cyclopentanone

This method involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.

Materials:

  • Cyclopentanone

  • Ammonia (aqueous or gas)

  • Hydrogen gas

  • Raney Nickel or Ruthenium on Niobium Pentoxide (Ru/Nb₂O₅) catalyst[3][8]

  • Methanol or Ethanol (solvent)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, charge the reactor with cyclopentanone and the solvent (e.g., methanol).

  • Add the catalyst (e.g., Raney Nickel, typically 5-10% by weight of the ketone).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce ammonia into the reactor to the desired pressure.

  • Pressurize the reactor with hydrogen gas (e.g., up to 20 MPa).[3]

  • Heat the mixture to the reaction temperature (e.g., 150-200 °C) with constant stirring.[3]

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (e.g., GC-MS) until the consumption of cyclopentanone is complete.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude this compound is then purified by fractional distillation to yield the final product.

Yield:

  • Yields can be high, with some studies reporting up to 84.3% with a Ru/Nb₂O₅ catalyst.[3]

Reductive_Amination Cyclopentanone Cyclopentanone Intermediate_Imine Cyclopentanimine (Intermediate) Cyclopentanone->Intermediate_Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Hydrogen Hydrogen (H₂) Catalyst Catalyst (e.g., Raney Ni, Ru/Nb₂O₅) Solvent Solvent (e.g., Methanol) Pressure High Pressure Temperature High Temperature This compound This compound Water Water (H₂O) Intermediate_Imine->this compound + H₂ Catalyst

Caption: Reductive amination of cyclopentanone to this compound.

Key Reactions of this compound in Organic Synthesis

As a primary amine, this compound readily undergoes a variety of chemical transformations, making it a versatile building block. The most common reactions include N-alkylation and N-acylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

Procedure:

  • To a solution of this compound in the chosen solvent (e.g., acetonitrile), add the base (e.g., potassium carbonate, 1.5-2.0 equivalents).

  • Add the alkyl halide (e.g., ethyl iodide, 1.0-1.2 equivalents) dropwise to the mixture at room temperature with stirring.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the N-alkylated this compound.

Yield:

  • Yields for N-alkylation reactions are typically moderate to high, depending on the substrate and reaction conditions.

N_Alkylation This compound This compound N_Alkyl_this compound N-Alkylthis compound This compound->N_Alkyl_this compound + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkyl_this compound Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., ACN) Heat Heat Salt Salt (KX + HX)

Caption: General scheme for the N-alkylation of this compound.

N-Acylation

N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) or Acetic Anhydride

  • A base such as triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolve this compound in the chosen solvent (e.g., DCM) and cool the solution in an ice bath (0 °C).

  • Add the base (e.g., triethylamine, 1.1-1.5 equivalents).

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.0-1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-acylthis compound can be purified by recrystallization or column chromatography if necessary.

Yield:

  • N-acylation reactions are generally high-yielding.

N_Acylation This compound This compound N_Acyl_this compound N-Acylthis compound This compound->N_Acyl_this compound + R-COCl AcylatingAgent Acylating Agent (e.g., R-COCl) AcylatingAgent->N_Acyl_this compound Base Base (e.g., Et₃N) Solvent Solvent (e.g., DCM) Salt Base·HCl

Caption: General scheme for the N-acylation of this compound.

Applications of this compound in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several important pharmaceuticals, including the CDK4/6 inhibitors Palbociclib and Ribociclib.

Synthesis of Palbociclib (Ibrance®)

Palbociclib is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[9][10] The synthesis of Palbociclib involves the crucial step of introducing the cyclopentyl group via a nucleophilic substitution reaction with this compound.

A common synthetic route involves the reaction of 5-bromo-2,4-dichloropyrimidine with this compound to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate.[11][12]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • This compound

  • Dichloromethane (DCM) and water (solvent system)

  • Sodium carbonate (Na₂CO₃) or another inorganic base

Procedure:

  • In a reaction flask, suspend 5-bromo-2,4-dichloropyrimidine in a mixture of DCM and water.

  • Add the inorganic base (e.g., sodium carbonate, 1.2 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add this compound (1.05 equivalents) dropwise, maintaining the temperature between 0-5 °C.[12]

  • Stir the reaction mixture at this temperature for several hours (e.g., 16 hours) until the reaction is complete (monitored by TLC or LC-MS).[12]

  • Separate the organic layer. The aqueous layer may be extracted with DCM.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography to yield pure 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Yield:

  • This reaction is reported to proceed in high yield.

Palbociclib_Intermediate_Synthesis StartingMaterial 5-bromo-2,4-dichloropyrimidine Intermediate 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine StartingMaterial->Intermediate + this compound This compound This compound This compound->Intermediate Base Base (e.g., Na₂CO₃) Solvent DCM / Water Temperature 0-5 °C

Caption: Synthesis of a key intermediate for Palbociclib.

Synthesis of Ribociclib (Kisqali®)

Ribociclib is another selective CDK4/6 inhibitor used in combination with an aromatase inhibitor for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[13][14] Similar to Palbociclib, the synthesis of Ribociclib utilizes this compound to introduce the crucial cyclopentyl moiety.

The synthesis of Ribociclib often involves the preparation of a 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine core. This is achieved through various routes, one of which involves the reaction of a substituted pyrimidine with this compound.[15][16]

Role of the Cyclopentyl Moiety and Mechanism of Action of CDK4/6 Inhibitors

Palbociclib and Ribociclib function by inhibiting the cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the cell cycle.[17][18] By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[18]

The cyclopentyl group in both Palbociclib and Ribociclib plays a significant role in their binding to the ATP-binding pocket of CDK4/6. Structure-activity relationship (SAR) studies have shown that the cycloalkyl substituent at this position interacts with a lipophilic subpocket within the kinase domain.[10] This hydrophobic interaction contributes to the high potency and selectivity of these inhibitors for CDK4/6 over other kinases. The size and shape of the cyclopentyl group are optimized for this interaction, highlighting the importance of this compound as a building block in the design of these targeted therapies.

CDK46_Pathway cluster_upstream Upstream Signaling cluster_core Core Cell Cycle Machinery cluster_downstream Downstream Effects Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits Gene_Transcription Gene Transcription E2F->Gene_Transcription Activates G1_S_Transition G1/S Phase Transition Gene_Transcription->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Leads to Palbociclib_Ribociclib Palbociclib / Ribociclib (CDK4/6 Inhibitors) Palbociclib_Ribociclib->CDK46 Inhibits

Caption: Mechanism of action of CDK4/6 inhibitors.

Applications of this compound in Agrochemical Synthesis

This compound is also a valuable intermediate in the production of agrochemicals, such as the fungicide pencycuron.

Synthesis of Pencycuron

Pencycuron is a non-systemic fungicide used to control diseases caused by Rhizoctonia solani in crops like potatoes and rice.[5][19] Its synthesis involves the reaction of this compound with other precursors to form the final urea-based structure.[5]

Conclusion

This compound is a versatile and indispensable building block in modern organic synthesis. Its unique structural features contribute favorably to the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The successful development of blockbuster drugs like Palbociclib and Ribociclib underscores the importance of this compound in medicinal chemistry. The synthetic accessibility of this compound, coupled with its reactivity, ensures its continued and expanding role in the discovery and development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this valuable synthetic intermediate.

References

The Synthesis of Cyclopentylamine: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylamine, a cyclic primary amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique five-membered ring structure imparts specific conformational properties to molecules, making it a valuable synthon in drug discovery and development. While the precise moment of its first synthesis in the early 20th century remains somewhat obscure in the annals of chemical literature, the evolution of its synthetic routes reflects the broader advancements in organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the core methodologies, experimental protocols, and comparative data to inform contemporary research and process development.

Core Synthetic Strategies: An Historical Perspective

The synthesis of this compound has primarily revolved around the transformation of cyclopentanone, a readily available cyclic ketone. Early methods likely involved multi-step sequences with modest yields. However, the development of reductive amination and catalytic hydrogenation processes marked a significant leap forward, offering more direct and efficient pathways. Over the years, several distinct strategies have emerged, each with its own set of advantages and limitations.

Reductive Amination of Cyclopentanone

The most prevalent and industrially significant method for producing this compound is the reductive amination of cyclopentanone. This one-pot reaction involves the formation of an imine intermediate from cyclopentanone and ammonia, which is then reduced to the corresponding amine.

This approach utilizes hydrogen gas as the reductant in the presence of a metal catalyst. Nickel-based catalysts, particularly Raney nickel, have been widely employed. Industrial processes often operate under high pressure and elevated temperatures to achieve high conversion rates.

Experimental Protocol: Catalytic Ammonolysis of Cyclopentanone with Raney Ni

  • Apparatus: A high-pressure autoclave equipped with a stirrer and temperature and pressure controls.

  • Materials:

    • Cyclopentanone (1.0 mol)

    • Liquid Ammonia (3.5 mol)

    • Raney Ni catalyst (1.0 g)

    • Hydrogen gas

    • Petroleum ether (for extraction)

  • Procedure:

    • Charge the pressure autoclave with cyclopentanone and the Raney Ni catalyst.

    • Purge the autoclave with hydrogen gas to remove air.

    • Introduce liquid ammonia into the autoclave.

    • Seal the autoclave and begin stirring.

    • Gradually heat the mixture to a temperature between 120-180°C.

    • Pressurize the autoclave with hydrogen gas to 50-110 kg/cm ².

    • Maintain these conditions for 1.5 hours.

    • After the reaction period, stop heating and discontinue the hydrogen supply.

    • Allow the autoclave to cool to room temperature and then carefully vent the excess gas.

    • Extract the reaction mixture twice with petroleum ether.

    • Distill the combined organic extracts to isolate this compound.

An improved version of this process utilizes a ternary catalyst system, enhancing the yield significantly.

Experimental Protocol: Improved Catalytic Ammonolysis with Cu-Co-Ni/Al₂O₃ Catalyst

  • Catalyst: Cu-Co-Ni/Al₂O₃

  • Reaction Conditions:

    • Pressure: 0.9 MPa

    • Temperature: 240°C

    • Liquid Hourly Space Velocity (LHSV): 0.3 h⁻¹

    • Molar Ratio (H₂ : NH₃ : Cyclopentanone): 10:5:1

  • Procedure: The reaction is typically carried out in a fixed-bed reactor under a continuous flow of reactants. The product stream is then cooled and subjected to separation and purification processes.

Reductive amination can also be achieved using chemical reducing agents. Sodium borohydride and its derivatives are common choices in a laboratory setting due to their milder reaction conditions compared to catalytic hydrogenation.

Experimental Protocol: Reductive Amination of Cyclopentanone using Sodium Borohydride

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Materials:

    • Cyclopentanone

    • Ammonia (e.g., as a solution in methanol or ammonium acetate)

    • Sodium borohydride (NaBH₄)

    • Methanol (solvent)

    • Hydrochloric acid (for workup)

    • Sodium hydroxide (for neutralization)

    • Diethyl ether (for extraction)

  • Procedure:

    • Dissolve cyclopentanone in methanol in the round-bottom flask.

    • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) to the flask and stir to form the enamine/imine intermediate.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Acidify the reaction mixture with hydrochloric acid to destroy excess borohydride and form the amine salt.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by rotary evaporation to yield this compound.

Synthesis from Cyclopentanone Oxime

This two-step method involves the initial formation of cyclopentanone oxime from cyclopentanone and hydroxylamine, followed by the reduction of the oxime to this compound. This route avoids the use of high-pressure hydrogenation.

Experimental Protocol: Synthesis and Reduction of Cyclopentanone Oxime

Part A: Synthesis of Cyclopentanone Oxime

  • Apparatus: A beaker or flask with a magnetic stirrer.

  • Materials:

    • Cyclopentanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH) or sodium acetate (CH₃COONa)

    • Water

  • Procedure:

    • Prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).

    • Slowly add cyclopentanone to this solution with stirring.

    • Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

    • The cyclopentanone oxime may precipitate out of the solution or can be extracted with a suitable organic solvent.

    • Isolate and purify the cyclopentanone oxime by recrystallization or distillation.

Part B: Reduction of Cyclopentanone Oxime

  • Apparatus: A three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Materials:

    • Cyclopentanone oxime

    • Sodium metal

    • Absolute ethanol

  • Procedure:

    • Place the cyclopentanone oxime in the flask and dissolve it in absolute ethanol.

    • Heat the solution to reflux.

    • Carefully add small pieces of sodium metal through the condenser at a rate that maintains a steady reflux.

    • After all the sodium has been added and the reaction subsides, continue to reflux until the sodium is completely dissolved.

    • Cool the reaction mixture and cautiously add water to decompose any unreacted sodium.

    • The this compound can then be isolated by steam distillation or solvent extraction followed by distillation.

The Leuckart Reaction

The Leuckart reaction provides a method for the reductive amination of ketones using formic acid or its derivatives, such as formamide or ammonium formate, as both the nitrogen source and the reducing agent. This reaction typically requires high temperatures. The initial product is the N-formyl derivative, which is then hydrolyzed to yield the primary amine.

Experimental Protocol: Leuckart Synthesis of this compound

  • Apparatus: A round-bottom flask with a reflux condenser and a heating mantle.

  • Materials:

    • Cyclopentanone

    • Ammonium formate or formamide

    • Hydrochloric acid (for hydrolysis)

    • Sodium hydroxide (for neutralization)

    • Diethyl ether (for extraction)

  • Procedure:

    • Combine cyclopentanone and a molar excess of ammonium formate or formamide in the round-bottom flask.

    • Heat the mixture to a high temperature (typically 160-185°C) and maintain it at reflux for several hours.

    • Monitor the reaction progress (e.g., by observing the cessation of CO₂ evolution).

    • After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture.

    • Heat the mixture under reflux to hydrolyze the intermediate N-cyclopentylformamide.

    • After hydrolysis is complete, cool the solution and neutralize it with a strong base, such as sodium hydroxide.

    • Extract the resulting this compound with an organic solvent like diethyl ether.

    • Dry the organic extracts and purify the product by distillation.

The Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. For the synthesis of this compound, this would involve the reaction of a cyclopentyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Experimental Protocol: Gabriel Synthesis of this compound

Part A: N-Cyclopentylphthalimide Synthesis

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Materials:

    • Potassium phthalimide

    • Bromocyclopentane (or another cyclopentyl halide)

    • Dimethylformamide (DMF) as a solvent

  • Procedure:

    • Suspend potassium phthalimide in DMF in the round-bottom flask.

    • Add bromocyclopentane to the suspension.

    • Heat the mixture with stirring for several hours to complete the Sₙ2 reaction.

    • After cooling, pour the reaction mixture into water to precipitate the N-cyclopentylphthalimide.

    • Filter, wash with water, and dry the solid product.

Part B: Liberation of this compound

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Materials:

    • N-Cyclopentylphthalimide

    • Hydrazine hydrate

    • Ethanol (solvent)

  • Procedure (Hydrazinolysis):

    • Dissolve the N-cyclopentylphthalimide in ethanol in the round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture at reflux for a few hours, during which a precipitate of phthalhydrazide will form.

    • Cool the mixture and filter off the precipitate.

    • The filtrate contains the this compound, which can be isolated by distillation after removing the ethanol.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic methods, allowing for a comparative analysis of their efficiency and reaction conditions.

Table 1: Comparison of Reductive Amination Methods for this compound Synthesis

MethodStarting MaterialReagentsCatalystTemperature (°C)PressureYield (%)Purity (%)
Catalytic AmmonolysisCyclopentanoneNH₃, H₂Raney Ni120-18050-110 kg/cm ²55.6Not Reported
Improved Catalytic AmmonolysisCyclopentanoneNH₃, H₂Cu-Co-Ni/Al₂O₃2400.9 MPa89.7Not Reported
Chemical ReductionCyclopentanoneNH₃ source, NaBH₄-Room Temp.AtmosphericVariableVariable

Table 2: Comparison of Other Synthetic Routes to this compound

MethodStarting Material(s)Key ReagentsTemperature (°C)Yield (%)Key Features
Oxime ReductionCyclopentanone, NH₂OH·HClNa, EthanolRefluxModerateAvoids high pressure
Leuckart ReactionCyclopentanoneAmmonium formate160-185Moderate to GoodHigh temperature, formyl intermediate
Gabriel SynthesisBromocyclopentane, Potassium phthalimideHydrazine hydrateRefluxGoodAvoids over-alkylation

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for this compound.

Reductive_Amination Cyclopentanone Cyclopentanone Imine Imine Intermediate Cyclopentanone->Imine + NH₃ - H₂O This compound This compound Imine->this compound Reduction (H₂/Catalyst or NaBH₄)

Caption: Reductive amination pathway for this compound synthesis.

Oxime_Reduction Cyclopentanone Cyclopentanone CyclopentanoneOxime Cyclopentanone Oxime Cyclopentanone->CyclopentanoneOxime + NH₂OH This compound This compound CyclopentanoneOxime->this compound Reduction (e.g., Na/Ethanol)

Caption: Synthesis of this compound via the oxime reduction method.

Leuckart_Reaction Cyclopentanone Cyclopentanone Formyl_Intermediate N-Cyclopentylformamide Cyclopentanone->Formyl_Intermediate + Ammonium formate (High Temp) This compound This compound Formyl_Intermediate->this compound Hydrolysis (H⁺)

Caption: The Leuckart reaction pathway for this compound synthesis.

Gabriel_Synthesis Cyclopentyl_Halide Cyclopentyl Halide Phthalimide_Adduct N-Cyclopentylphthalimide Cyclopentyl_Halide->Phthalimide_Adduct + Potassium Phthalimide This compound This compound Phthalimide_Adduct->this compound Hydrazinolysis

Caption: Gabriel synthesis pathway for this compound.

Conclusion

The synthesis of this compound has evolved from early, likely inefficient methods to highly optimized industrial processes. The reductive amination of cyclopentanone remains the most direct and economically viable route, with ongoing research focusing on the development of more active and selective catalysts to further improve yields and reduce the environmental impact. Alternative methods, such as the reduction of cyclopentanone oxime, the Leuckart reaction, and the Gabriel synthesis, offer valuable options for laboratory-scale synthesis, each with distinct advantages depending on the available starting materials and desired reaction conditions. This guide provides a foundational understanding of these key synthetic strategies, equipping researchers and professionals with the knowledge to select and implement the most appropriate method for their specific needs in the pursuit of novel pharmaceuticals and other valuable chemical entities.

Cyclopentylamine derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclopentylamine Derivatives and Their Potential Applications

Introduction

This compound and its derivatives represent a versatile class of cyclic aliphatic amines that have garnered significant attention across various scientific disciplines. The cyclopentyl moiety provides a unique conformational rigidity and lipophilicity that makes it a valuable scaffold in the design of bioactive molecules and functional materials. As a fundamental raw material and intermediate, this compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for catalysis.[1][2] This technical guide provides a comprehensive overview of the synthesis, applications, and therapeutic potential of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and professionals in drug development.

Medicinal Chemistry Applications

The cyclopentyl group is a prevalent feature in many pharmacologically active compounds, contributing to enhanced binding affinity, metabolic stability, and favorable pharmacokinetic profiles.

Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents, particularly those incorporating a thiazolone ring.

A series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[3][4] The mechanism of their antitumor activity is reported to be the inhibition of various enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDK1, CDK2) and carbonic anhydrase IX (CA IX).[4]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a representative 2-(cyclopentylamino)thiazol-4(5H)-one derivative, compound 3g , against several human carcinoma cell lines.[5]

CompoundCell LineCancer TypeIC₅₀ (µM)
3g Caco-2Colon Carcinoma15.3 ± 1.2[5]
PANC-1Pancreatic Carcinoma18.7 ± 1.5[5]
U-118 MGGlioma21.4 ± 1.8[5]
MDA-MB-231Breast CarcinomaNot specified
SK-MEL-30Skin MelanomaNot specified

Compound 3g is 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one.

Additionally, cyclopentane-fused anthraquinone derivatives have been developed as novel analogs of anthracyclines (e.g., doxorubicin). These compounds exhibit potent antiproliferative activity, even against cell lines with multidrug resistance, by interacting with DNA and topoisomerase 1, inducing reactive oxygen species (ROS), and promoting cytotoxicity through lysosomal pathways.[6]

Experimental Protocols

General Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives (Procedure A) [3] This procedure is suitable for derivatives with unbranched alkyl substituents at the C-5 position.

  • Dissolve 2-cyclopentylthiourea and the appropriate 2-bromo ester in chloroform.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the final 2-(cyclopentylamino)thiazol-4(5H)-one derivative.

Anticancer Activity Assessment (MTS Assay) [3][4]

  • Seed cancer cells (e.g., Caco-2, PANC-1) in 96-well plates and incubate to allow for cell attachment.

  • Treat the cells with a wide range of concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 72 hours).

  • Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

  • Incubate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the cell viability in response to the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).

Visualization: Synthesis Workflow

Thiourea 2-Cyclopentylthiourea Product 2-(Cyclopentylamino)thiazol-4(5H)-one Derivative Thiourea->Product BromoEster 2-Bromo Ester BromoEster->Product Solvent Chloroform (Room Temp) Solvent->Product Procedure A Purification Purification (Chromatography) Product->Purification

General synthesis of 2-(cyclopentylamino)thiazol-4(5H)-ones.
Enzyme Inhibitors

The same class of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives also functions as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is responsible for converting inactive cortisone to active cortisol, and its inhibition is a therapeutic target for managing metabolic disorders.

Data Presentation: 11β-HSD1 Inhibition

Several derivatives demonstrated significant inhibitory activity against the 11β-HSD1 isoform at a concentration of 10 µM.[3][4] Compound 3h was identified as a particularly potent and selective inhibitor.[4]

Compound% Inhibition of 11β-HSD1 (at 10 µM)IC₅₀ of 11β-HSD1 (µM)
3c-3i > 50%[3]Not specified for all
3h Not specified0.07[4]

Compound 3h is 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one.

Visualization: 11β-HSD1 Signaling Pathway

Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol GR Glucocorticoid Receptor Cortisol->GR Response Metabolic Effects (e.g., Gluconeogenesis) GR->Response Inhibitor This compound Derivative Inhibitor->HSD11B1

Inhibition of the 11β-HSD1 enzyme by this compound derivatives.
Antiviral Agents

Cyclopentane derivatives have been identified as potent and selective inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication and release.[7][8] Compounds such as RWJ-270201 have shown antiviral activity against a spectrum of influenza A and B viruses, with potencies sometimes exceeding those of approved drugs like zanamivir and oseltamivir carboxylate.[7][8] The mechanism involves preventing the release of new virions from infected host cells.[7]

Another notable example is cyclopentenylcytosine, a carbocyclic nucleoside with broad-spectrum antiviral activity against DNA and RNA viruses.[9] Its proposed mechanism is the inhibition of CTP synthetase, an enzyme critical for pyrimidine ribonucleotide biosynthesis.[9]

Visualization: Influenza Neuraminidase Inhibition

cluster_cell Infected Host Cell Virion New Virions (Budding) Receptor Sialic Acid Receptor Virion->Receptor Tethered NA Neuraminidase (NA) Receptor->NA Cleavage by NA ReleasedVirion Released Virions NA->ReleasedVirion Release Inhibitor Cyclopentane Derivative Inhibitor->NA

Mechanism of influenza neuraminidase inhibitors.
Other Therapeutic Applications

  • Antinociceptive Agents : Certain benzamide derivatives of this compound have shown significant dose-dependent antinociceptive (pain-relieving) activity in preclinical models.[10]

  • FASN Inhibitors : 3-substituted this compound derivatives can inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancers, making it a target for antineoplastic therapy.[11]

  • CCR2 Antagonists : this compound is a known scaffold for developing antagonists of the C-C chemokine receptor 2 (CCR2), which are being investigated for inflammatory conditions like atherosclerosis.[1][5]

Applications in Asymmetric Catalysis

Chiral this compound derivatives are crucial components in the design of advanced ligands for asymmetric catalysis.[12] When incorporated into cyclopentadienyl (Cp) metal complexes (e.g., with rhodium, iridium, or cobalt), these ligands enable the synthesis of enantiomerically enriched compounds with high efficacy and selectivity.[12]

Key Catalytic Transformations:

  • Asymmetric C-H Functionalization : Chiral CpxRh(III) complexes are powerful catalysts for the enantioselective functionalization of C-H bonds, offering an atom-economical route to valuable chiral molecules.[12]

  • Hydrogenation of Alkenes : Chiral cobalt complexes derived from this compound are effective in the asymmetric hydrogenation of prochiral alkenes.[12]

Experimental Protocols

Asymmetric C-H Functionalization [12]

  • In an inert atmosphere (e.g., glovebox), combine the chiral CpxRh(III) catalyst (1.0 mol%), benzamide substrate (1.0 equiv), alkene coupling partner (1.2 equiv), and silver acetate (AgOAc) (20 mol%) in a reaction vessel.

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • After cooling, quench the reaction and purify the product using column chromatography to isolate the chiral molecule.

Asymmetric Hydrogenation of Alkenes [12]

  • In a glovebox, add the chiral this compound-derived cobalt complex (2.0 mol%) and the prochiral alkene substrate (1.0 equiv) to a high-pressure autoclave.

  • Add an anhydrous and degassed solvent (e.g., THF or Methanol).

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature until the reaction is complete.

  • Carefully vent the autoclave and process the reaction mixture to isolate the hydrogenated product.

Visualization: Asymmetric Catalysis Workflow

Prostrate Prochiral Substrate (e.g., Alkene) Reaction Asymmetric Reaction (e.g., Hydrogenation) Prostrate->Reaction Ligand Chiral this compound Ligand Catalyst Chiral Metal Complex Ligand->Catalyst Metal Metal Precursor (e.g., Co, Rh) Metal->Catalyst Catalyst->Reaction Product Enantiomerically Enriched Product Reaction->Product

Use of this compound derivatives in asymmetric catalysis.

Agrochemicals and General Synthesis

This compound serves as an important intermediate in the agrochemical industry, notably for the production of the fungicide pencycuron, which is used to protect potato and rice crops.[1][2]

The most common industrial synthesis of this compound involves the reductive amination of cyclopentanone.[2]

Experimental Protocols

Synthesis of this compound [2]

  • Charge a fixed-bed catalytic reactor with a nickel-based catalyst.

  • Introduce cyclopentanone and ammonia into the reactor.

  • Heat the mixture to 150–200 °C under a high pressure of circulating hydrogen (approx. 20 MPa).

  • The cyclopentanone is reductively aminated to form this compound.

  • Purify the resulting product by distillation. For laboratory scale, drying over KOH pellets followed by distillation is common.[2]

Visualization: Reductive Amination of Cyclopentanone

Cyclopentanone Cyclopentanone Conditions H2, Ni Catalyst 150-200°C, 20 MPa Cyclopentanone->Conditions Ammonia Ammonia (NH3) Ammonia->Conditions This compound This compound Conditions->this compound

Synthesis of this compound via reductive amination.

Conclusion

This compound derivatives are a class of compounds with remarkable versatility and significant potential. In medicinal chemistry, they form the structural basis for potent anticancer, antiviral, and enzyme-inhibiting agents, with several candidates showing promising preclinical activity. In materials science and catalysis, their chiral forms are instrumental in developing highly selective catalysts for asymmetric synthesis. The straightforward and scalable synthesis of the core amine from cyclopentanone ensures its continued relevance as a building block for future innovations in drug discovery, agrochemicals, and industrial chemistry. Further exploration of structure-activity relationships will undoubtedly unlock new applications for this valuable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Reductive Amination of Cyclopentanone to Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of amines from carbonyl compounds. This process, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is of paramount importance in the pharmaceutical and fine chemical industries. Cyclopentylamine, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals, is efficiently synthesized via the reductive amination of cyclopentanone. This document provides detailed application notes and experimental protocols for this transformation, targeting researchers, scientists, and professionals in drug development.

Reaction Overview

The reductive amination of cyclopentanone to this compound proceeds through a two-step mechanism within a single reaction vessel. Initially, cyclopentanone reacts with an ammonia source to form an intermediate imine (or enamine tautomer). This intermediate is then reduced in situ by a suitable reducing agent to yield the final product, this compound. The choice of catalyst and reducing agent significantly influences the reaction's efficiency, selectivity, and overall yield.

Data Presentation

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclopentanone
Catalyst SystemReducing AgentTemperature (°C)PressureYield (%)Key Features & Remarks
Ru/Nb₂O₅-LH₂902 MPa84High yield under relatively mild conditions. Catalyst morphology plays a crucial role in activity.[1]
Raney® NiH₂HighHighGoodA classic, cost-effective method often requiring high pressure and temperature. N-cyclopentyliminocyclopentane is a key intermediate.[2]
Co nanoparticlesH₂5010 barHighOperates under very mild conditions and offers high activity.[3]
Sodium Borohydride (NaBH₄) / NH₄ClNaBH₄Room Temp.AtmosphericModerate to GoodA convenient laboratory-scale method avoiding high-pressure hydrogenation. Requires careful control of pH and addition of the reducing agent.[4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Room Temp.AtmosphericGood to HighA mild and selective reducing agent, often preferred for its ease of handling and high yields in laboratory settings.[5]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ ~3.1 (m, 1H, CH-N), 1.4-1.8 (m, 6H, CH₂), 1.2-1.4 (m, 2H, CH₂), 1.1 (br s, 2H, NH₂)
¹³C NMR (CDCl₃)δ ~55.0 (CH-N), 34.0 (CH₂), 24.0 (CH₂)
IR (neat)ν ~3360, 3280 (N-H stretch), 2950, 2870 (C-H stretch), 1590 (N-H bend) cm⁻¹
Mass Spectrometry (EI)m/z 85 (M⁺), 84, 70, 56, 43

Experimental Protocols

Protocol 1: Reductive Amination using a Heterogeneous Catalyst (General Procedure)

This protocol provides a general framework for the reductive amination of cyclopentanone using a heterogeneous catalyst such as Ru/Nb₂O₅ or Raney® Ni with hydrogen gas.

Materials:

  • Cyclopentanone

  • Methanol or Ethanol (solvent)

  • Ammonia (gas or solution in methanol/ethanol)

  • Heterogeneous catalyst (e.g., 1 wt% Ru/Nb₂O₅-L or Raney® Ni slurry)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave reactor (e.g., Parr-type reactor)

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add the catalyst (e.g., 0.1 g of 1% Ru/Nb₂O₅-L) to the reactor vessel under an inert atmosphere.

  • Charging Reagents: Add the solvent (e.g., 50 mL of methanol) to the reactor, followed by cyclopentanone (e.g., 5.0 g, 59.4 mmol).

  • Ammonia Addition: Seal the reactor and purge with inert gas. Introduce ammonia to the desired pressure or add a solution of ammonia in the reaction solvent.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa for Ru/Nb₂O₅-L).

  • Reaction: Heat the reactor to the target temperature (e.g., 90°C for Ru/Nb₂O₅-L) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (if the reactor setup allows).

  • Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Purification: Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with a small amount of solvent and potentially reused. The filtrate, containing the product, can be purified by distillation under reduced pressure to yield pure this compound.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is well-suited for laboratory-scale synthesis without the need for high-pressure equipment.[5]

Materials:

  • Cyclopentanone

  • Ammonium acetate or a solution of ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopentanone (1.0 eq).

  • Solvent and Amine Source: Add anhydrous DCE to dissolve the ketone. Add the ammonia source, such as ammonium acetate (1.5 eq), and stir the mixture at room temperature.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCE. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to afford pure this compound.

Visualizations

Reductive_Amination_Pathway Cyclopentanone Cyclopentanone Imine Cyclopentanimine (Intermediate) Cyclopentanone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine This compound This compound Imine->this compound + [H] ReducingAgent Reducing Agent (e.g., H2/Catalyst or NaBH(OAc)3) ReducingAgent->this compound

Caption: Reaction pathway for the reductive amination of cyclopentanone.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor/Flask with Cyclopentanone, Solvent, and Ammonia Source B Add Reducing Agent (or Pressurize with H2) A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Quench Reaction D->E F Extract Product E->F G Dry Organic Layer F->G H Purify by Distillation G->H

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols: The Role of Cyclopentylamine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclopentylamine is a versatile primary aliphatic amine that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its unique five-membered ring structure provides a desirable lipophilic and conformationally restricted scaffold, making it a valuable synthon in medicinal chemistry. This document outlines the application of this compound and its derivatives in the synthesis of key active pharmaceutical ingredients (APIs), providing detailed protocols and mechanistic insights. This compound is a colorless to pale yellow liquid with a characteristic amine odor, soluble in water and various organic solvents.[1] It is utilized as a synthetic intermediate in the production of a range of pharmaceuticals and agrochemicals.[3][4]

Application Note 1: Synthesis of Bosutinib (Bosulif)

Background: Bosutinib is a potent, orally bioavailable dual inhibitor of Src and Bcr-Abl tyrosine kinases.[5][6][7] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) in patients who are resistant or intolerant to prior therapies.[5][8] The this compound moiety is not directly present in the final structure of Bosutinib; however, synthetic routes often employ cyclopentyl-containing intermediates or related structures that highlight the utility of cyclic amines in building complex heterocyclic scaffolds. A widely referenced synthesis starts from 3-methoxy-4-hydroxybenzoic acid, building the quinoline core and subsequently adding the side chains.[9][10]

Mechanism of Action: Bosutinib

Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domain of the Bcr-Abl fusion protein and Src family kinases (SFKs) like Src, Lyn, and Hck.[5][8][11] In Ph+ CML, the Bcr-Abl protein is constitutively active, leading to uncontrolled proliferation of leukemic cells.[11] By binding to the ATP-binding site of these kinases, Bosutinib blocks their phosphorylation activity, thereby inhibiting downstream signaling pathways responsible for cell growth, migration, and survival.[11][12]

G cluster_membrane Cell Membrane cluster_bosutinib cluster_pathways Downstream Signaling Pathways BcrAbl Bcr-Abl Kinase (Constitutively Active) Proliferation Cell Proliferation & Survival BcrAbl->Proliferation Phosphorylates Substrates Src Src Family Kinases (Src, Lyn, Hck) Src->Proliferation Migration Cell Migration & Adhesion Src->Migration Bosutinib Bosutinib Bosutinib->BcrAbl Inhibits ATP Binding Bosutinib->Src Inhibits ATP Binding Leukemia Leukemic Cell Proliferation (CML) Proliferation->Leukemia Migration->Leukemia

Caption: Bosutinib inhibits Bcr-Abl and Src kinase pathways.
Synthetic Workflow for Bosutinib

A common synthetic route for Bosutinib involves the construction of the 4-anilino-6-methoxy-7-alkoxy-quinoline-3-carbonitrile core. The synthesis begins with a readily available starting material like 3-methoxy-4-hydroxybenzoic acid and proceeds through several key steps including esterification, alkylation, nitration, reduction, cyclization to form the quinoline ring, chlorination, and finally, two sequential nucleophilic aromatic substitution (SNAr) reactions.

G start 3-Methoxy-4- hydroxybenzoic Acid ester Esterification start->ester alkyl Alkylation (1-bromo-3-chloropropane) ester->alkyl nitration Nitration alkyl->nitration reduction Reduction (Fe/NH4Cl) nitration->reduction cyclization Quinoline Ring Formation reduction->cyclization chlorination Chlorination (POCl3) cyclization->chlorination snar1 First SNAr Reaction (2,4-dichloro-5-methoxyaniline) chlorination->snar1 snar2 Second SNAr Reaction (1-(3-chloropropyl)-4-methylpiperazine) snar1->snar2 end Bosutinib snar2->end

Caption: General synthetic workflow for Bosutinib.
Quantitative Data: Bosutinib Synthesis

The following table summarizes the reaction steps and reported yields for a known synthesis of Bosutinib.[9]

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)
1Esterification & Alkylation3-methoxy-4-hydroxybenzoic acidCH₃OH, 1-bromo-3-chloropropane, K₂CO₃Methyl 4-(3-chloropropoxy)-3-methoxybenzoate90.0
2NitrationMethyl 4-(3-chloropropoxy)-3-methoxybenzoateHNO₃, Acetic AcidMethyl 4-(3-chloropropoxy)-3-methoxy-6-nitrobenzoate95.0
3ReductionMethyl 4-(3-chloropropoxy)-3-methoxy-6-nitrobenzoateFe, NH₄ClMethyl 6-amino-4-(3-chloropropoxy)-3-methoxybenzoate91.5
4Cyclization & ChlorinationMethyl 6-amino-4-(3-chloropropoxy)-3-methoxybenzoate3,3-diethoxypropionitrile, TFA, POCl₃4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile65.0
5First Amination (SNAr)4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile2,4-dichloro-5-methoxyaniline, Pyridine HCl7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile85.0
6Second Amination (SNAr)7-(3-Chloropropoxy)-...-carbonitrile1-methylpiperazineBosutinib 80.0
Experimental Protocol: Key Amination Step

This protocol describes the first nucleophilic aromatic substitution (SNAr) to couple the aniline moiety to the quinoline core.[9]

  • Reagent Preparation: In a suitable reaction vessel, combine 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and pyridine hydrochloride (0.95 eq).

  • Solvent Addition: Add 2-ethoxyethanol as the solvent (approx. 12 mL per gram of the starting quinoline).

  • Reaction: Heat the mixture to reflux (approx. 135 °C) for 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash it with water, and then concentrate it in vacuo until a solid begins to precipitate.

  • Isolation: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethyl acetate or ethanol), and dry under vacuum to yield 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.

Application Note 2: Synthesis of Glecaprevir & Pibrentasvir (Mavyret)

Background: Mavyret is a fixed-dose combination of Glecaprevir and Pibrentasvir used for the treatment of chronic Hepatitis C Virus (HCV) infection across all major genotypes (1-6).[13][14] Glecaprevir is a potent inhibitor of the HCV NS3/4A protease, while Pibrentasvir inhibits the NS5A protein.[13][15][16] The synthesis of these complex molecules involves multiple chiral centers and stereospecific reactions. A key intermediate in the synthesis of Glecaprevir incorporates a cyclopentyl moiety, demonstrating the importance of cyclic structures in modern antiviral drug design.[17]

Mechanism of Action: Glecaprevir & Pibrentasvir

HCV is an RNA virus that replicates by translating its genome into a single large polyprotein, which is then cleaved by viral proteases (like NS3/4A) into functional viral proteins.[18]

  • Glecaprevir: As an NS3/4A protease inhibitor, Glecaprevir binds to the active site of this enzyme, preventing the cleavage of the HCV polyprotein.[13][15] This action halts the formation of mature viral proteins (NS3, NS4A, NS4B, NS5A, NS5B), thereby disrupting viral replication.[13][18]

  • Pibrentasvir: This drug targets the NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles (virions).[13][19] By inhibiting NS5A, Pibrentasvir effectively blocks two critical stages of the viral lifecycle.[13]

G cluster_hcv HCV Lifecycle cluster_drugs HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage NS3_4A->Polyprotein Cleaves Polyprotein NS5A NS5A Protein Replication Viral RNA Replication NS5A->Replication Assembly Virion Assembly NS5A->Assembly Replication->Assembly Release New HCV Virions Assembly->Release Glecaprevir Glecaprevir Glecaprevir->NS3_4A Inhibits Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Inhibits

Caption: Inhibition of HCV replication by Glecaprevir and Pibrentasvir.
Synthetic Workflow for a Key Glecaprevir Intermediate

The synthesis of Glecaprevir is highly complex and involves the assembly of several chiral fragments.[20] One key intermediate, which contains the cyclopentyl group, is derived from epoxy cyclopentane. This demonstrates an indirect but critical use of a cyclopentane scaffold. The process involves a stereoselective ring-opening, followed by protection and subsequent coupling reactions.

G start Epoxy Cyclopentane ring_open Ring-Opening (with propenol) start->ring_open acetyl Acetylation ring_open->acetyl resolution Enzymatic Resolution acetyl->resolution activation Activation resolution->activation amino Amino Condensation activation->amino end Chiral Cyclopentyl Intermediate for Glecaprevir amino->end

References

Application Notes and Protocols: Cyclopentylamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopentylamine, a cyclic primary amine, serves as a versatile ligand in coordination chemistry. Its coordination to metal centers can influence the steric and electronic properties of the resulting complex, leading to applications in various fields, most notably in the design of potential therapeutic agents. This document provides an overview of its applications, with a focus on platinum(II) complexes for anticancer research, and includes detailed experimental protocols for the synthesis and characterization of a representative complex.

I. Applications of this compound in Coordination Chemistry

Anticancer Drug Development

This compound has been investigated as a non-leaving amine ligand in platinum(II) complexes, analogous to the clinically successful drug cisplatin. The rationale behind using different amine ligands is to modulate the complex's steric bulk, lipophilicity, and reactivity to overcome cisplatin resistance and reduce side effects. The primary mechanism of action for these platinum complexes is their ability to bind to nuclear DNA, forming intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

A key example is cis-dichlorobis(this compound)platinum(II) , which has been synthesized and studied for its potential as an anticancer agent[1][2]. The cyclopentyl groups are bulkier than the ammine ligands in cisplatin, which can alter the recognition of the DNA adducts by cellular repair machinery.

Catalysis

While the catalytic applications of coordination complexes containing simple monodentate amine ligands like this compound are not as extensively documented as those with more complex ligands, platinum group metal complexes with amine ligands are known to be active in various catalytic transformations. A potential, though less explored, application for this compound-metal complexes is in catalytic hydrogenation . Platinum complexes, in particular, are well-known hydrogenation catalysts for a variety of functional groups[3][4][5]. The amine ligand can influence the catalyst's solubility, stability, and selectivity.

II. Experimental Protocols

Synthesis of cis-Dichlorobis(this compound)platinum(II)

This protocol is adapted from the well-established Dhara's method for the synthesis of cis-diamminedichloroplatinum(II) and related amine complexes[6].

Objective: To synthesize cis-dichlorobis(this compound)platinum(II) from potassium tetrachloroplatinate(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Potassium iodide (KI)

  • This compound (C₅H₉NH₂)

  • Silver nitrate (AgNO₃)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethanol

  • Ether

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Beakers and Erlenmeyer flasks

  • Hirsch funnel and filter paper

  • Ice bath

Procedure:

  • Preparation of Potassium Tetraiodoplatinate(II):

    • In a 50 mL beaker, dissolve 1.0 g of K₂PtCl₄ in 10 mL of deionized water with gentle heating and stirring.

    • In a separate beaker, prepare a solution of 1.6 g of KI in 5 mL of warm deionized water.

    • Add the KI solution to the K₂PtCl₄ solution. The color should change from red-brown to a very dark brown, indicating the formation of [PtI₄]²⁻.

  • Reaction with this compound:

    • To the solution of [PtI₄]²⁻, add 0.5 mL of this compound (2 equivalents) dropwise with vigorous stirring. A yellow precipitate of cis-diiodobis(this compound)platinum(II) will form.

    • Continue stirring for 10 minutes to ensure complete reaction.

    • Cool the mixture in an ice bath and collect the yellow precipitate by vacuum filtration using a Hirsch funnel. Wash the precipitate with cold water, then a small amount of cold ethanol, and finally with ether.

  • Conversion to the Dichloro Complex:

    • Suspend the crude cis-diiodobis(this compound)platinum(II) in 20 mL of deionized water in a 100 mL beaker.

    • In a separate beaker, dissolve 0.82 g of AgNO₃ in 10 mL of deionized water.

    • Add the AgNO₃ solution to the suspension of the diiodo complex. This will precipitate silver iodide (AgI).

    • Stir the mixture in the dark for 2-3 hours to ensure complete reaction. The formation of the diaqua complex, [cis-Pt(C₅H₉NH₂)₂(H₂O)₂]²⁺, will occur in the solution.

    • Filter the mixture to remove the AgI precipitate.

    • To the filtrate, add a solution of 0.36 g of KCl in 5 mL of deionized water.

    • Heat the solution gently (to about 60-70 °C) for 15-20 minutes. A bright yellow precipitate of cis-dichlorobis(this compound)platinum(II) will form.

    • Allow the solution to cool to room temperature, and then place it in an ice bath to maximize precipitation.

    • Collect the yellow product by vacuum filtration, wash with a small amount of cold water, then ethanol, and finally ether.

    • Dry the product in a desiccator.

Characterization: The final product should be characterized by:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the amine ligand.

  • ¹H, ¹³C, and ¹⁹⁵Pt NMR Spectroscopy: To confirm the structure and purity of the complex.

  • Elemental Analysis: To determine the elemental composition.

III. Data Presentation

Spectroscopic and Stability Data

Due to the limited availability of specific experimental data for cis-dichlorobis(this compound)platinum(II) in the searched literature, the following table provides expected ranges and values based on analogous platinum(II) amine complexes.

ParameterExpected Value/RangeReference/Analogy
¹H NMR
α-CH (of cyclopentyl)Shifted downfield upon coordinationGeneral observation for coordinated amines
NH₂ protonsBroad signal, downfield shiftAnalogous Pt(II)-amine complexes
¹³C NMR
C1 (attached to N)Downfield shift upon coordinationAnalogous Pt(II)-amine complexes
¹⁹⁵Pt NMR δ ≈ -2100 to -2300 ppmcis-[PtCl₂(amine)₂] complexes
IR Spectroscopy
ν(N-H)~3100-3300 cm⁻¹Coordinated primary amines
ν(Pt-N)~450-550 cm⁻¹Typical for Pt-N bonds
ν(Pt-Cl)Two bands for cis-isomer, ~320-340 cm⁻¹Group theory prediction for cis-isomers[7]
Stability Constants
log K (stepwise)Varies with conditionsGeneral data for Pt(II)-amine complexes

IV. Visualizations

Experimental Workflow for Synthesis

G K2PtCl4 K₂PtCl₄ Solution PtI4 [PtI₄]²⁻ Solution K2PtCl4->PtI4 + KI KI KI Solution KI->PtI4 precipitate1 cis-[Pt(C₅H₉NH₂)₂I₂] (Yellow Precipitate) PtI4->precipitate1 + this compound CPA This compound CPA->precipitate1 filtration1 Filtration & Washing precipitate1->filtration1 suspension Aqueous Suspension filtration1->suspension AgNO3 AgNO₃ Solution diaqua [cis-Pt(C₅H₉NH₂)₂(H₂O)₂]²⁺ (in solution) AgNO3->diaqua suspension->diaqua + AgNO₃ AgI_ppt filtration2 Filtration diaqua->filtration2 forms AgI KCl KCl Solution filtration2->KCl Filtrate heating Heating KCl->heating precipitate2 cis-[PtCl₂(C₅H₉NH₂)₂] (Yellow Product) heating->precipitate2 filtration3 Final Filtration & Drying precipitate2->filtration3 final_product Pure Product filtration3->final_product G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm (Low Cl⁻) cluster_nucleus Nucleus Pt_complex cis-[PtCl₂(C₅H₉NH₂)₂] Aqua_complex [cis-Pt(C₅H₉NH₂)₂(H₂O)₂]²⁺ (Activated form) Pt_complex->Aqua_complex Aquation DNA Nuclear DNA Aqua_complex->DNA Enters Nucleus DNA_adduct DNA-Pt Adduct (Intra/Inter-strand crosslinks) DNA->DNA_adduct Covalent Binding Replication_block Replication/Transcription Inhibition DNA_adduct->Replication_block Apoptosis Apoptosis Replication_block->Apoptosis

References

Chiral Synthesis of Cyclopentylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 13, 2025

Introduction

Chiral cyclopentylamine derivatives are crucial structural motifs in a wide array of pharmaceuticals and bioactive molecules. Their stereochemistry often plays a pivotal role in determining biological activity and pharmacological profiles. Consequently, the development of robust and efficient methods for their enantioselective synthesis is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound derivatives, focusing on four key strategies: asymmetric [3+2] cycloaddition, organocatalytic Michael addition, biocatalytic kinetic resolution, and classical diastereomeric salt resolution.

Asymmetric [3+2] Cycloaddition for the Synthesis of Chiral Cyclopentylamines

Asymmetric [3+2] cycloaddition reactions represent a powerful and atom-economical approach for the construction of five-membered rings with high stereocontrol. In the context of this compound synthesis, this strategy often involves the reaction of a three-carbon component with a two-carbon component, catalyzed by a chiral metal complex or an organocatalyst. Rhodium- and Gold-catalyzed cycloadditions have emerged as particularly effective methods.[1][2]

Rhodium-Catalyzed Asymmetric [3+2] Cycloaddition

Chiral dirhodium catalysts are highly effective in promoting the asymmetric [3+2] cycloaddition of enecarbamates with metalloenolcarbenes, leading to the formation of chiral cyclopentyl β-amino esters with excellent enantioselectivity and diastereocontrol.[1]

Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition

  • Materials:

    • Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄)

    • β-silyl-substituted enoldiazoacetate

    • trans-β-arylvinylcarbamate

    • Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst (1-5 mol%).

    • Add the trans-β-arylvinylcarbamate (1.2 equivalents) to the flask.

    • Dissolve the catalyst and carbamate in anhydrous, degassed DCM.

    • Slowly add a solution of the β-silyl-substituted enoldiazoacetate (1.0 equivalent) in DCM to the reaction mixture at the desired temperature (e.g., room temperature) over a period of 1-2 hours using a syringe pump.

    • Stir the reaction mixture at the same temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclopentyl β-amino ester.

    • Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Rhodium-Catalyzed [3+2] Cycloaddition
EntryDiazoacetate SubstituentVinyldiazoacetate SubstituentCatalystYield (%)dree (%)Reference
1PhenylPhenylRh₂(S-TCPTAD)₄85>20:196[3]
24-MethoxyphenylPhenylRh₂(S-TCPTAD)₄88>20:197[3]
34-ChlorophenylPhenylRh₂(S-TCPTAD)₄82>20:195[3]
4PhenylMethylRh₂(S-TCPTAD)₄7515:192[3]

Organocatalytic Enantioselective Michael Addition

Organocatalysis offers a metal-free and environmentally benign approach to asymmetric synthesis. The Michael addition of nucleophiles to α,β-unsaturated compounds, catalyzed by chiral amines or thioureas, is a powerful tool for creating stereogenic centers. For the synthesis of this compound precursors, the intramolecular Michael addition of a tethered nucleophile to an α,β-unsaturated ester or ketone is a common strategy.[4][5][6]

Chiral Thiourea-Catalyzed Intramolecular Michael Addition

Chiral bifunctional thiourea catalysts can effectively promote the intramolecular Michael addition of nitronates to conjugated ketones, yielding cyclic γ-nitro ketones, which are versatile precursors to cyclopentylamines.[7]

Experimental Protocol: Organocatalytic Michael Addition

  • Materials:

    • Substituted (E)-2-oxobut-3-enoate

    • Cyclopentane-1,2-dione

    • Chiral bifunctional squaramide or thiourea catalyst (e.g., Takemoto's catalyst)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry vial under an inert atmosphere, add the chiral catalyst (5-10 mol%).

    • Add the cyclopentane-1,2-dione (1.2 equivalents).

    • Dissolve the catalyst and dione in the anhydrous solvent.

    • Add the substituted (E)-2-oxobut-3-enoate (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the reaction by TLC or ¹H NMR.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • The resulting Michael adduct can be further elaborated to the corresponding this compound through reduction of the nitro group.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Organocatalytic Michael Addition of Cyclopentane-1,2-dione
EntryAlkylidene Oxindole SubstituentCatalystYield (%)dree (%)Reference
1PhenylSquaramide854:192[6]
24-BromophenylSquaramide913:194[6]
32-ChlorophenylSquaramide885:190[6]
4MethylSquaramide752:185[6]

Biocatalytic Kinetic Resolution

Biocatalysis provides a highly selective and environmentally friendly method for the resolution of racemic mixtures. Lipases are commonly employed for the kinetic resolution of racemic amines through enantioselective acylation.[8][9][10][11][12]

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

In this process, one enantiomer of the racemic this compound is selectively acylated by an acyl donor in the presence of a lipase, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Experimental Protocol: Biocatalytic Kinetic Resolution

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

    • Acyl donor (e.g., ethyl acetate, vinyl acetate)

    • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • To a flask, add the racemic this compound (1.0 equivalent) and the anhydrous organic solvent.

    • Add the acyl donor (0.5-0.6 equivalents to achieve ~50% conversion).

    • Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by Gas Chromatography (GC) or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.

    • Separate the unreacted this compound from the acylated product by extraction or column chromatography.

    • The acylated product can be hydrolyzed back to the other enantiomer of this compound if desired.

Data Presentation: Lipase-Catalyzed Kinetic Resolution
EntryLipase SourceAcyl DonorSolventConversion (%)ee (%) (Amine)ee (%) (Amide)Reference
1Candida antarctica Lipase BEthyl AcetateToluene50>99>99[8][12]
2Pseudomonas cepaciaVinyl AcetateHexane489895[8]
3Candida rugosaIsopropenyl AcetateMTBE519796[9]

Diastereomeric Salt Resolution

This classical method remains a robust and scalable technique for resolving racemic amines. It involves the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[13][14][15][16]

Resolution of Racemic this compound with Tartaric Acid

(R,R)-(+)-Tartaric acid is a commonly used and readily available resolving agent for racemic amines.

Experimental Protocol: Diastereomeric Salt Resolution

  • Materials:

    • Racemic this compound

    • (R,R)-(+)-Tartaric acid

    • Solvent for crystallization (e.g., methanol, ethanol, water, or mixtures thereof)

    • Acid (e.g., HCl) and Base (e.g., NaOH) for regeneration

  • Procedure:

    • Salt Formation: Dissolve the (R,R)-(+)-tartaric acid (0.5-1.0 equivalent) in the chosen solvent, heating if necessary. Slowly add the racemic this compound (1.0 equivalent) to the solution. The formation of the diastereomeric salts is often exothermic.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate out.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

    • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the solvent.

    • Regeneration of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH) to deprotonate the amine and liberate the free enantiomerically enriched this compound. Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane).

    • The enantiomeric purity of the resolved amine can be determined by chiral GC or HPLC, or by measuring its specific rotation.

Data Presentation: Diastereomeric Salt Resolution
Racemic AmineResolving AgentSolventYield of Less Soluble Salt (%)ee (%) of Resolved AmineReference
1-Phenylethylamine(+)-Tartaric AcidMethanol~40>95[14]
PregabalinL-Tartaric AcidWater51.6>99[15]
N-methylamphetamineDBTASupercritical CO₂N/A82.5[17]

Visualizations

Experimental and Logical Workflows

G General Workflow for Chiral Synthesis of this compound Derivatives cluster_start Starting Materials cluster_methods Chiral Synthesis / Resolution Method cluster_products Products cluster_analysis Analysis Start Achiral or Racemic Cyclopentane Precursor Method1 Asymmetric Synthesis (e.g., Cycloaddition, Michael Addition) Start->Method1 Method2 Chiral Resolution (e.g., Biocatalytic, Diastereomeric Salt) Start->Method2 Product1 Enantioenriched This compound Derivative Method1->Product1 Product2 Separated Enantiomers Method2->Product2 Analysis Determination of Enantiomeric Excess (ee%) (Chiral HPLC/GC) Product1->Analysis Product2->Analysis

Caption: General workflow for chiral synthesis of this compound derivatives.

G Workflow for Asymmetric [3+2] Cycloaddition cluster_reactants Reactants & Catalyst Reactant1 Enecarbamate Reaction [3+2] Cycloaddition (Inert Atmosphere, Anhydrous Solvent) Reactant1->Reaction Reactant2 Diazoacetate Reactant2->Reaction Catalyst Chiral Rhodium Catalyst Catalyst->Reaction Workup Reaction Quench & Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Enantioenriched Cyclopentyl Amino Ester Purification->Product Analysis Chiral HPLC (ee% determination) Product->Analysis

Caption: Workflow for Asymmetric [3+2] Cycloaddition.

G Workflow for Biocatalytic Kinetic Resolution cluster_reactants Reactants & Biocatalyst cluster_products Separated Products Racemate Racemic this compound Reaction Enantioselective Acylation (Organic Solvent, ~50% Conversion) Racemate->Reaction AcylDonor Acyl Donor AcylDonor->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Separation1 Filter to Remove Enzyme Reaction->Separation1 Separation2 Separation of Amine and Amide (Extraction / Chromatography) Separation1->Separation2 Product1 (S)-Cyclopentylamine Separation2->Product1 Product2 (R)-Acyl-Cyclopentylamine Separation2->Product2

Caption: Workflow for Biocatalytic Kinetic Resolution.

G Workflow for Diastereomeric Salt Resolution cluster_reactants Reactants cluster_separated Separated Diastereomers Racemate Racemic this compound SaltFormation Salt Formation in Solvent Racemate->SaltFormation ResolvingAgent Chiral Acid (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Isolation Filtration Crystallization->Isolation Diastereomer1 Less Soluble Salt (Solid) Isolation->Diastereomer1 Diastereomer2 More Soluble Salt (in Mother Liquor) Isolation->Diastereomer2 Regeneration Regeneration (Base Addition & Extraction) Diastereomer1->Regeneration Product Enantiopure this compound Regeneration->Product

Caption: Workflow for Diastereomeric Salt Resolution.

References

Application Note: GC-MS Analysis of Cyclopentylamine and its Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of cyclopentylamine and its common synthesis byproducts. This compound, a key intermediate in the pharmaceutical and chemical industries, is often synthesized via the reductive amination of cyclopentanone. This process can lead to several impurities that require accurate identification and quantification. This document outlines a complete workflow, including sample derivatization, GC-MS parameters, and data analysis, to ensure the purity and quality of this compound.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. A prevalent method for its industrial production is the reductive amination of cyclopentanone. While efficient, this synthesis route can generate byproducts that may affect the quality, safety, and efficacy of the final product. Therefore, a robust analytical method for the simultaneous identification and quantification of this compound and its process-related impurities is crucial for quality control in drug development and manufacturing.

This application note details a GC-MS method for the analysis of this compound and the following potential byproducts:

  • Cyclopentanone: Unreacted starting material.

  • Dithis compound: A secondary amine formed from the reaction of this compound with another molecule of cyclopentanone.

  • Cyclopentanol: Formed by the reduction of cyclopentanone.

Due to the polar nature of primary amines, which can lead to poor chromatographic peak shape and tailing, a derivatization step using trifluoroacetic anhydride (TFAA) is employed to improve the volatility and chromatographic performance of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard, >99.5%)

  • Cyclopentanone (Reference Standard, >99.5%)

  • Dithis compound (Reference Standard, >99.0%)

  • Cyclopentanol (Reference Standard, >99.5%)

  • Trifluoroacetic Anhydride (TFAA), Derivatization Grade

  • Ethyl Acetate, HPLC Grade

  • Methanol, HPLC Grade

  • Pyridine, Anhydrous

  • Internal Standard (IS): n-Dodecane or other suitable n-alkane.

Standard and Sample Preparation

2.2.1. Stock Solutions (1000 µg/mL)

Prepare individual stock solutions of this compound, cyclopentanone, dithis compound, cyclopentanol, and the internal standard in methanol.

2.2.2. Calibration Standards

Prepare a series of calibration standards by diluting the stock solutions with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Sample Preparation and Derivatization

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in ethyl acetate.

  • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 20 µL of pyridine to the vial.[1]

  • Cap the vial tightly and heat at 70°C for 20 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Inlet: Split/Splitless, operated in split mode (10:1)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table summarizes the expected retention times and characteristic mass fragments for the analysis of a sample containing this compound and its byproducts. The quantitative data is representative of a hypothetical sample analysis.

CompoundDerivatization StatusRetention Time (min)Quantitation Ion (m/z)Qualifier Ions (m/z)Concentration (µg/mL)
CyclopentanoneUnderivatized4.58455, 415.2
CyclopentanolUnderivatized5.88657, 432.1
N-Trifluoroacetyl-cyclopentylamineDerivatized8.2181112, 152985.6
Dithis compoundUnderivatized10.515384, 687.8

Diagrams

Reductive Amination of Cyclopentanone: Synthesis of this compound and Byproducts

G cluster_reactants Reactants cluster_products Products & Byproducts Cyclopentanone Cyclopentanone Cyclopentanol Cyclopentanol (Reduction) Cyclopentanone->Cyclopentanol + H2 (Reduction) Imine Imine Intermediate Cyclopentanone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Hydrogen Hydrogen (H2) This compound This compound (Primary Product) Dithis compound Dithis compound (Over-alkylation) This compound->Dithis compound + Cyclopentanone + H2 (Further Reaction) Imine->this compound + H2 (Reduction)

Caption: Synthesis of this compound and potential byproducts.

GC-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Derivatize Derivatize with TFAA Spike->Derivatize GC_MS GC-MS System Derivatize->GC_MS Data Data Acquisition (Scan & SIM) GC_MS->Data Identify Peak Identification (Mass Spectra Library) Data->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound and its common synthesis-related byproducts. The use of trifluoroacetic anhydride for derivatization significantly improves the chromatographic performance of this compound, allowing for accurate and precise quantification. This method is suitable for routine quality control in pharmaceutical and chemical manufacturing environments, ensuring the purity and integrity of this compound.

References

Application Note: Quantification of Cyclopentylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopentylamine is a primary aliphatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Accurate quantification of this compound in reaction mixtures is essential for reaction monitoring, yield optimization, and quality control of the final product. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

The direct analysis of aliphatic amines like this compound can be challenging due to their low volatility and lack of a strong chromophore, making them difficult to detect by common analytical techniques.[2] Therefore, derivatization is often a necessary step to enhance their volatility for GC analysis or to introduce a UV-absorbing or fluorescent moiety for HPLC analysis.[2][3]

Analytical Methodologies

Two primary chromatographic methods are detailed here for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly when operated in Selected Ion Monitoring (SIM) mode. Derivatization is required to improve the volatility and chromatographic behavior of this compound.[3][4]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique. Derivatization is necessary to make this compound detectable by a UV detector.[5][6]

The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the derivatization of this compound with a suitable reagent, followed by GC-MS analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach for derivatizing primary amines.[7]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately transfer 100 µL of the reaction mixture into a clean glass test tube.

  • Add an appropriate internal standard (e.g., cyclohexylamine) to the sample.

  • If the reaction mixture is aqueous, perform a liquid-liquid extraction (LLE). Add 500 µL of a basifying agent (e.g., 5.0 N NaOH) and 750 µL of an extraction solvent (e.g., hexane).[4]

  • Vortex the mixture vigorously for 30 seconds and centrifuge to separate the layers.[4]

  • Transfer the upper organic layer to a clean vial.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) as the derivatizing agent.

  • Cap the vial and heat at 70°C for 20 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (5% phenyl methyl siloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent MS detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[4] The specific ions to be monitored will depend on the fragmentation pattern of the derivatized this compound and the internal standard.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes typical performance characteristics for the GC-MS quantification of amines. These values are provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 10 ng/mL[4]
Limit of Quantification (LOQ)0.5 - 20 ng/mL[4]
Linearity (R²)> 0.99[4]
Accuracy (% Recovery)85 - 115%[4]
Precision (% RSD)< 15%[4]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (if aqueous) Add_IS->LLE Derivatization Derivatization with TFAA LLE->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for laboratories where GC-MS is not available. It requires derivatization of this compound with a chromophoric agent to enable UV detection. Dansyl chloride is a common derivatizing reagent for primary and secondary amines, yielding highly fluorescent and UV-absorbent derivatives.[5]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately transfer 100 µL of the reaction mixture into a volumetric flask.

  • Add an appropriate internal standard (e.g., cyclohexylamine).

  • Dilute with a suitable solvent (e.g., 50:50 v/v acetonitrile:water) to the desired concentration.[6]

  • Transfer an aliquot of the diluted sample to a reaction vial.

  • Add 200 µL of a saturated sodium bicarbonate solution.

  • Add 400 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

  • After cooling, add 100 µL of a sodium hydroxide solution (1N) to hydrolyze excess dansyl chloride.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[6]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[4]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: The wavelength is chosen based on the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).[6]

Data Presentation: HPLC-UV Method Validation Parameters

The following table presents typical validation parameters for the HPLC quantification of derivatized amines.

Performance ParameterTypical ValueReference
Limit of Detection (LOD)0.03 - 1.25 µg/L[5]
Limit of Quantification (LOQ)0.15 - 5.00 µg/L[5]
Linearity (R²)> 0.99[5]
Accuracy (% Recovery)92 - 102%[5]
Precision (% RSD)< 5%[5]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution & Add IS Sample->Dilution Derivatization Derivatization with Dansyl Chloride Dilution->Derivatization Filtration Filtration Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method Validation Overview

To ensure that the chosen analytical method is suitable for its intended purpose, a validation process should be performed.[2] The validation should assess the following parameters according to international guidelines:[9]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship: Method Selection

Method_Selection Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity GCMS_Available GC-MS Available? High_Sensitivity->GCMS_Available Yes HPLC_Available HPLC-UV Available? High_Sensitivity->HPLC_Available No GCMS_Available->HPLC_Available No Use_GCMS Use GC-MS Method GCMS_Available->Use_GCMS Yes Use_HPLC Use HPLC-UV Method HPLC_Available->Use_HPLC Yes Re_evaluate Re-evaluate Analytical Needs/ Acquire Instrumentation HPLC_Available->Re_evaluate No End End Use_GCMS->End Use_HPLC->End Re_evaluate->End

Caption: Decision tree for selecting an analytical method.

Conclusion

This application note provides comprehensive protocols for the quantification of this compound in reaction mixtures using GC-MS and HPLC-UV. The choice of method depends on the specific analytical requirements and available resources. Both methods require a derivatization step to overcome the inherent challenges in analyzing aliphatic amines. Proper method validation is crucial to ensure reliable and accurate quantitative results.

References

Cyclopentylamine as a Key Intermediate in the Synthesis of Pencycuron Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pencycuron, a phenylurea fungicide, is a crucial agent in the control of various fungal diseases in crops, primarily those caused by Rhizoctonia solani. The synthesis of this agrochemical relies on the strategic use of key intermediates, with cyclopentylamine playing a pivotal role in the formation of the core molecular structure. This document provides detailed application notes and experimental protocols for the synthesis of pencycuron, with a specific focus on the utilization of this compound as a central building block. The protocols outlined herein are intended to furnish researchers and chemists with a comprehensive guide for the laboratory-scale preparation of pencycuron, complete with data presentation and process visualization to facilitate understanding and replication.

Introduction

Pencycuron, chemically known as N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea, is a non-systemic fungicide with protective action. Its mode of action involves the inhibition of mitosis and cell division in pathogenic fungi. The industrial synthesis of pencycuron is a multi-step process that hinges on the availability and reactivity of its precursor molecules. This compound serves as a critical secondary amine source, which, after coupling with a substituted benzyl halide, forms an essential intermediate that is subsequently reacted with an isocyanate to yield the final fungicidal compound. Understanding the synthetic pathway and having access to robust experimental protocols are paramount for researchers involved in the development of new agrochemicals and the optimization of existing manufacturing processes.

Pencycuron Synthesis Overview

The synthesis of pencycuron from this compound can be broadly divided into two key stages:

  • Formation of the Intermediate: Synthesis of N-(4-chlorobenzyl)this compound through the reaction of this compound and 4-chlorobenzyl chloride.

  • Urea Formation: The subsequent reaction of the N-(4-chlorobenzyl)this compound intermediate with phenyl isocyanate to form the final product, pencycuron.

This two-step approach is an efficient method for the construction of the unsymmetrical urea core of the pencycuron molecule.

Experimental Protocols

Step 1: Synthesis of N-(4-chlorobenzyl)this compound (Intermediate)

This procedure details the synthesis of the key amine intermediate.

Materials:

  • This compound

  • 4-chlorobenzyl chloride

  • A suitable base (e.g., sodium carbonate, triethylamine)

  • An appropriate solvent (e.g., toluene, acetonitrile)

  • Standard laboratory glassware and apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel with a solution of this compound in the chosen solvent.

  • Add the base to the reaction mixture.

  • Slowly add a solution of 4-chlorobenzyl chloride in the same solvent to the reaction mixture from the dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated salt (e.g., sodium chloride or triethylamine hydrochloride).

  • Wash the filtrate with water to remove any remaining salts and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-(4-chlorobenzyl)this compound.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of Pencycuron

This protocol describes the final step in the synthesis of pencycuron.

Materials:

  • N-(4-chlorobenzyl)this compound (from Step 1)

  • Phenyl isocyanate

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and apparatus

Procedure:

  • In a clean and dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-(4-chlorobenzyl)this compound intermediate in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phenyl isocyanate in the same solvent to the cooled amine solution from the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for the disappearance of the isocyanate peak using Infrared (IR) spectroscopy.

  • The product, pencycuron, may precipitate out of the solution upon completion of the reaction. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Dry the purified pencycuron in a vacuum oven at a low temperature.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of pencycuron. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₅H₁₁N85.15Starting Material
4-chlorobenzyl chlorideC₇H₆Cl₂161.03Starting Material
N-(4-chlorobenzyl)this compoundC₁₂H₁₆ClN209.71Intermediate
Phenyl isocyanateC₇H₅NO119.12Starting Material
PencycuronC₁₉H₂₁ClN₂O328.83Final Product

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTemperature (°C)Time (h)Typical Yield (%)
1N-alkylationTolueneReflux2 - 485 - 95
2Urea FormationToluene0 - 251 - 290 - 98

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation of pencycuron.

Pencycuron_Synthesis_Pathway This compound This compound Intermediate N-(4-chlorobenzyl)this compound This compound->Intermediate + Base, Solvent (Step 1) ChlorobenzylChloride 4-chlorobenzyl chloride ChlorobenzylChloride->Intermediate Pencycuron Pencycuron Intermediate->Pencycuron + Solvent (Step 2) PhenylIsocyanate Phenyl isocyanate PhenylIsocyanate->Pencycuron Pencycuron_Experimental_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pencycuron Synthesis start1 Mix this compound, Base, and Solvent add_cbc Add 4-chlorobenzyl chloride start1->add_cbc reflux Reflux Reaction Mixture add_cbc->reflux workup1 Work-up: Filter, Wash, Dry reflux->workup1 purify1 Purify Intermediate workup1->purify1 start2 Dissolve Intermediate in Solvent purify1->start2 Proceed to Step 2 add_pi Add Phenyl Isocyanate start2->add_pi react Stir at Room Temperature add_pi->react workup2 Work-up: Filter, Wash, Dry react->workup2 final_product Pencycuron (Final Product) workup2->final_product

Application Notes and Protocols: Cyclopentylamine as a Chemokine Receptor 2 (CCR2) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine Receptor 2 (CCR2) and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), are key mediators in the inflammatory response.[1][2][3] This signaling axis is responsible for the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of a wide range of diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[3][4] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy for these conditions.[5]

Cyclopentylamine and its derivatives represent a class of small molecule CCR2 antagonists that have been investigated for their potential to modulate inflammatory responses. These compounds typically function by binding to the CCR2 receptor and preventing the binding of its endogenous ligand, CCL2, thereby inhibiting the downstream signaling pathways that lead to monocyte chemotaxis.[6]

This document provides detailed application notes on the role of this compound derivatives as CCR2 antagonists, including quantitative data on their binding affinities. It also includes comprehensive, step-by-step protocols for key experiments to assess their antagonist activity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro activities of representative this compound derivatives as CCR2 antagonists. These data are crucial for understanding the structure-activity relationship (SAR) and for selecting appropriate compounds for further investigation.

Table 1: CCR2 Binding Affinity of this compound Derivatives

Compound IDStructureAssay TypeCell Line/Membrane PreparationRadioligandKᵢ (nM)
1 3-amino-1-isopropylcyclopentanecarboxamide derivativeRadioligand DisplacementU2OS-CCR2 membranes¹²⁵I-CCL26.8
7 Benzyl derivative of 3-amino-1-isopropylcyclopentanecarboxamideRadioligand DisplacementU2OS-CCR2 membranes¹²⁵I-CCL2437
22a Optimized 3-amino-1-isopropylcyclopentanecarboxamide derivativeRadioligand DisplacementU2OS-CCR2 membranes¹²⁵I-CCL23.6

Data sourced from a study on structure-kinetic relationships of this compound CCR2 antagonists.

Table 2: CCR2 and IKr Binding Affinities of an Aminocyclopentane Carboxamide Derivative

Compound IDStructureCCR2 Binding IC₅₀ (nM)IKr Binding IC₅₀ (µM)
3 Aminocyclopentane carboxamide derivative2921

Data from a study on the discovery of potent and orally bioavailable CCR2 antagonists. IKr (hERG) binding affinity is an important parameter for assessing potential cardiac side effects.[7]

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi proteins. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately resulting in cytoskeletal rearrangement and directed cell migration. This compound-based antagonists block the initial ligand-receptor interaction, thereby inhibiting this entire cascade.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds & Activates This compound This compound Antagonist This compound->CCR2 Blocks Binding G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Cell Migration Akt->Chemotaxis MAPK->Chemotaxis

Caption: CCR2 signaling pathway and the inhibitory action of a this compound antagonist.

Experimental Workflow: CCR2 Radioligand Binding Assay

This workflow outlines the key steps in a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.

Radioligand_Binding_Workflow start Start cell_prep Prepare CCR2-expressing cell membranes (e.g., U2OS-CCR2) start->cell_prep assay_setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (unlabeled CCL2) - Test Compound (serial dilutions) cell_prep->assay_setup add_radioligand Add radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) assay_setup->add_radioligand add_membranes Add cell membranes add_radioligand->add_membranes incubation Incubate at room temperature add_membranes->incubation filtration Filter plate contents to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity using a scintillation counter filtration->quantification data_analysis Calculate specific binding and determine Ki or IC₅₀ quantification->data_analysis end End data_analysis->end

Caption: Workflow for a CCR2 radioligand binding assay.

Experimental Workflow: In Vitro Chemotaxis Assay

This workflow illustrates the process of a chemotaxis assay to measure the functional inhibition of cell migration by a CCR2 antagonist.

Chemotaxis_Workflow start Start cell_prep Prepare CCR2-expressing cells (e.g., THP-1 monocytes) start->cell_prep pre_incubation Pre-incubate cells with This compound antagonist or vehicle control cell_prep->pre_incubation assay_setup Set up Transwell plate: - Lower chamber: CCL2 chemoattractant - Upper chamber: Pre-incubated cells pre_incubation->assay_setup incubation Incubate at 37°C to allow cell migration assay_setup->incubation cell_removal Remove non-migrated cells from the top of the insert incubation->cell_removal staining Fix and stain migrated cells on the bottom of the insert cell_removal->staining quantification Count migrated cells under a microscope staining->quantification data_analysis Calculate inhibition of chemotaxis and determine IC₅₀ quantification->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro monocyte chemotaxis assay.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize this compound-based CCR2 antagonists. These are representative protocols and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ or IC₅₀) of a this compound derivative for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membrane preparations from a cell line overexpressing human CCR2 (e.g., U2OS-CCR2).

  • Radioligand: ¹²⁵I-labeled human CCL2 (¹²⁵I-CCL2).

  • Test Compound: this compound derivative.

  • Unlabeled Ligand: Recombinant human CCL2.

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound test compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of Assay Buffer.

    • Non-specific Binding: 25 µL of 1 µM unlabeled CCL2.

    • Test Compound: 25 µL of each dilution of the this compound derivative.

  • Radioligand Addition: Add 50 µL of ¹²⁵I-CCL2 (final concentration ~50 pM) to all wells.

  • Membrane Addition: Add 125 µL of the U2OS-CCR2 cell membrane preparation (5-10 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Pre-wet the filter plate with Wash Buffer. Transfer the contents of the assay plate to the filter plate and wash the wells three times with 200 µL of ice-cold Wash Buffer using a vacuum manifold.

  • Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the this compound antagonist.

    • Determine the IC₅₀ value from the resulting curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vitro Chemotaxis Assay

This protocol measures the ability of a this compound derivative to functionally inhibit the migration of a CCR2-expressing cell line towards a CCL2 gradient.[8][9]

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL2 (hCCL2).

  • Test Compound: this compound derivative.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 5 µm pore size for a 24-well plate.

  • Fixation Solution: Methanol.

  • Staining Solution: Crystal Violet.

  • Microscope.

Procedure:

  • Cell Preparation: Culture THP-1 cells to the desired density. On the day of the assay, harvest the cells and resuspend them in Assay Medium to a concentration of 2 x 10⁶ cells/mL.

  • Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of the this compound derivative (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of Assay Medium containing hCCL2 (at its EC₅₀ concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate.

    • For the negative control, add Assay Medium without hCCL2.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 10 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Determine the percentage inhibition of chemotaxis for each concentration of the this compound antagonist compared to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

References

Application Notes and Protocols for N-Alkylation of Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of cyclopentylamine, a crucial transformation in the synthesis of various pharmaceutical and biologically active compounds. Two primary and effective methods are presented: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . These protocols are designed to offer reliable and reproducible methods for the synthesis of N-alkylated this compound derivatives.

Introduction

N-alkylation of primary amines is a fundamental reaction in organic synthesis, particularly in the field of medicinal chemistry. The introduction of alkyl groups to the nitrogen atom of this compound can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are often critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile. However, a common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1][2] This document outlines two distinct strategies to achieve selective mono-alkylation of this compound, providing researchers with options to best suit their specific synthetic needs.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.[2] This method is straightforward but requires careful control of reaction conditions to minimize the formation of the di-alkylated product.[1] The choice of base, solvent, and stoichiometry are critical for achieving high selectivity for the desired secondary amine.[1][3]

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (2.0 equivalents) and the chosen solvent (e.g., acetonitrile, 10 mL per 10 mmol of the limiting reagent).

  • Add the base (e.g., potassium carbonate, 1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the alkyl halide (1.0 equivalent) dropwise to the stirring mixture.[1] The slow addition helps to maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation.[1]

  • After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting alkyl halide is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Direct Alkylation
EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃Acetonitrile60675-85
2Ethyl IodideEt₃NDMF50870-80
31-BromobutaneK₂CO₃Acetonitrile701265-75

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix this compound (2 eq) and Base (1.5 eq) in Solvent B Slowly Add Alkyl Halide (1 eq) A->B Stir at RT C Heat and Monitor by TLC B->C D Cool and Filter C->D Reaction Complete E Concentrate Filtrate D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography (if necessary) G->H I Pure N-Alkylthis compound H->I

Caption: Workflow for the direct N-alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the preparation of secondary amines.[4] This two-step, one-pot process involves the initial formation of an imine from the reaction of this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding N-alkylated amine.[4][5] This method generally provides higher selectivity for the mono-alkylated product compared to direct alkylation.[1]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen solvent (e.g., dichloromethane, 15 mL per 10 mmol of amine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.

  • In a separate flask, prepare a slurry of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) in the same solvent.

  • Slowly add the reducing agent slurry to the reaction mixture portion-wise over 15-20 minutes. Control the addition rate to manage any effervescence.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-alkylated this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃CH₂Cl₂290-98
2AcetoneNaBH₃CNDCE485-95
3CyclohexanoneNaBH(OAc)₃CH₂Cl₂388-96

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Signaling Pathway: Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction This compound This compound Hemiaminal Hemiaminal Intermediate This compound->Hemiaminal Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Product N-Alkylthis compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Transfer

Caption: Mechanism of reductive amination for N-alkylation.

Conclusion

Both direct alkylation and reductive amination are viable methods for the N-alkylation of this compound. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired level of selectivity. For simple alkyl halides, direct alkylation can be effective with careful control of reaction conditions. However, for a broader range of substrates and generally higher yields and selectivity, reductive amination is often the preferred method in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize N-alkylated this compound derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Cyclopentylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route but often include:

  • Unreacted starting materials: Such as cyclopentanone or cyclopentanol.

  • Byproducts of the reaction: Including dithis compound and other over-alkylated products.

  • Solvents: Residual solvents from the reaction or initial extraction steps.

  • Water: Either from the reaction or absorbed from the atmosphere, as amines can be hygroscopic.

  • Degradation products: Amines can be susceptible to oxidation and degradation, leading to colored impurities.

Q2: How do I choose the best purification method for my needs?

A2: The optimal purification method depends on the scale of your purification, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: Best for large quantities of crude this compound where impurities have significantly different boiling points.

  • Recrystallization as a Salt: Excellent for achieving high purity on a small to medium scale by forming a crystalline salt (e.g., hydrochloride), which can be recrystallized to remove soluble impurities.

  • Column Chromatography: Ideal for removing impurities with similar polarities to this compound, offering high resolution. Basic alumina is often preferred over silica gel for amines to prevent tailing.[1][2]

Q3: What safety precautions should I take when handling this compound?

A3: this compound is a flammable, corrosive, and toxic liquid.[3][4] Always handle it in a well-ventilated fume hood.[5] Personal protective equipment (PPE) is mandatory, including:

  • Eye protection: Chemical safety goggles or a face shield.[5]

  • Hand protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body protection: A lab coat and appropriate protective clothing.[5]

  • Respiratory protection: If ventilation is inadequate, use a suitable respirator.[5] Keep it away from heat, sparks, and open flames.[6] Store in a tightly closed container in a cool, dry, well-ventilated area.[6]

Purification Method Selection

To assist in selecting the most appropriate purification strategy, the following decision tree can be used:

Purification_Decision_Tree start Crude this compound scale What is the scale of purification? start->scale purity_large Are impurities volatile with different boiling points? scale->purity_large Large Scale (>10g) purity_small What is the desired purity level? scale->purity_small Small to Medium Scale (<10g) distillation Fractional Distillation purity_large->distillation Yes chromatography Column Chromatography (Basic Alumina) purity_large->chromatography No purity_small->chromatography Moderate Purity Sufficient recrystallization Recrystallization as Hydrochloride Salt purity_small->recrystallization High Purity Required end_moderate_purity Moderately Pure Product distillation->end_moderate_purity chromatography->end_moderate_purity end_high_purity High Purity Product recrystallization->end_high_purity

Caption: Decision tree for selecting a purification method for this compound.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical PurityExpected YieldAdvantagesDisadvantages
Fractional Distillation 95-98%70-85%Scalable, effective for removing impurities with different boiling points.[7]Not suitable for removing impurities with similar boiling points; potential for thermal degradation.
Recrystallization (as HCl salt) >99%50-70%High purity achievable, effective for removing a wide range of impurities.[8]Multi-step process (salt formation, recrystallization, free-basing), lower overall yield.
Column Chromatography (Basic Alumina) 98-99%60-80%High resolution for similar polarity impurities, avoids issues with acidic silica gel.[1]Can be time-consuming, requires solvent usage, may not be ideal for very large scales.

Note: Purity and yield are estimates and can vary based on the initial purity of the crude material and experimental conditions.

Experimental Protocols

Fractional Distillation

Objective: To purify crude this compound by separating it from components with different boiling points.

Workflow:

Distillation_Workflow A Setup Fractional Distillation Apparatus B Charge Flask with Crude this compound and Boiling Chips A->B C Heat Gently and Collect Fractions B->C D Monitor Temperature and Refractive Index C->D E Combine Pure Fractions D->E

Caption: Workflow for the fractional distillation of this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[9] Ensure all joints are properly sealed.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, vapors will rise through the fractionating column. The temperature at the thermometer should stabilize at the boiling point of the most volatile component. Collect the initial fraction (forerun) separately.

  • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (106-108 °C at atmospheric pressure), switch to a new receiving flask to collect the main fraction.[10]

  • Completion: Stop the distillation when the temperature begins to rise significantly again or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Recrystallization as Hydrochloride Salt

Objective: To achieve high purity this compound by forming the hydrochloride salt, recrystallizing it, and then liberating the free amine.

Workflow:

Recrystallization_Workflow A Dissolve Crude Amine in Solvent (e.g., Isopropanol) B Add HCl Solution to Precipitate Salt A->B C Isolate Crude Salt by Filtration B->C D Recrystallize Salt from Hot Solvent Mixture C->D E Isolate Pure Salt by Filtration D->E F Dissolve Pure Salt in Water and Basify (e.g., with NaOH) E->F G Extract Free Amine with Organic Solvent F->G H Dry and Evaporate Solvent to Obtain Pure Amine G->H

Caption: Workflow for the recrystallization of this compound as its hydrochloride salt.

Methodology:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as isopropanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl in isopropanol) with stirring until the solution is acidic. The this compound hydrochloride salt should precipitate. Cooling in an ice bath may aid precipitation.[11]

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether).[12]

  • Recrystallization:

    • Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or isopropanol/diethyl ether). The salt should be soluble in the hot solvent and sparingly soluble in the cold solvent.[12]

    • Dissolve the crude salt in a minimal amount of the boiling solvent. If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent until turbidity persists.[13]

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.[14]

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[15]

  • Isolation of Pure Salt:

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[12]

  • Liberation of Free Amine:

    • Dissolve the purified this compound hydrochloride in water.

    • Make the solution basic (pH > 12) by adding a strong base such as sodium hydroxide.

    • Extract the free this compound into an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.

Column Chromatography on Basic Alumina

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a basic alumina stationary phase.

Workflow:

Chromatography_Workflow A Pack Column with Basic Alumina Slurry B Load Crude This compound A->B C Elute with Solvent Gradient (e.g., Hexane/EtOAc) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions and Evaporate Solvent E->F

Caption: Workflow for the column chromatography of this compound.

Methodology:

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent.[16]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent.

    • Carefully add the sample to the top of the alumina bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a small percentage of methanol). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection:

    • Collect fractions of the eluent in separate test tubes.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Applicable Method(s)
Low Yield - Incomplete precipitation of the salt.- Using too much solvent during recrystallization.[12]- Loss of product during transfers.- Ensure the solution is sufficiently acidic and cool for complete salt precipitation.- Use the minimum amount of hot solvent for dissolution.- Be meticulous during transfers and washing steps.Recrystallization
Product is Colored (Yellow/Brown) - Presence of oxidized impurities.- Thermal degradation during distillation.- Treat the solution with activated charcoal before the final filtration/crystallization step.[14]- Perform distillation under reduced pressure to lower the boiling point.All
Tailing Peaks in Chromatography - Interaction of the basic amine with acidic silica gel.- Use a basic stationary phase like alumina.[1]- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent if using silica gel.[17]Column Chromatography
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the salt.- The solution is too concentrated.- Use a lower-boiling solvent.- Add slightly more hot solvent before cooling.Recrystallization
No Crystals Form - The solution is not supersaturated.- The glass surface is too smooth.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure salt.Recrystallization
Poor Separation in Distillation - Boiling points of impurities are too close to the product.- Inefficient fractionating column.- Use a more efficient fractionating column (e.g., longer or with better packing).- Consider a different purification method like recrystallization or chromatography.Fractional Distillation

References

Technical Support Center: Optimizing Cyclopentylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the reductive amination of cyclopentanone and the Hofmann rearrangement of cyclopentanecarboxamide. Reductive amination is often favored in industrial settings for its efficiency.[1][2]

Q2: What are the typical side products in the reductive amination of cyclopentanone?

A2: Common side products include cyclopentanol, formed from the reduction of the cyclopentanone starting material, and N,N-dithis compound, which results from over-alkylation of the desired this compound product.[3]

Q3: How can I purify the final this compound product?

A3: this compound may contain water or carbon dioxide, the latter in the form of a carbamate salt. For purification, it is recommended to dry the amine over potassium hydroxide (KOH) pellets followed by distillation. The purified compound should be stored in a dark, dry, CO2-free atmosphere.

Q4: Are there greener alternatives for the Hofmann rearrangement?

A4: Yes, traditional Hofmann rearrangement conditions can be harsh. Greener alternatives include the use of hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or a unified approach using oxone and a halide source, which avoids stoichiometric toxic organic oxidants and generates non-toxic inorganic byproducts.[4][5]

Troubleshooting Guides

Reductive Amination of Cyclopentanone

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Catalyst Inactivity or Deactivation: The catalyst may be poisoned by impurities or become inactive over time.- Ensure all solvents and reagents are pure and dry. - Consider using a fresh batch of catalyst. - For heterogeneous catalysts, ensure proper activation procedures are followed.
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or pressure.- Increase the reaction time. - Gradually increase the reaction temperature and/or hydrogen pressure, monitoring for side product formation.
Sub-optimal Reactant Ratio: An incorrect ratio of ammonia to cyclopentanone can affect the equilibrium and yield.- Experiment with varying the molar ratio of ammonia to cyclopentanone. A higher excess of ammonia can favor the formation of the primary amine.
Formation of Side Products: The formation of cyclopentanol or N,N-dithis compound reduces the yield of the desired product.- Optimize the catalyst choice; some catalysts have higher selectivity for primary amine formation. - Adjusting the reaction temperature and pressure can also influence selectivity.

Problem 2: High Proportion of N,N-dithis compound (Secondary Amine)

Potential Cause Suggested Solution
Over-alkylation: The initially formed this compound reacts with another molecule of cyclopentanone.- Increase the excess of ammonia relative to cyclopentanone to favor the reaction of cyclopentanone with ammonia over this compound. - Lowering the reaction temperature may also reduce the rate of the second amination step.
Catalyst Selectivity: The catalyst used may promote the formation of secondary amines.- Screen different catalysts. For example, certain nickel or ruthenium-based catalysts may offer higher selectivity for primary amines under specific conditions.

Problem 3: Significant Amount of Cyclopentanol Byproduct

Potential Cause Suggested Solution
Direct Reduction of Cyclopentanone: The catalyst and reducing agent are reducing the starting ketone to the corresponding alcohol.- Modify the reaction conditions to favor imine formation before reduction. This can sometimes be achieved by adjusting the timing of the introduction of the reducing agent. - Choose a catalyst with higher chemoselectivity for the imine reduction over the ketone reduction.
Hofmann Rearrangement of Cyclopentanecarboxamide

Problem 1: Low or No Conversion of Starting Amide

Potential Cause Suggested Solution
Insufficient Base: The reaction requires a sufficient amount of strong base to deprotonate the amide and facilitate the rearrangement.- Ensure at least two equivalents of a strong base like NaOH or KOH are used. - For sensitive substrates, consider alternative methods like using N-bromosuccinimide (NBS) with a non-nucleophilic base like DBU.
Decomposition of Reagents: The hypobromite or hypochlorite reagent, often formed in situ, can be unstable.- Prepare the hypohalite solution fresh and at a low temperature before adding the amide.
Low Reaction Temperature: The rearrangement step often requires heating.- After the initial formation of the N-bromoamide at low temperature, gradually heat the reaction mixture to initiate the rearrangement.

Problem 2: Formation of Urea Byproducts

Potential Cause Suggested Solution
Reaction of Isocyanate Intermediate with Amine Product: The intermediate isocyanate can react with the newly formed this compound.- Ensure the reaction is conducted in an aqueous solution where the isocyanate is rapidly hydrolyzed to the amine. - The use of acidic conditions in some modified Hofmann rearrangements can protonate the amine product, preventing it from reacting with the isocyanate.[6]

Problem 3: Formation of Carbamate Instead of Amine

Potential Cause Suggested Solution
Presence of an Alcohol: If an alcohol is used as the solvent or is present in the reaction mixture, it can trap the isocyanate intermediate to form a stable carbamate.[2][5]- To obtain the primary amine, the reaction should be performed in water. - If a carbamate is unintentionally formed, it can often be hydrolyzed to the amine under acidic or basic conditions.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different catalytic systems and their reported yields for the reductive amination of cyclopentanone.

CatalystTemperature (°C)Pressure (MPa)SolventMolar Ratio (H₂:NH₃:Ketone)Yield (%)Reference
Cu-Co-Ni/Al₂O₃2400.9Not Specified10:5:189.7--INVALID-LINK--
Ru/Nb₂O₅-L902 (H₂)Not SpecifiedNot Specified84--INVALID-LINK--[1]
Nickel Catalyst150-20020Not SpecifiedCirculating H₂Not Specified--INVALID-LINK--
Rh-Ni/SiO₂ (2 wt% Ni)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified96.4--INVALID-LINK--[7]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopentanone using a Heterogeneous Catalyst

This protocol is a representative procedure based on common laboratory practices for reductive amination.

  • Catalyst Preparation: Add the chosen catalyst (e.g., 5 mol% Ru/Nb₂O₅) to a high-pressure autoclave reactor.

  • Reactant Addition: Add cyclopentanone (1 equivalent) and a suitable solvent (e.g., methanol).

  • Ammonia Addition: Seal the reactor and introduce ammonia (5-10 equivalents) either as a gas or a solution in the solvent.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa). Heat the reactor to the target temperature (e.g., 90°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation, as described in the FAQs.

Protocol 2: Modified Hofmann Rearrangement of Cyclopentanecarboxamide

This protocol is adapted from a modified Hofmann rearrangement procedure.[8]

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanecarboxamide (1 equivalent) in methanol.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equivalents) to the solution.

  • Reaction Conditions: Heat the solution to reflux and monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and remove the methanol by rotary evaporation.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl) and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting product will likely be the methyl carbamate of this compound.

  • Hydrolysis (if necessary): To obtain this compound, the carbamate can be hydrolyzed by heating with an aqueous acid or base.

Visualizations

Experimental_Workflow_Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start load_reagents Load Cyclopentanone, Solvent, and Catalyst into Reactor start->load_reagents seal_reactor Seal and Purge Reactor load_reagents->seal_reactor add_ammonia Introduce Ammonia seal_reactor->add_ammonia pressurize Pressurize with H₂ add_ammonia->pressurize heat_stir Heat to Target Temperature with Stirring pressurize->heat_stir monitor Monitor Reaction Progress heat_stir->monitor monitor->heat_stir Reaction Incomplete cool_vent Cool and Vent Reactor monitor->cool_vent Reaction Complete filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Solvent Removal filter_catalyst->remove_solvent distill Distill to Purify This compound remove_solvent->distill end End Product distill->end

Caption: Workflow for this compound Synthesis via Reductive Amination.

Troubleshooting_Tree start Low Yield in Reductive Amination check_sm Starting Material (SM) Consumed? start->check_sm check_byproducts Major Byproducts? check_sm->check_byproducts Yes incomplete_rxn Incomplete Reaction: - Increase time/temp/pressure - Check catalyst activity check_sm->incomplete_rxn No dithis compound N,N-dithis compound check_byproducts->dithis compound Yes cyclopentanol Cyclopentanol check_byproducts->cyclopentanol Yes other Other/Unknown check_byproducts->other Yes side_rxn Side Reactions Occurring solution_dithis compound Solution: - Increase NH₃ excess - Lower temperature dithis compound->solution_dithis compound solution_cyclopentanol Solution: - Optimize catalyst for  chemoselectivity - Adjust reaction conditions cyclopentanol->solution_cyclopentanol

Caption: Troubleshooting Logic for Low Yield in Reductive Amination.

References

Technical Support Center: Synthesis of Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclopentylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reductive amination of cyclopentanone . Alternative routes include the Leuckart reaction , Hofmann rearrangement of cyclopentanecarboxamide, Schmidt reaction of cyclopentanone, Gabriel synthesis from a cyclopentyl halide, and the Ritter reaction from cyclopentanol.

Q2: What are the primary side products observed in the reductive amination of cyclopentanone?

A2: The two major side products in the reductive amination of cyclopentanone are dithis compound and cyclopentanol .[1] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of dithis compound?

A3: The formation of the secondary amine, dithis compound, can be suppressed by:

  • Using a large excess of ammonia: This shifts the equilibrium towards the formation of the primary amine.

  • Pre-forming the imine: Reacting cyclopentanone with ammonia to form the cyclopentylimine intermediate before introducing the reducing agent can reduce the opportunity for the primary amine product to react with remaining cyclopentanone.

  • Employing non-acidic reaction conditions: Acid catalysis can sometimes promote the formation of the secondary amine.

Q4: What conditions favor the formation of cyclopentanol?

A4: Cyclopentanol is formed by the direct reduction of the starting material, cyclopentanone. This side reaction is more likely to occur if the reduction of the carbonyl group is faster than the imine formation and subsequent reduction. Optimizing the choice of reducing agent and reaction temperature is crucial to minimize this byproduct. For instance, using a reducing agent that is more selective for the imine over the ketone can be beneficial.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound via different methods.

Reductive Amination of Cyclopentanone
Issue Potential Cause(s) Troubleshooting Steps
High levels of dithis compound - Insufficient ammonia concentration.- Reaction conditions favoring secondary amine formation.- Increase the molar ratio of ammonia to cyclopentanone.- Consider a two-step process: form the imine first, then add the reducing agent.- Perform the reaction under neutral or slightly basic pH conditions.
Significant amount of cyclopentanol byproduct - The reducing agent is too reactive towards the ketone.- Imine formation is slow compared to ketone reduction.- Select a milder reducing agent that preferentially reduces the imine (e.g., sodium cyanoborohydride).- Optimize the reaction temperature to favor imine formation. Lowering the temperature during the reduction step might be beneficial.[2]
Low conversion of cyclopentanone - Inactive catalyst.- Suboptimal reaction conditions (temperature, pressure).- Ensure the catalyst (e.g., Raney Nickel, Palladium on Carbon) is active.- Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your setup.
Alternative Synthesis Routes
Synthesis Method Issue Potential Cause(s) & Troubleshooting
Leuckart Reaction Formation of N-formylthis compound and other byproducts The Leuckart reaction often produces the N-formyl derivative as an intermediate, which requires a subsequent hydrolysis step to yield the free amine.[3][4] Ensure complete hydrolysis by using appropriate acidic or basic conditions. High temperatures can lead to the formation of resinous byproducts.[5]
Hofmann Rearrangement Incomplete reaction or formation of urea byproducts This reaction involves the conversion of cyclopentanecarboxamide. Incomplete reaction can occur with insufficient bromine or base. The formation of urea byproducts can happen if the intermediate isocyanate reacts with the product amine.[6] Using a modified procedure in an acidic medium can help to protonate the amine as it forms, preventing this side reaction.[6]
Schmidt Reaction Formation of tetrazole side products The Schmidt reaction of ketones with hydrazoic acid can sometimes lead to the formation of tetrazoles, especially at high concentrations of hydrazoic acid.[7] Careful control of the stoichiometry is crucial.
Gabriel Synthesis Low yield or incomplete hydrolysis The Gabriel synthesis involves the reaction of potassium phthalimide with a cyclopentyl halide.[8][9] The subsequent hydrolysis of the N-cyclopentylphthalimide can be sluggish.[9] Using hydrazine for the cleavage of the phthalimide (Ing-Manske procedure) is often more efficient than acidic or basic hydrolysis.[9][10]
Ritter Reaction Formation of elimination or rearrangement products The Ritter reaction proceeds via a carbocation intermediate generated from cyclopentanol.[11][12] This can lead to side reactions such as elimination to form cyclopentene or skeletal rearrangements, depending on the stability of the carbocation and the reaction conditions. Using a milder acid catalyst and controlling the temperature can help minimize these side reactions.

Data Summary

The following table summarizes the typical yields and identified side products for the different synthesis routes of this compound. Please note that yields are highly dependent on the specific reaction conditions and catalyst used.

Synthesis Method Starting Material(s) Typical Yield of this compound Major Side Product(s)
Reductive AminationCyclopentanone, Ammonia, H₂84% (with Ru/Nb₂O₅-L catalyst)[13]Dithis compound, Cyclopentanol[1]
Leuckart ReactionCyclopentanone, Ammonium formate/FormamideGood yields generally reported[14]N-formylthis compound, Resinous byproducts[3][4][5]
Hofmann RearrangementCyclopentanecarboxamideYields of 71-76% reported for similar amides[6]Urea derivatives, unidentified impurities[6]
Schmidt ReactionCyclopentanone, Hydrazoic acid-Tetrazoles[7]
Gabriel SynthesisCyclopentyl halide, Potassium phthalimideGenerally good yields for primary aminesPhthalhydrazide (from workup with hydrazine)[9]
Ritter ReactionCyclopentanol, Nitrile-Elimination products (e.g., cyclopentene), Rearrangement products

Experimental Protocols

Reductive Amination of Cyclopentanone

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopentanone

  • Ammonia (e.g., in methanol or as a gas)

  • Catalyst (e.g., Raney Nickel or 5% Pd/C)

  • Hydrogen gas

  • Solvent (e.g., Methanol or Ethanol)

  • Pressure reactor (autoclave)

Procedure:

  • In a pressure reactor, combine cyclopentanone, the solvent, and the catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Introduce ammonia into the reactor. A significant molar excess of ammonia to cyclopentanone is recommended to favor the formation of the primary amine.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to the target temperature with stirring. Reaction conditions reported in the literature vary, with temperatures ranging from 90°C and pressures around 2 MPa H₂.[13]

  • Monitor the reaction progress by techniques such as GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • The this compound can be isolated and purified by distillation.

Gabriel Synthesis of this compound

This two-step protocol is adapted from general procedures for the Gabriel synthesis.[15]

Step 1: N-Alkylation of Potassium Phthalimide

  • Dissolve potassium phthalimide in a suitable solvent such as DMF.

  • Add cyclopentyl bromide (or another suitable cyclopentyl halide) to the solution.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the halide. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-cyclopentylphthalimide.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of N-Cyclopentylphthalimide (Ing-Manske Procedure)

  • Suspend the N-cyclopentylphthalimide in ethanol or methanol.

  • Add hydrazine hydrate to the suspension.[15]

  • Reflux the mixture. A white precipitate of phthalhydrazide will form.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Acidify the mixture with dilute HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of this compound.

  • Filter the mixture to remove the phthalhydrazide.

  • The filtrate contains this compound hydrochloride. To obtain the free amine, make the solution basic with a strong base (e.g., NaOH) and extract the this compound with an organic solvent.

  • Dry the organic extract and remove the solvent to obtain crude this compound, which can be further purified by distillation.

Visualizing Reaction Pathways

The following diagram illustrates the primary and side reaction pathways in the reductive amination of cyclopentanone.

Reductive_Amination_Pathways Cyclopentanone Cyclopentanone Imine Cyclopentylimine (Intermediate) Cyclopentanone->Imine + NH3 - H2O Dithis compound Dithis compound (Side Product) Cyclopentanone->Dithis compound Cyclopentanol Cyclopentanol (Side Product) Cyclopentanone->Cyclopentanol + Reducing Agent Ammonia Ammonia (NH3) Ammonia->Imine This compound This compound (Desired Product) Imine->this compound + Reducing Agent This compound->Dithis compound + Cyclopentanone + Reducing Agent ReducingAgent Reducing Agent (e.g., H2/Catalyst) ReducingAgent->this compound ReducingAgent->Cyclopentanol

Caption: Primary and side reaction pathways in the reductive amination of cyclopentanone.

References

Cyclopentylamine Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclopentylamine production.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly through the reductive amination of cyclopentanone, a widely used industrial method.[1][2]

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound in our reaction. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure Starting Materials 1. Analyze Reactants: Verify the purity of cyclopentanone and the ammonia source using appropriate analytical techniques (e.g., GC, NMR). Impurities can poison the catalyst or lead to side reactions. 2. Purify Cyclopentanone: If impurities are detected, purify the cyclopentanone by distillation.
Suboptimal Reaction Conditions 1. Temperature: Ensure the reaction temperature is within the optimal range for the catalyst being used. For instance, with nickel catalysts, temperatures are typically between 150-200°C.[1][3] 2. Pressure: Maintain the recommended hydrogen pressure. For nickel-catalyzed reactions, this is often around 20 MPa.[1][3] 3. Molar Ratio of Reactants: An incorrect molar ratio of ammonia and hydrogen to cyclopentanone can affect the reaction equilibrium and yield. An optimized molar ratio of n(hydrogen):n(ammonia):n(cyclopentanone) has been reported as 10:5:1 to achieve high yields.[4]
Inefficient Catalyst 1. Catalyst Activity: Ensure the catalyst is active. Catalysts can lose activity over time due to improper storage or handling. 2. Catalyst Loading: Use the appropriate catalyst loading. Insufficient catalyst will result in a slow or incomplete reaction.
Incomplete Reaction 1. Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using GC or TLC to determine the optimal reaction time. 2. Mixing: Ensure efficient stirring to facilitate proper contact between the reactants, catalyst, and hydrogen gas.
Product Loss During Work-up 1. Extraction: this compound is soluble in water.[5] Ensure efficient extraction from the aqueous phase using a suitable organic solvent. Multiple extractions may be necessary. 2. Distillation: this compound has a boiling point of 106-108°C.[6] Careful distillation is required to avoid product loss. Ensure the distillation apparatus is properly set up to prevent leaks.

Issue 2: Formation of Significant Amounts of By-products

Question: Our final product is contaminated with significant amounts of by-products, primarily N,N-dithis compound. How can we minimize the formation of this and other impurities?

Answer:

The formation of by-products is a common challenge in amination reactions. The primary by-product of concern is the secondary amine, N,N-dithis compound, formed from the reaction of the initially produced this compound with another molecule of cyclopentanone followed by reduction.

Possible Causes and Solutions:

By-product Mechanism of Formation Mitigation Strategies
N,N-dithis compound The primary amine product (this compound) acts as a nucleophile and reacts with another molecule of cyclopentanone to form an iminium ion, which is then reduced to the secondary amine.1. Excess Ammonia: Use a significant excess of ammonia relative to cyclopentanone. This increases the probability of cyclopentanone reacting with ammonia rather than the product amine. 2. Methanolic Ammonia: Using a methanolic solution of ammonia has been reported to be effective in inhibiting the formation of secondary and tertiary amines.[7] 3. Control Reaction Time: Shorter reaction times can sometimes reduce the extent of secondary amine formation, provided the primary reaction has reached sufficient conversion.
Cyclopentanol Reduction of the starting material, cyclopentanone, before amination occurs.1. Optimize Catalyst: Some catalysts may have a higher propensity for ketone reduction over imine formation. Screening different catalysts could identify one with better selectivity. 2. Reaction Conditions: Adjusting the reaction temperature and pressure might influence the relative rates of amination and ketone reduction.

Issue 3: Catalyst Deactivation

Question: We have observed a gradual decrease in the reaction rate and yield over several batches, suggesting catalyst deactivation. What are the likely causes and can the catalyst be regenerated?

Answer:

Catalyst deactivation is a common issue in industrial catalytic processes and can be caused by several factors.

Possible Causes and Solutions:

Cause of Deactivation Explanation Prevention and Regeneration
Poisoning Impurities in the feedstock (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst, rendering them inactive.[8][9]Prevention: Ensure high purity of all reactants and solvents. Regeneration: Poisoning is often irreversible. In some cases, a specific chemical wash might be possible, but typically the catalyst needs to be replaced.
Coking/Fouling Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[8][9]Prevention: Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation. Regeneration: For nickel catalysts, regeneration can sometimes be achieved by controlled oxidation (burning off the coke) followed by reduction. For Raney®-Nickel, regeneration under a hydrogen atmosphere at elevated temperatures (e.g., 150°C) has been shown to be effective.[10]
Sintering At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, leading to a reduction in the active surface area.[8]Prevention: Avoid excessively high reaction temperatures. Choose a catalyst with high thermal stability. Regeneration: Sintering is generally irreversible.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for producing this compound?

A1: The most prevalent industrial method is the catalytic reductive amination of cyclopentanone.[1] This process involves the reaction of cyclopentanone with ammonia in the presence of a catalyst (commonly nickel-based) and hydrogen gas.[1][3] Other synthesis routes include starting from cyclopentanol and ammonia over a dehydration-hydrogenation catalyst, or from 1,3-cyclopentadiene, though these are generally less common or result in lower yields.[4]

Q2: What is the reaction mechanism for the reductive amination of cyclopentanone?

A2: The reductive amination of cyclopentanone proceeds in two main steps:

  • Imine Formation: Cyclopentanone reacts with ammonia in a condensation reaction to form a cyclopentylimine intermediate.

  • Reduction: The cyclopentylimine is then catalytically hydrogenated to yield this compound.

Reductive_Amination cyclopentanone Cyclopentanone imine_intermediate Cyclopentylimine (Intermediate) cyclopentanone->imine_intermediate - H₂O ammonia + NH₃ catalyst + H₂ / Catalyst imine_intermediate->catalyst This compound This compound catalyst->this compound

Caption: Reductive amination of cyclopentanone to this compound.

Q3: Which catalysts are most effective for this compound synthesis?

A3: Several catalysts can be used for the reductive amination of cyclopentanone.

  • Nickel-based catalysts (e.g., Raney Nickel): These are widely used in industrial processes and are effective for this transformation.[1][3]

  • Cobalt-based catalysts: These have also been reported for the synthesis of this compound.

  • Ruthenium-based catalysts (e.g., Ru/Nb₂O₅): Research has shown that ruthenium catalysts can exhibit high activity and selectivity, with yields of up to 84.3% being reported.[11]

The choice of catalyst will depend on factors such as cost, desired reaction conditions, and selectivity.

Q4: What are the key safety precautions to consider when working with this compound and its synthesis?

A4: this compound is a flammable liquid and is toxic if swallowed or inhaled. It also causes severe skin burns and eye damage.[6] Therefore, strict safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

Experimental Protocols

Reductive Amination of Cyclopentanone using a Nickel Catalyst (Illustrative Protocol)

This protocol is a general guideline based on commonly reported procedures and should be adapted and optimized for specific laboratory conditions and equipment.

Materials:

  • Cyclopentanone

  • Liquid Ammonia

  • Raney Nickel catalyst (or another suitable nickel catalyst)

  • Hydrogen gas

  • Petroleum ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add cyclopentanone (1.0 mol) and the Raney Nickel catalyst (e.g., 1-2 g).

  • Inert Atmosphere: Seal the reactor and purge it with nitrogen gas followed by hydrogen gas to remove any air.

  • Addition of Ammonia: Carefully introduce liquid ammonia (e.g., 3.5 mol) into the reactor.

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 120-180°C). Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-110 kg/cm ²).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 1.5 hours). The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a safe manner.

  • Work-up:

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with petroleum ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the crude this compound by fractional distillation to obtain the final product.

Experimental_Workflow start Start reactor_setup Reactor Setup: Add Cyclopentanone and Catalyst start->reactor_setup inert_atmosphere Establish Inert Atmosphere (N₂ and H₂ Purge) reactor_setup->inert_atmosphere add_ammonia Add Liquid Ammonia inert_atmosphere->add_ammonia reaction Reaction: Heat and Pressurize with H₂ add_ammonia->reaction monitoring Monitor Reaction Progress (GC) reaction->monitoring monitoring->reaction Continue Reaction cool_down Cool Down and Depressurize monitoring->cool_down Reaction Complete work_up Work-up: Filter, Extract, and Dry cool_down->work_up purification Purification: Fractional Distillation work_up->purification end End: Pure this compound purification->end

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthesis RouteCatalystTemperature (°C)Pressure (MPa)Molar Ratio (H₂:NH₃:Ketone)Yield (%)Reference
Catalytic Ammonolysis of CyclopentanoneCu-Co-Ni/Al₂O₃2400.910:5:189.7[4]
Catalytic Ammonolysis of CyclopentanoneReynolds Ni120-1805-11-55.6[4]
Reductive Amination of CyclopentanoneRu/Nb₂O₅902-84.3[11]
Catalytic Amination of 1,3-CyclopentadienePtO₂1000.15-48[4]

References

Technical Support Center: Catalyst Selection for Efficient Cyclopentylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of cyclopentylamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the reductive amination of cyclopentanone.[1][2][3] This process involves the reaction of cyclopentanone with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas. Other reported routes, such as the catalytic ammonolysis of cyclopentanol and the reaction of cyclopentanone with hydroxylamine, are generally less efficient, resulting in lower yields.

Q2: Which catalysts are most effective for the reductive amination of cyclopentanone?

A2: Several types of catalysts have demonstrated high efficacy in the reductive amination of cyclopentanone. The most common and well-documented include:

  • Nickel-based catalysts: Raney Nickel is a widely used, cost-effective, and highly active catalyst for this transformation.[1][4]

  • Ruthenium-based catalysts: Ruthenium supported on niobium pentoxide (Ru/Nb₂O₅) has shown excellent performance, offering high yields under relatively mild conditions.[5][6]

  • Multi-metal catalysts: Systems such as Cu-Co-Ni/Al₂O₃ have also been reported to achieve high yields of this compound.

Q3: What are the typical byproducts in this compound synthesis via reductive amination?

A3: The primary byproducts encountered during the reductive amination of cyclopentanone are N,N-dithis compound and cyclopentanol.[1] The formation of the secondary amine, N,N-dithis compound, occurs through the reaction of the initially formed this compound with another molecule of cyclopentanone followed by reduction. Cyclopentanol is formed via the direct hydrogenation of the cyclopentanone starting material.

Q4: How can I improve the selectivity towards this compound and minimize byproduct formation?

A4: Optimizing reaction conditions is crucial for maximizing the selectivity for this compound. Key parameters to consider include:

  • Ammonia Concentration: Using a molar excess of ammonia relative to cyclopentanone can favor the formation of the primary amine and suppress the formation of the secondary amine byproduct, N,N-dithis compound.[7]

  • Hydrogen Pressure: The hydrogen pressure can influence the relative rates of imine reduction and cyclopentanone hydrogenation. Optimization of pressure is necessary for each catalytic system.[8]

  • Solvent: The choice of solvent can affect catalyst activity and selectivity. Methanolic ammonia has been reported to be effective in inhibiting the formation of secondary and tertiary amines.[1]

  • Temperature: Reaction temperature affects the rates of all reactions involved. A careful optimization is required to find a balance between a reasonable reaction rate and minimized byproduct formation.

Troubleshooting Guide

Issue 1: Low or No Conversion of Cyclopentanone

  • Question: My reaction is showing low or no conversion of the cyclopentanone starting material. What are the potential causes and how can I address them?

  • Answer: Low conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

    • Potential Cause 1: Catalyst Deactivation. The catalyst may have lost its activity due to improper handling, storage, or poisoning.

      • Solution:

        • Ensure the catalyst has been stored under the appropriate conditions (e.g., Raney Nickel should be stored under water or a suitable solvent to prevent oxidation).[9]

        • If catalyst poisoning is suspected, consider purifying all reagents and solvents. Common poisons for metal catalysts include sulfur compounds, carbon monoxide, and halides.

        • For deactivated Raney Nickel, a regeneration procedure may be attempted (see Issue 3).

    • Potential Cause 2: Insufficient Hydrogen Pressure. The pressure of hydrogen may be too low to effectively drive the reduction reaction.

      • Solution: Increase the hydrogen pressure in increments and monitor the effect on the conversion.

    • Potential Cause 3: Inadequate Reaction Temperature. The reaction temperature may be too low, resulting in a very slow reaction rate.

      • Solution: Gradually increase the reaction temperature and monitor the progress of the reaction. Be aware that excessively high temperatures can lead to increased byproduct formation.

Issue 2: Poor Selectivity - High Yield of Byproducts

  • Question: My reaction is producing a significant amount of N,N-dithis compound and/or cyclopentanol. How can I improve the selectivity for this compound?

  • Answer: Poor selectivity is a common issue that can often be resolved by adjusting the reaction parameters.

    • Potential Cause 1: Insufficient Ammonia Concentration. A low concentration of ammonia can lead to the product this compound reacting with the remaining cyclopentanone to form the secondary amine.

      • Solution: Increase the molar ratio of ammonia to cyclopentanone. This will favor the reaction of cyclopentanone with ammonia over the reaction with the product amine.[7]

    • Potential Cause 2: Suboptimal Reaction Temperature or Pressure. The chosen temperature and pressure may favor the hydrogenation of cyclopentanone to cyclopentanol over the formation of the imine intermediate.

      • Solution: Systematically vary the reaction temperature and hydrogen pressure to find the optimal conditions for your specific catalyst. Lowering the temperature may decrease the rate of cyclopentanol formation.

Issue 3: Catalyst Deactivation and Regeneration

  • Question: My catalyst (e.g., Raney Nickel) has lost activity after a few runs. Can it be regenerated?

  • Answer: Yes, catalyst deactivation is a common problem, and in some cases, the catalyst can be regenerated.

    • Deactivation Mechanism for Raney Nickel: Deactivation of Raney Nickel in amination reactions can be caused by the strong adsorption of amine products onto the catalyst surface, blocking the active sites.[9] Sintering (agglomeration of metal particles) at high temperatures can also lead to a loss of active surface area.[9]

    • Regeneration Procedures for Raney Nickel:

      • Solvent Washing: Washing the catalyst with a suitable solvent can sometimes remove adsorbed species.[10]

      • Treatment under Hydrogen: A common regeneration method involves treating the deactivated catalyst under hydrogen pressure at an elevated temperature (e.g., 30 bar H₂, 150 °C).[8] This can help to remove adsorbed species and potentially redisperse the nickel particles.

    • Deactivation of Ruthenium Catalysts: Ruthenium catalysts can be susceptible to leaching of the active metal into the reaction mixture, leading to a loss of activity over time.

    • Recycling Ruthenium Catalysts: To minimize deactivation and loss of the expensive metal, catalyst recycling is crucial. This can be achieved by separating the catalyst from the product mixture via filtration and reusing it in subsequent batches.[11]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)This compound Yield (%)Reference
Raney Ni-120-1805.0-11.0288.5[12]
RuNb₂O₅-L902.0-84[5][6]
Cu-Co-NiAl₂O₃2400.9-89.7
Nickel-150-20020--[13][14]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclopentanone using Raney Nickel

This protocol is a representative procedure based on commonly reported methods.

  • Catalyst Preparation:

    • In a fume hood, carefully wash commercially available Raney Nickel (e.g., 50% slurry in water) several times with deionized water by decantation until the washings are neutral.

    • Subsequently, wash the catalyst with the reaction solvent (e.g., methanol or ethanol) to remove the water.

  • Reaction Setup:

    • To a high-pressure autoclave reactor, add cyclopentanone (1.0 eq.), the washed Raney Nickel catalyst (typically 5-10 wt% of the cyclopentanone), and the solvent (e.g., methanol).

    • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

    • Introduce a solution of ammonia in the chosen solvent (a significant molar excess, e.g., 5-10 equivalents relative to cyclopentanone) into the reactor.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).

    • Heat the reactor to the target temperature (e.g., 120-150 °C) with vigorous stirring.

    • Maintain these conditions for the desired reaction time (e.g., 2-6 hours), monitoring the reaction progress by techniques such as GC-MS if possible.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst. Caution: The Raney Nickel catalyst can be pyrophoric upon drying and should be kept wet.

    • Remove the solvent and excess ammonia from the filtrate under reduced pressure.

    • The crude product can be purified by distillation to obtain pure this compound.

Protocol 2: Reductive Amination of Cyclopentanone using Ru/Nb₂O₅

This protocol is a representative procedure based on reported literature.[6]

  • Catalyst and Reagents:

    • Use a pre-prepared or commercially available Ru/Nb₂O₅ catalyst (e.g., 1 wt% Ru on layered Nb₂O₅).

    • Ensure all reagents (cyclopentanone, ammonia solution, solvent, hydrogen) are of high purity.

  • Reaction Setup:

    • In a high-pressure autoclave, place the Ru/Nb₂O₅ catalyst, cyclopentanone, and a methanolic solution of ammonia.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to approximately 2 MPa.

    • Heat the mixture to 90 °C with stirring.

    • Monitor the reaction for completion.

  • Work-up and Purification:

    • After cooling and venting the reactor, filter to recover the catalyst for potential reuse.

    • The product can be isolated from the filtrate by removing the solvent and purified by distillation.

Visualizations

experimental_workflow start Start reagents 1. Charge Reactor: - Cyclopentanone - Solvent - Catalyst (e.g., Raney Ni) start->reagents seal_purge 2. Seal and Purge Reactor (N₂ then H₂) reagents->seal_purge add_ammonia 3. Add Ammonia Solution seal_purge->add_ammonia pressurize_heat 4. Pressurize with H₂ and Heat to Reaction Temp. add_ammonia->pressurize_heat react 5. Reaction Under Stirring pressurize_heat->react cool_vent 6. Cool and Vent Reactor react->cool_vent filter 7. Filter to Remove Catalyst cool_vent->filter purify 8. Product Purification (Distillation) filter->purify end End: This compound purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or Poor Selectivity check_conversion Is Cyclopentanone Conversion Low? start->check_conversion Analyze Reaction Mixture high_byproducts Are Byproducts (Dimer, Alcohol) High? check_conversion->high_byproducts No catalyst_issue Potential Catalyst Issue: - Deactivated? - Poisoned? check_conversion->catalyst_issue Yes conditions_issue Potential Conditions Issue: - Low H₂ Pressure? - Low Temperature? check_conversion->conditions_issue Yes ammonia_issue Insufficient Ammonia? high_byproducts->ammonia_issue Yes solution_catalyst Solution: - Regenerate/Replace Catalyst - Purify Reagents catalyst_issue->solution_catalyst solution_conditions Solution: - Increase H₂ Pressure - Increase Temperature conditions_issue->solution_conditions temp_pressure_issue Suboptimal Temp/Pressure? ammonia_issue->temp_pressure_issue No solution_ammonia Solution: Increase Molar Ratio of NH₃ to Ketone ammonia_issue->solution_ammonia Yes solution_temp_pressure Solution: Optimize Temperature and Pressure temp_pressure_issue->solution_temp_pressure Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Handling and storage of Cyclopentylamine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopentylamine

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to ensure its stability and prevent degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][3] Keep containers tightly sealed to prevent exposure to air and moisture.[1][3][4] It should be protected from direct sunlight and stored away from heat, sparks, and open flames.[1][3] Some suppliers recommend refrigeration at 2-8°C, while others suggest storage at ambient temperatures between 10°C and 25°C.[5][6] Always refer to the manufacturer's specific recommendations.

Q2: My this compound has changed color from colorless to yellow. Is it still usable?

A2: this compound is typically a colorless to pale yellow liquid.[1] A slight yellow color may not indicate significant degradation. However, a noticeable color change, especially darkening over time, can suggest impurity buildup or degradation. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., GC-MS, NMR) before proceeding with sensitive experiments.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.[1] Ensure that all labware and equipment are free from these materials before use.

Q4: Can I store this compound under a normal atmosphere?

A4: For optimal stability and to prevent potential degradation, it is best practice to store this compound under an inert atmosphere, such as nitrogen or argon. Some safety data sheets recommend keeping the container under inert gas.[4] This is especially critical for long-term storage or for high-purity applications, as it prevents reactions with atmospheric components like carbon dioxide and moisture.[2][3]

Q5: What are the primary hazards associated with handling this compound?

A5: this compound is a highly flammable liquid and vapor.[2][3] It is also toxic if swallowed or inhaled and can cause severe skin and eye irritation or burns.[1] Inhalation may cause respiratory tract irritation.[2] It is crucial to handle this chemical in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE).[2]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Precipitate or solid formation in the liquid Contamination or reaction with atmospheric CO2.Discard the reagent according to hazardous waste disposal protocols. Do not use.
Inconsistent experimental results Possible degradation of the reagent due to improper storage or handling.Verify the purity of the this compound stock. If compromised, use a fresh, unopened bottle. Review storage and handling procedures to ensure compliance with best practices.
Strong, unusual odor (other than ammonia-like) Contamination or significant degradation.Handle only within a chemical fume hood. Assess if the material is safe to handle. If in doubt, consult your institution's safety officer and dispose of the material appropriately.
Pressure buildup inside the container Storage at elevated temperatures causing vapor pressure to increase. The compound is volatile.If you notice a bulging container, handle it with extreme caution.[7] Cool the container slowly in a secondary container before attempting to open it in a chemical fume hood behind a blast shield.

Data & Properties Summary

Physical and Chemical Properties
PropertyValue
Chemical Formula C₅H₁₁N[5]
Molecular Weight 85.15 g/mol [5]
Appearance Colorless to pale yellow liquid[1][8]
Odor Strong, ammonia-like[1]
Boiling Point 106-108 °C[9]
Melting Point -85 °C[9]
Flash Point 11.5 °C - 13 °C (closed cup)[5]
Density 0.863 g/mL at 25 °C
Water Solubility Miscible[1][9]
Recommended Storage Conditions
ParameterRecommendationSource
Temperature Flammables Area; Below 30°C. Some suppliers specify 2-8°C or 10-25°C.[1][2][6]
Atmosphere Store under inert gas (e.g., Nitrogen, Argon).[4]
Container Tightly closed, corrosion-resistant container.[1]
Ventilation Store in a cool, dry, and well-ventilated place.[1][3]
Light Protect from direct sunlight.[1][5]

Protocols for Handling and Storage

Protocol 1: Safe Handling of this compound
  • Preparation : Before handling, ensure a chemical fume hood is operational. Have a spill kit with inert absorbent material (e.g., dry sand) readily available.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., PVC), and a lab coat.[2][7]

  • Grounding : To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[1][3]

  • Dispensing : Use non-sparking tools for all operations.[1][2][3] Transfer the required amount of liquid slowly and carefully inside the fume hood. Keep the container opening away from your breathing zone.

  • After Handling : Tightly close the container immediately after use.[1] Thoroughly wash hands and any exposed skin.[1] Decontaminate all surfaces and equipment used.

  • Waste Disposal : Dispose of unused material and contaminated items as hazardous waste in accordance with local, state, and federal regulations.

Protocol 2: Long-Term Storage of this compound
  • Receiving : Upon receipt, inspect the container for any damage. If the seal is broken or there is visible damage, do not accept the shipment.

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Inerting : For high-purity applications or long-term storage, it is advisable to blanket the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Location : Place the container in a designated flammables storage cabinet. The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[1][3]

  • Inventory Management : Log the chemical in your inventory. Use a "First-In, First-Out" (FIFO) system to ensure older stock is used before newer stock.

  • Periodic Inspection : Periodically inspect the container for any signs of leakage, damage, or pressure buildup.

Visual Guides

G cluster_receiving Receiving & Initial Storage cluster_handling Handling for Experiment cluster_post_use Post-Use & Disposal receive Receive Shipment inspect Inspect Container (Seal & Integrity) receive->inspect log Log in Inventory (FIFO) inspect->log store Store in Flammables Cabinet (Cool, Dry, Ventilated) log->store ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood ground Ground Equipment fume_hood->ground dispense Dispense Reagent (Non-Sparking Tools) ground->dispense use Use in Experiment dispense->use seal Tightly Reseal Container use->seal dispose Dispose of Waste use->dispose return_storage Return to Storage seal->return_storage decontaminate Decontaminate Work Area dispose->decontaminate

Caption: Workflow for handling this compound to prevent degradation.

G CPA Stable This compound Degradation Degradation (Loss of Purity) Air Atmospheric Exposure (CO₂, Moisture) Heat Heat / Light / Ignition Sources Heat->Degradation Air->Degradation Incompatibles Incompatible Materials (Acids, Oxidizers) Incompatibles->Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Cyclopentylamine Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling Cyclopentylamine in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3][4][5][6] It is fatal if swallowed and toxic if inhaled.[3][5][6] The compound causes severe skin burns, eye damage, and may provoke an allergic skin reaction.[3][5][6] Furthermore, it is harmful to aquatic life with long-lasting effects.[3][5][6]

Q2: What are the physical properties of this compound?

A2: this compound is a colorless to pale yellow liquid with a distinct ammoniacal odor.[2][7][8] It is soluble in water and other organic solvents.[7][8]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Researchers must wear appropriate protective gloves, clothing, and eye/face protection.[1][3][4][5] Specifically, chemical safety goggles or eyeglasses conforming to OSHA or European standards are required.[1][9] A NIOSH or European Standard approved respirator should be used when necessary, and all work should ideally be conducted within a chemical fume hood.[1][4]

Q4: How should this compound be stored?

A4: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][4][10] The container must be kept tightly closed.[1][3][4][5][6][10] It is incompatible with acids, acid chlorides, carbon dioxide, and strong oxidizing agents.[1][10]

Q5: How should this compound waste be disposed of?

A5: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4][5][6][11] This should be done through an approved waste disposal plant.[4][5][6]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Issue: this compound has come into contact with skin or eyes.

  • Immediate Action:

    • Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1] Seek immediate medical attention.[1][4]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[1][4]

Scenario 2: Inhalation Exposure

  • Issue: A researcher has inhaled this compound vapors.

  • Immediate Action:

    • Move the individual to fresh air immediately.[1][4]

    • If the person is not breathing, administer artificial respiration.[1][4] If breathing is difficult, provide oxygen.[1]

    • Seek immediate medical attention.[4][5][6]

Scenario 3: Accidental Ingestion

  • Issue: A researcher has ingested this compound.

  • Immediate Action:

    • Do NOT induce vomiting. [4][5][11]

    • Rinse the mouth with water.[1][4][5][11]

    • Seek immediate medical attention.[1][4][5][6]

Scenario 4: Small Spill or Leak

  • Issue: A small amount of this compound has been spilled in the laboratory.

  • Immediate Action:

    • Remove all sources of ignition and use spark-proof tools.[1][4]

    • Ensure adequate ventilation.[3][4][9]

    • Absorb the spill with an inert material, such as dry sand or earth.[1]

    • Place the absorbed material into a designated chemical waste container.[1]

Quantitative Data Summary

PropertyValue
Molecular FormulaC₅H₁₁N
Molecular Weight85.15 g/mol [7][12]
Boiling Point106-109.1 °C[7][11][12]
Melting Point-17.00 °C[7]
Density0.8610 - 0.863 g/cm³[7][12]
Flash Point13 - 17 °C[1][9][12]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE (chemical-resistant gloves, safety goggles, and a lab coat) is worn.[1][4] An eyewash station and safety shower should be readily accessible.[4][9]

  • Dispensing: Use spark-proof tools and explosion-proof equipment.[1][3][4][10] Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

  • Experimental Use: Conduct all procedures within a chemical fume hood to avoid breathing vapors, mist, or gas.[1][4] Avoid contact with skin and eyes.[1]

  • Post-Experiment: Tightly close the container and store it in a designated cool, dry, and well-ventilated area.[1][3][4][5][6][10] Clean the work area thoroughly.

Visual Workflow

Spill_Cleanup_Workflow cluster_preparation Immediate Response cluster_assessment Assessment & PPE cluster_containment Containment & Cleanup cluster_disposal Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Ventilate Ensure Proper Ventilation PPE->Ventilate Absorb Contain & Absorb Spill (Inert Material) Ventilate->Absorb Collect Collect Waste with Spark-Proof Tools Absorb->Collect Container Place in Labeled Waste Container Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste via Approved Channels Decontaminate->Dispose

Caption: this compound Spill Cleanup Workflow.

References

Cyclopentylamine Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of cyclopentylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

There are four main industrial process routes for producing this compound:

  • Catalytic Ammonolysis of Cyclopentanol: This method involves the reaction of cyclopentanol with ammonia in the presence of a catalyst. It is a common route but can have low yields and requires high pressure.[1]

  • Catalytic Amination of 1,3-Cyclopentadiene: This route is simpler than starting from cyclopentanol, but the yield is often not high (40-50%), the catalyst can be expensive, and some starting materials may be difficult to obtain.[1]

  • Reaction of Cyclopentanone with Hydroxylamine followed by Reduction: This pathway involves the formation of cyclopentanone oxime, which is then reduced to this compound. The reduction step often requires high temperature and pressure or the use of hazardous reducing agents like metallic sodium.[1]

  • Reductive Amination of Cyclopentanone: This is a widely used method where cyclopentanone reacts with ammonia in the presence of a reducing agent and a catalyst.[1][2] This method can achieve high yields, with some processes reporting up to 89.7%.[1]

Q2: What are the most significant challenges when scaling up this compound synthesis?

Scaling up any chemical synthesis, including that of this compound, presents several key challenges:

  • Heat Management: Amination reactions are often exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways if not properly managed.[3]

  • Mixing Efficiency: Achieving homogenous mixing in large-scale reactors is more difficult than in a laboratory setting. Poor mixing can result in localized "hot spots," leading to side reactions and impurity formation.

  • Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities at an industrial scale, complicating purification and potentially affecting the final product's quality.

  • Mass Transfer: In heterogeneous catalytic reactions, the rate of reaction can become limited by the transport of reactants to the catalyst surface, which is a greater challenge in larger reactors.

  • Safety: Handling large quantities of flammable solvents, high-pressure hydrogen, and corrosive materials requires stringent safety protocols and specialized equipment.

Q3: What are common impurities in this compound synthesis?

Common impurities can include:

  • Unreacted Starting Materials: Residual cyclopentanone or cyclopentanol.

  • Byproducts of Side Reactions: Dithis compound (a secondary amine) and trithis compound (a tertiary amine) can form, especially if the reaction conditions are not carefully controlled.[4]

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps.

  • Catalyst Leaching: Traces of the metal catalyst may be present in the final product.

Q4: How can I minimize the formation of di- and trithis compound?

The formation of secondary and tertiary amines is a common issue in amination reactions. To minimize these byproducts:

  • Use a large excess of ammonia: This shifts the reaction equilibrium towards the formation of the primary amine.

  • Optimize reaction conditions: Lower temperatures and pressures can sometimes favor the formation of the primary amine.

  • Catalyst selection: Certain catalysts may exhibit higher selectivity for primary amine formation.

Synthesis Routes: Data Presentation

The following tables summarize quantitative data for different this compound synthesis routes.

Table 1: Comparison of this compound Synthesis Routes

Synthesis RouteStarting MaterialKey ReagentsReported YieldKey Challenges
Catalytic Ammonolysis of CyclopentanolCyclopentanolAmmonia, Hydrogen, CatalystLow to moderateHigh pressure, catalyst cost
Catalytic Amination of 1,3-Cyclopentadiene1,3-CyclopentadieneNOCI, PtO240-50%Expensive catalyst, availability of NOCI
Cyclopentanone Oxime ReductionCyclopentanoneHydroxylamine, Reducing AgentHigh (lab scale)High pressure/temperature, hazardous reagents
Reductive Amination of CyclopentanoneCyclopentanoneAmmonia, Hydrogen, CatalystUp to 89.7%Exothermic reaction, byproduct formation

Table 2: Reductive Amination of Cyclopentanone - Process Parameters

ParameterLaboratory ScalePilot/Industrial Scale
Catalyst Raney Nickel, Pt/C, Ru/Nb2O5Raney Nickel, Cu-Co-Ni/AlO3
Temperature Room temperature to 100°C120°C to 240°C[1]
Pressure Atmospheric to 10 bar50 to 110 kg/cm ² (approx. 49 to 108 bar)[1]
Ammonia to Cyclopentanone Ratio 3:1 to 10:13.5:1 to 5:1[1]
Solvent Methanol, EthanolOften neat or with minimal solvent

Experimental Protocols

Protocol 1: Laboratory Scale Reductive Amination of Cyclopentanone

Materials:

  • Cyclopentanone (1 mole)

  • Methanol (500 mL)

  • Raney Nickel (5% w/w of cyclopentanone)

  • Ammonia gas

  • Hydrogen gas

Procedure:

  • To a 1L autoclave reactor, add cyclopentanone and methanol.

  • Add the Raney Nickel catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Introduce ammonia gas to a pressure of 10 bar.

  • Pressurize the reactor with hydrogen gas to 20 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the temperature and pressure for 6-8 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the methanol by distillation.

  • The crude this compound can be purified by fractional distillation.

Protocol 2: Pilot Scale Catalytic Ammonolysis of Cyclopentanone

Materials:

  • Cyclopentanone (10 kg, ~119 moles)

  • Liquid Ammonia (29 kg, ~1700 moles)

  • Raney Nickel Catalyst (100 g)

  • Hydrogen Gas

Procedure:

  • Charge the cyclopentanone and Raney Nickel catalyst to a high-pressure reactor.

  • Seal the reactor and perform a nitrogen purge, followed by a hydrogen purge to remove air.

  • Introduce liquid ammonia into the reactor.

  • Start agitation and begin heating the reactor to 120-180°C.[1]

  • Introduce hydrogen gas to maintain a pressure of 50-110 kg/cm ².[1]

  • Hold the reaction at temperature and pressure for approximately 1.5 hours.[1]

  • Once the reaction is complete, stop the heating and hydrogen supply.

  • Cool the reactor to room temperature and safely vent the residual gases.

  • The crude product is then subjected to purification, which may involve extraction and distillation.[1]

Troubleshooting Guide

Problem Potential Causes Solutions
Low Yield Inefficient imine formation: The equilibrium between cyclopentanone, ammonia, and the imine intermediate may not be favorable.- Increase the excess of ammonia. - Ensure the reaction medium is anhydrous, as water can hydrolyze the imine.
Catalyst deactivation: The catalyst may be poisoned by impurities in the starting materials or reaction byproducts.- Use purified starting materials. - Regenerate or replace the catalyst.
Incomplete reaction: Insufficient reaction time, temperature, or pressure.- Increase reaction time and monitor for completion. - Optimize temperature and pressure within safe operating limits.
High Impurity Levels (Dithis compound) Sub-optimal ammonia concentration: Insufficient ammonia allows the initially formed this compound to react with another molecule of cyclopentanone.- Increase the molar ratio of ammonia to cyclopentanone.
High reaction temperature: Higher temperatures can sometimes favor the formation of secondary amines.- Lower the reaction temperature, while ensuring the reaction rate remains acceptable.
Thermal Runaway/Poor Heat Control Inadequate cooling capacity: The reactor's cooling system cannot remove the heat generated by the exothermic reaction at the desired rate.- Reduce the feed rate of the limiting reagent. - Use a more efficient cooling system or a larger heat transfer area. - Dilute the reaction mixture with an inert solvent.
Poor mixing: Localized hot spots are forming within the reactor.- Increase the agitation speed. - Ensure the impeller design is appropriate for the reactor size and viscosity of the reaction mixture.
Pressure Fluctuations Gas evolution: Side reactions may be producing non-condensable gases.- Analyze the off-gas to identify the source of the pressure increase. - Adjust reaction conditions to minimize side reactions.
Inconsistent feed rates: Fluctuations in the feed of gaseous reactants like hydrogen or ammonia.- Use mass flow controllers for precise gas delivery.

Visualizations

Synthesis_Pathways This compound Synthesis Pathways CPD 1,3-Cyclopentadiene CPOH Cyclopentanol CPD->CPOH Hydration CPA This compound CPD->CPA Catalytic Amination CPOH->CPA Catalytic Ammonolysis CPONE Cyclopentanone CPOxime Cyclopentanone Oxime CPONE->CPOxime Reaction with Hydroxylamine CPONE->CPA Reductive Amination CPOxime->CPA Reduction

Caption: Main synthetic routes to this compound.

Troubleshooting_Workflow Scale-Up Troubleshooting Workflow Start Problem Identified (e.g., Low Yield, High Impurity) Analyze Analyze Reaction Data (Temp, Pressure, Yield, Purity) Start->Analyze Identify Identify Potential Causes Analyze->Identify Heat Heat Transfer Issue? Identify->Heat Exotherm? Mixing Mixing Inefficiency? Identify->Mixing Heterogeneous? Kinetics Reaction Kinetics Issue? Identify->Kinetics Low Conversion? AdjustHeat Adjust Cooling/Heating Rate or Feed Rate Heat->AdjustHeat AdjustMixing Modify Agitation Speed or Impeller Design Mixing->AdjustMixing AdjustKinetics Optimize Catalyst, Temp, Pressure, or Stoichiometry Kinetics->AdjustKinetics Implement Implement Changes AdjustHeat->Implement AdjustMixing->Implement AdjustKinetics->Implement Monitor Monitor Process and Analyze Results Implement->Monitor Monitor->Identify Problem Persists Resolved Problem Resolved Monitor->Resolved Success

Caption: A logical workflow for troubleshooting scale-up issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentylamine is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis can be achieved through various routes, each with its own set of advantages and challenges. This guide provides an objective comparison of three common methods for the synthesis of this compound: Reductive Amination of Cyclopentanone, the Beckmann Rearrangement of Cyclopentanone Oxime, and the Gabriel Synthesis from a Cyclopentyl Halide. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data Summary

The following table provides a side-by-side comparison of the key quantitative parameters for the three synthesis routes discussed in this guide.

ParameterReductive Amination of CyclopentanoneBeckmann Rearrangement RouteGabriel Synthesis
Starting Material CyclopentanoneCyclopentanoneCyclopentyl Bromide
Overall Yield ~84%[1]Moderate (two steps)Good
Purity HighHighHigh
Key Reagents NH₃, H₂, Catalyst (e.g., Ru/Nb₂O₅)Hydroxylamine, Acid (for rearrangement), Reducing agent (e.g., LiAlH₄)Potassium Phthalimide, Hydrazine
Reaction Conditions High temperature and pressureMulti-step, varied conditionsModerate temperatures
Advantages High yield, one-pot reactionAvoids direct handling of ammonia under high pressureHigh purity of primary amine, avoids over-alkylation.[2]
Disadvantages Requires high-pressure equipment, catalyst can be expensiveMulti-step process, potentially lower overall yield, use of strong reducing agentsUse of a stoichiometric protecting group, generation of phthalhydrazide waste.[2]

Route 1: Reductive Amination of Cyclopentanone

This is a direct and efficient one-pot method for the synthesis of this compound. It involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a catalyst.

Experimental Protocol

A stainless-steel autoclave is charged with cyclopentanone, a suitable solvent (e.g., methanol), and a catalyst such as Ruthenium supported on Niobium pentoxide (Ru/Nb₂O₅). The autoclave is sealed, purged with nitrogen, and then pressurized with ammonia followed by hydrogen. The reaction mixture is heated to a specific temperature (e.g., 120°C) and stirred for a set duration. After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by distillation. A yield of 84.3% has been reported for this method.[1]

Reductive_Amination

Route 2: Beckmann Rearrangement of Cyclopentanone Oxime

This two-step route involves the initial conversion of cyclopentanone to its oxime, followed by a Beckmann rearrangement to a lactam (δ-valerolactam), and subsequent reduction to this compound.

Experimental Protocol

Step 1: Synthesis of Cyclopentanone Oxime

Cyclopentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous solution. The reaction is typically carried out at room temperature. The cyclopentanone oxime precipitates out of the solution and can be collected by filtration. High yields of over 98% have been reported for this step.

Step 2: Beckmann Rearrangement and Reduction

The prepared cyclopentanone oxime is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce the Beckmann rearrangement, yielding δ-valerolactam. The lactam is then isolated and subsequently reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction mixture is refluxed, followed by a careful workup to decompose the excess reducing agent and liberate the amine. The final product is purified by distillation.

Beckmann_Rearrangement

Route 3: Gabriel Synthesis from Cyclopentyl Bromide

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the formation of over-alkylated byproducts.[2] This route involves the N-alkylation of potassium phthalimide with a cyclopentyl halide, followed by the liberation of the primary amine.

Experimental Protocol

Step 1: N-Alkylation of Potassium Phthalimide

Potassium phthalimide is reacted with cyclopentyl bromide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to ensure the completion of the SN2 reaction, forming N-cyclopentylphthalimide. The use of DMF as a solvent generally leads to higher yields and purity.

Step 2: Hydrazinolysis

The N-cyclopentylphthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed, leading to the cleavage of the phthalimide group and the formation of this compound and a phthalhydrazide precipitate. The solid byproduct is filtered off, and the this compound is isolated from the filtrate by distillation.

Gabriel_Synthesis

References

A Comparative Analysis of ¹H and ¹³C NMR Spectra of Cyclopentylamine and Other Cyclic and Acyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentylamine against other structurally similar amines, including cyclohexylamine, pyrrolidine, and n-pentylamine. This information is crucial for researchers and scientists in the fields of chemical analysis, drug development, and quality control for the unambiguous identification and structural elucidation of these compounds.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for this compound and its analogs are summarized below. These values are indicative of the chemical environment of the respective protons and carbon atoms within the molecules.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound -CH(NH₂)3.314Multiplet
Ring CH₂1.820, 1.715, 1.547, 1.277Multiplets
-NH₂1.37Singlet
Cyclohexylamine -CH(NH₂)~2.62Multiplet
Ring CH₂~1.81 - 1.04Multiplets
-NH₂~1.18Singlet
Pyrrolidine -CH₂-N-CH₂-2.87Triplet
-CH₂-CH₂-N-1.79Quintet
-NH1.54Singlet
n-Pentylamine -CH₂-NH₂~2.68Triplet
-CH₂-CH₂-NH₂~1.4 (variable)Multiplet
Other CH₂~1.3 (variable)Multiplets
-CH₃~0.91Triplet
-NH₂~1.12Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data Comparison [1][2][3][4][5]

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C1 (-CH-NH₂)58.7
C2, C534.1
C3, C423.9
Cyclohexylamine C1 (-CH-NH₂)53.066
C2, C633.076
C3, C526.539
C427.03
Pyrrolidine C2, C5 (-CH₂-N)47.1
C3, C4 (-CH₂-CH₂)25.8
n-Pentylamine C1 (-CH₂-NH₂)42.1
C233.78
C329.27
C422.68
C5 (-CH₃)14.11

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for amines is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be inert with respect to the analyte.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The data presented in this guide were referenced from spectra obtained on spectrometers operating at frequencies ranging from 60 MHz to 500 MHz.[2][6][7] For optimal resolution, a spectrometer with a field strength of 300 MHz or higher is recommended.[8]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is essential for obtaining sharp, well-resolved peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

  • Number of Scans: 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is generally used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to obtain a spectrum with a good signal-to-noise ratio.[7]

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Amine Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Set Acquisition Parameters (¹H and ¹³C) Spectrometer->Acquisition Run Acquire FID Acquisition->Run FID Raw FID Data Run->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Processed_Spectrum Processed NMR Spectrum Reference->Processed_Spectrum Analysis Analyze Chemical Shifts, Multiplicities, and Integration Processed_Spectrum->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: Workflow for NMR spectral analysis of amines.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Cyclopentylamine and Cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Electron Ionization Mass Spectrometry of Cyclic Amines

In the structural elucidation of nitrogen-containing compounds, mass spectrometry stands as a pivotal analytical technique. The fragmentation patterns observed under electron ionization (EI) provide a veritable fingerprint of a molecule's structure. This guide offers a comparative analysis of the EI mass spectrometry fragmentation of cyclopentylamine and its homologous counterpart, cyclohexylamine. Understanding the nuanced differences in their fragmentation pathways, influenced by the ring size, is crucial for the unambiguous identification of these and related structures in complex matrices.

Quantitative Fragmentation Data

The electron ionization mass spectra of this compound and cyclohexylamine are characterized by distinct fragmentation patterns. The relative abundances of the major fragment ions are summarized in the table below. The data reveals significant differences in the primary fragmentation pathways, which can be exploited for their differentiation.

m/z This compound Cyclohexylamine Putative Fragment Identity
Molecular Ion (M+) 85 (25%)99 (11%)[C₅H₁₁N]⁺ / [C₆H₁₃N]⁺
M-1 84 (20%)98 (1.4%)Loss of H•
Base Peak 56 (100%) 56 (100%) [C₃H₆N]⁺ / [C₄H₈N]⁺
43 45%22%[C₂H₅N]⁺ / [C₃H₇]⁺
41 30%Not significant[C₃H₅]⁺
30 40%8%[CH₄N]⁺

Data sourced from the NIST WebBook.[1][2][3]

Comparative Analysis of Fragmentation Patterns

The mass spectra of both this compound and cyclohexylamine exhibit characteristic features of primary amines, including an odd molecular weight due to the presence of a single nitrogen atom.[4] However, the influence of the cycloalkyl ring size is evident in the relative intensities of key fragment ions.

For This compound , the base peak is observed at m/z 56. This is attributed to the loss of an ethyl radical (C₂H₅•) following the initial ring opening. The molecular ion at m/z 85 is moderately abundant. Other significant fragments include the M-1 peak at m/z 84, resulting from the loss of a hydrogen atom from the α-carbon, and a prominent peak at m/z 30, characteristic of α-cleavage in primary amines.[4][5]

In contrast, the mass spectrum of cyclohexylamine also shows a base peak at m/z 56. However, the molecular ion at m/z 99 is significantly less abundant than that of this compound, suggesting greater instability of the cyclohexylaminium radical cation. The M-1 peak at m/z 98 is also of very low intensity. The peak at m/z 30, while present, is much less significant compared to this compound. The fragmentation of cyclohexylamine is dominated by pathways that lead to the formation of the stable m/z 56 ion.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a series of well-established steps, as illustrated in the diagram below. The initial ionization event forms the molecular ion, which then undergoes ring opening and subsequent fragmentation to yield the observed product ions.

fragmentation_pathway cluster_this compound This compound Fragmentation C5H11N This compound (M) M_ion [C5H11N]+• (m/z 85) C5H11N->M_ion + e- M_minus_1 [C5H10N]+ (m/z 84) M_ion->M_minus_1 - H• Fragment_56 [C3H6N]+ (m/z 56) Base Peak M_ion->Fragment_56 - C2H5• Fragment_30 [CH4N]+ (m/z 30) M_ion->Fragment_30 α-cleavage

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry of Cyclic Amines

The following protocol outlines the general procedure for acquiring electron ionization mass spectra of volatile cyclic amines such as this compound and cyclohexylamine.

1. Sample Preparation:

  • Ensure the amine sample is of high purity.

  • For liquid samples like this compound and cyclohexylamine, direct injection is typically employed.

  • If dilution is necessary, use a volatile, aprotic solvent such as dichloromethane or diethyl ether. The concentration should be optimized to avoid detector saturation, typically in the low ppm range.

2. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

  • For GC-MS, a non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the analyte from any impurities.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Ion Source Temperature: 150-250 °C (optimized to ensure volatilization without thermal degradation)

  • Mass Range: m/z 20-150 (or a range sufficient to include the molecular ion and expected fragments)

  • Scan Speed: Dependant on the instrument and chromatographic peak width, typically 1-2 scans/second.

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the analyte.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with reference spectra from databases such as the NIST/EPA/NIH Mass Spectral Library for confirmation.

This guide provides a foundational understanding of the fragmentation behavior of this compound and cyclohexylamine in electron ionization mass spectrometry. The distinct fragmentation patterns, driven by the underlying principles of ion stability and ring strain, serve as a powerful tool for the structural characterization of these and related alicyclic amines. Researchers and professionals in drug development can leverage this information for the confident identification and differentiation of these important chemical entities.

References

Comparative Crystallographic Analysis of Cyclopentylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the solid-state structures and experimental protocols for the crystallographic analysis of bioactive cyclopentylamine derivatives.

The this compound moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce favorable physicochemical properties and provide a versatile anchor for pharmacophoric groups. Understanding the three-dimensional structure of this compound derivatives through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two distinct this compound derivatives: a thiazolone and a pyrimidine derivative. It provides detailed experimental protocols for their synthesis, crystallization, and crystallographic analysis, offering a practical resource for researchers in the field.

Comparison of Crystallographic Data

The solid-state architecture of a molecule, as revealed by X-ray crystallography, provides invaluable insights into its conformational preferences and intermolecular interactions, which can significantly influence its biological activity and pharmaceutical properties. Below is a comparison of the key crystallographic parameters for two representative this compound derivatives.

ParameterDerivative 1: 2-(cyclopentylamino)-5-(4-bromophenyl)thiazol-4(5H)-oneDerivative 2: (4-Bromopyrimidin-2-yl)this compound
Chemical Formula C₁₄H₁₅BrN₂OSC₉H₁₂BrN₃
Formula Weight 339.26 g/mol 242.12 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbca
a (Å) 10.123(4)9.876(2)
b (Å) 11.456(5)14.567(3)
c (Å) 12.345(6)15.432(4)
α (°) 9090
β (°) 109.87(2)90
γ (°) 9090
Volume (ų) 1345.6(1)2218.9(8)
Z 48
Calculated Density (g/cm³) 1.6751.448
Data Source [Fictional Data based on similar structures][Fictional Data based on similar structures]

Note: The crystallographic data presented here are representative examples derived from typical values for similar molecular structures and are intended for illustrative purposes. For precise data, please refer to the specific scientific literature.

The comparison reveals significant differences in the crystal packing and unit cell dimensions of the two derivatives, arising from their distinct molecular structures and the resulting intermolecular interactions. The thiazolone derivative crystallizes in a monoclinic system, while the pyrimidine derivative adopts an orthorhombic lattice. These variations in crystal packing can influence properties such as solubility and dissolution rate, which are critical for drug development.

Experimental Protocols

Reproducible and high-quality crystallographic data are contingent on meticulous experimental procedures. The following sections detail the generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis and Crystallization

Synthesis of 2-(cyclopentylamino)-5-(4-bromophenyl)thiazol-4(5H)-one:

A mixture of N-cyclopentylthiourea (0.02 mol), 2-bromo-2-(4-bromophenyl)acetic acid (0.022 mol), and N,N-diisopropylethylamine (0.374 mL) in anhydrous ethanol (2 mL) is heated in a microwave reactor in two cycles (15 minutes at 150-155 °C, followed by 1 hour at 155-160 °C). After cooling, the solvent is evaporated, and the residue is dissolved in water (20 mL). The aqueous solution is extracted with chloroform (4 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in diethyl ether.[1]

Synthesis of (4-Bromopyrimidin-2-yl)this compound:

To a solution of 2,4-dibromopyrimidine in a suitable solvent such as isopropanol, this compound (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (1.5 equivalents) are added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.

High-quality single crystals are typically obtained by slow evaporation of a solution of the purified product in a solvent system such as ethanol/water or ethyl acetate/hexane.

X-ray Diffraction Analysis

A suitable single crystal of the this compound derivative is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) and a detector. The crystal-to-detector distance and the exposure time per frame are optimized. A complete dataset is collected by rotating the crystal through a series of omega and/or phi scans.

The collected diffraction data is then processed, which includes integration of the reflection intensities, data reduction, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the synthesis and structural elucidation of a novel this compound derivative.

experimental_workflow Experimental Workflow for Synthesis and Crystallographic Analysis cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation start Starting Materials (e.g., this compound, Heterocyclic Precursor) reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization xrd X-ray Diffraction Data Collection crystallization->xrd solve Structure Solution (Direct Methods) xrd->solve refine Structure Refinement solve->refine analysis Data Analysis (Bond Lengths, Angles, Packing) refine->analysis

Caption: Workflow for the synthesis and crystallographic analysis of this compound derivatives.

This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. The presented data and protocols serve as a practical starting point for researchers engaged in the design and structural characterization of novel bioactive molecules based on this important chemical scaffold. The detailed three-dimensional structural information obtained from X-ray crystallography will continue to be a cornerstone of modern drug discovery efforts.

References

A Comparative Study of Cyclopentylamine and Cyclohexylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of amine building blocks is a critical decision that can significantly impact reaction outcomes and overall efficiency. Among the cycloaliphatic amines, cyclopentylamine and cyclohexylamine are two common intermediates. This guide provides an objective comparison of their performance in synthesis, supported by their physicochemical properties and examples of their application in the synthesis of prominent drug molecules.

Physicochemical Properties: A Head-to-Head Comparison

The subtle difference in ring size between this compound and cyclohexylamine leads to notable variations in their physical and chemical properties. These differences, summarized in the table below, can influence their reactivity, solubility, and handling characteristics in a laboratory setting.

PropertyThis compoundCyclohexylamineReference(s)
Molecular Formula C₅H₁₁NC₆H₁₃N
Molecular Weight 85.15 g/mol 99.17 g/mol
Boiling Point 106-108 °C134.5 °C[1]
Melting Point -85 °C-17.7 °C[1]
Density 0.861 g/cm³0.8647 g/cm³[2]
pKa of Conjugate Acid 10.6510.64[1][3]

The higher boiling point and melting point of cyclohexylamine can be attributed to its larger molecular size and greater surface area, leading to stronger intermolecular van der Waals forces. The basicity of the two amines, as indicated by their nearly identical pKa values, is very similar. This is expected as the electron-donating inductive effect of the cyclopentyl and cyclohexyl groups on the amino group is comparable.

Reactivity in Synthesis: A Tale of Two Rings

The reactivity of this compound and cyclohexylamine in synthetic transformations is governed by a combination of their basicity, nucleophilicity, and steric profile. While their basicities are almost identical, their steric hindrance and the conformational flexibility of the five- and six-membered rings can lead to differences in reaction kinetics and product distributions.

Nucleophilicity and Steric Hindrance:

Both this compound and cyclohexylamine are primary amines with a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. However, the cyclohexyl group is generally considered to be sterically more demanding than the cyclopentyl group. The chair conformation of the cyclohexane ring places axial and equatorial protons in distinct spatial arrangements, which can influence the approach of electrophiles to the nitrogen atom. The cyclopentyl ring is more planar and undergoes a "pseudorotation" of its envelope and twist conformations, which can also affect the accessibility of the amino group.

In general, for reactions sensitive to steric bulk, such as SN2 reactions at hindered electrophilic centers, this compound may exhibit a slightly faster reaction rate compared to cyclohexylamine.

Application in Pharmaceutical Synthesis

Both amines serve as crucial building blocks in the synthesis of a variety of pharmaceutical agents. Below, we examine their roles in the synthesis of two notable drugs: Palbociclib, an anticancer agent, and Glibenclamide, an antidiabetic drug.

This compound in the Synthesis of Palbociclib

Palbociclib (Ibrance®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.[4] this compound is a key intermediate in the synthesis of Palbociclib.

Experimental Protocol: Synthesis of a Palbociclib Intermediate

A key step in the synthesis of Palbociclib involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with this compound. In one reported synthesis, 5-bromo-2,4-dichloropyrimidine is reacted with this compound to yield 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

  • Reaction: 5-bromo-2,4-dichloropyrimidine + this compound → 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

  • Reagents and Conditions: 228 g (1.0 mol) of 5-bromo-2,4-dichloropyrimidine, 1500 mL of dichloromethane, 1000 mL of water, and 127.2 g (1.2 mol) of sodium carbonate are charged into a reaction flask. The mixture is cooled to 0 °C. 89.5 g (1.05 mol) of this compound is added dropwise at a reaction temperature of 0-5 °C. The reaction is maintained at this temperature for 16 hours.

  • Work-up and Purification: After the reaction is complete, the aqueous layer is removed. 1000 mL of water is added, and the pH is adjusted to 6-7 with hydrochloric acid. The aqueous layer is separated, and the dichloromethane layer is distilled to recover the solvent. The residue is purified by recrystallization from n-hexane to yield the desired product.[5][6]

Logical Workflow for Palbociclib Synthesis

G A 5-bromo-2,4-dichloropyrimidine C Nucleophilic Substitution A->C B This compound B->C D 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C->D E Heck Reaction with Crotonic Acid D->E F Cyclization E->F G Further Functionalization F->G H Palbociclib G->H

A simplified workflow for the synthesis of Palbociclib.

Signaling Pathway of Palbociclib

Palbociclib functions by inhibiting the CDK4/6-retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle.[4][7]

G cluster_0 G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Palbociclib Palbociclib Palbociclib->CDK4/6 inhibits

The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.
Cyclohexylamine in the Synthesis of Glibenclamide

Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea medication used to treat type 2 diabetes. It functions by stimulating insulin release from the pancreatic β-cells.[8][9] Cyclohexylamine is incorporated into the final structure of Glibenclamide.

Experimental Protocol: Synthesis of Glibenclamide

The final step in the synthesis of Glibenclamide typically involves the reaction of a sulfonylurea intermediate with cyclohexyl isocyanate or the reaction of a sulfonamide with cyclohexyl isocyanate.

  • Reaction: 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide + Cyclohexyl isocyanate → Glibenclamide

  • Reagents and Conditions: 3.69 g (10 mmol) of 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is dissolved in 50 mL of DMF. 1.34 g (12 mmol) of potassium tert-butoxide and 0.8 g (3 mmol) of 18-crown-6 ether are added. A 1 mol/L solution of cyclohexyl isocyanate in DMF (13 mL) is added dropwise at 0-5 °C. After the addition is complete, the reaction is warmed to reflux for 6 hours.

  • Work-up and Purification: The reaction mixture is poured into 1N dilute hydrochloric acid at 0-5 °C. The precipitate is filtered and dried under vacuum to yield 4.49 g (9.1 mmol) of Glibenclamide.[9]

Logical Workflow for Glibenclamide Synthesis

G A 2-methoxy-5-chlorobenzoic acid C Amide Formation A->C B 2-(4-aminophenyl)ethylamine B->C D N-(2-(4-aminophenyl)ethyl)-5-chloro-2-methoxybenzamide C->D E Chlorosulfonation D->E F 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride E->F G Ammonolysis F->G H 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide G->H J Urea Formation H->J I Cyclohexyl isocyanate I->J K Glibenclamide J->K

A simplified workflow for the synthesis of Glibenclamide.

Signaling Pathway of Glibenclamide

Glibenclamide exerts its therapeutic effect by binding to and inhibiting the ATP-sensitive potassium channels (KATP) in pancreatic β-cells, which leads to insulin secretion.[10][11]

G cluster_0 Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ATP Metabolism->ATP K_ATP Channel K_ATP Channel ATP->K_ATP Channel inhibits Membrane Depolarization Membrane Depolarization K_ATP Channel->Membrane Depolarization closure leads to Glibenclamide Glibenclamide Glibenclamide->K_ATP Channel inhibits Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Membrane Depolarization->Voltage-gated Ca2+ Channel opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis Insulin Release Insulin Release Insulin Vesicle Exocytosis->Insulin Release

The mechanism of Glibenclamide-induced insulin secretion.

Conclusion

This compound and cyclohexylamine are both valuable primary amines in organic synthesis, each with a distinct set of properties that can be leveraged for specific applications. Their similar basicity suggests comparable reactivity in acid-base chemistry. However, the greater steric bulk of the cyclohexyl group may lead to slower reaction rates in sterically demanding transformations compared to the cyclopentyl analogue.

The choice between this compound and cyclohexylamine will ultimately depend on the specific requirements of the synthetic target, including the desired steric environment around the nitrogen atom, the required physicochemical properties of the final product, and economic considerations. The examples of Palbociclib and Glibenclamide synthesis highlight the successful incorporation of both these cycloaliphatic amines into complex and medicinally important molecules. For researchers and drug development professionals, a thorough understanding of the subtle yet significant differences between these two building blocks is essential for the rational design and efficient execution of synthetic strategies.

References

A Comparative Guide to the Validation of Analytical Methods for Cyclopentylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Cyclopentylamine, a primary amine of interest in pharmaceutical development and chemical synthesis. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of quantitative data. This document compares the two most common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

The information presented herein is based on established analytical methodologies for primary amines and specific validated data for the structurally similar compound, cyclohexylamine, providing a robust framework for the validation of methods for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of GC-MS and HPLC-based methods for the quantification of primary cycloalkylamines. The data for cyclohexylamine is presented as a reliable proxy for this compound due to their structural and chemical similarities.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Derivatization Required (e.g., with a fluorinated anhydride)Required for FLD (e.g., with a fluorogenic reagent)
Sample Matrix Artificial Sweetener Tablets, Human Biological FluidsArtificial Sweetener Tablets, Human Biological Fluids
Linearity Range 5 - 1500 ng/mL1 - 1250 ng/mL
Limit of Detection (LOD) 1.55 ng/mL0.49 ng/mL
Accuracy (% Recovery) 91.54% - 99.64%95.85% - 100.70%
Precision (% RSD) 1.25% - 3.97%0.25% - 0.82%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for primary amine analysis and should be validated specifically for this compound in the user's matrix of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is a crucial step to improve volatility, thermal stability, and chromatographic peak shape.

a. Sample Preparation and Derivatization:

  • Extraction: For solid samples, an appropriate extraction solvent should be used to dissolve the analyte. For liquid samples such as plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the matrix.

  • Derivatization:

    • To a dried extract of the sample, add a suitable solvent (e.g., acetonitrile) and a derivatizing agent. A common choice for primary amines is a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).

    • Add a catalyst, such as pyridine, if required.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • After cooling, the derivatized sample is ready for injection into the GC-MS system.

b. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of analytes. For primary amines that lack a strong chromophore, derivatization with a fluorescent tag is necessary for sensitive detection by a fluorescence detector (FLD). Alternatively, coupling HPLC with a mass spectrometer (LC-MS/MS) can provide high sensitivity and selectivity without the need for derivatization.

a. Sample Preparation and Derivatization (for HPLC-FLD):

  • Extraction: Similar to the GC-MS method, extract the analyte from the sample matrix using an appropriate technique (LLE or SPE).

  • Derivatization:

    • To the extracted sample, add a derivatizing reagent that introduces a fluorescent moiety. Common reagents for primary amines include o-phthalaldehyde (OPA) in the presence of a thiol, dansyl chloride, or 9-fluorenylmethyl chloroformate (FMOC-Cl).

    • The reaction is typically performed in a buffered aqueous solution at a specific pH.

    • The reaction time and temperature should be optimized for complete derivatization.

    • The derivatized sample is then injected into the HPLC system.

b. HPLC Instrumental Parameters (for HPLC-FLD):

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): Set according to the fluorescent tag used (e.g., ~340 nm for OPA derivatives).

    • Emission Wavelength (λem): Set according to the fluorescent tag used (e.g., ~450 nm for OPA derivatives).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical process of analytical method validation.

Experimental Workflow for this compound Quantification Experimental Workflow for this compound Quantification cluster_GCMS GC-MS Method cluster_HPLC HPLC-FLD Method GCMS_Start Sample Collection GCMS_Extraction Extraction (LLE/SPE) GCMS_Start->GCMS_Extraction GCMS_Derivatization Derivatization (e.g., with TFAA) GCMS_Extraction->GCMS_Derivatization GCMS_Injection GC-MS Injection GCMS_Derivatization->GCMS_Injection GCMS_Analysis Data Acquisition (SIM) GCMS_Injection->GCMS_Analysis GCMS_Quantification Quantification GCMS_Analysis->GCMS_Quantification HPLC_Start Sample Collection HPLC_Extraction Extraction (LLE/SPE) HPLC_Start->HPLC_Extraction HPLC_Derivatization Derivatization (e.g., with OPA) HPLC_Extraction->HPLC_Derivatization HPLC_Injection HPLC Injection HPLC_Derivatization->HPLC_Injection HPLC_Analysis Fluorescence Detection HPLC_Injection->HPLC_Analysis HPLC_Quantification Quantification HPLC_Analysis->HPLC_Quantification

Caption: Workflow for GC-MS and HPLC-FLD analysis of this compound.

Analytical Method Validation Process (ICH Q2(R2)) Analytical Method Validation Process (ICH Q2(R2)) Validation_Plan Validation Protocol Definition Specificity Specificity / Selectivity Validation_Plan->Specificity Linearity Linearity Validation_Plan->Linearity Range Range Validation_Plan->Range Accuracy Accuracy Validation_Plan->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation_Plan->Precision LOD Limit of Detection (LOD) Validation_Plan->LOD LOQ Limit of Quantification (LOQ) Validation_Plan->LOQ Robustness Robustness Validation_Plan->Robustness Validation_Report Validation Report and Documentation Specificity->Validation_Report Linearity->Validation_Report Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

Caption: Key parameters in the validation of an analytical method.

References

Purity Assessment of Synthesized Cyclopentylamine: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Cyclopentylamine, a key building block in the synthesis of various pharmaceutical compounds, requires accurate purity assessment to guarantee the quality and safety of the final product. This guide provides a comparative analysis of two primary chromatographic techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography with Flame Ionization Detection (GC-FID).

The selection of an analytical method is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and available instrumentation. This compound, a volatile primary aliphatic amine, lacks a strong UV chromophore, making its direct analysis by HPLC with UV detection challenging. Consequently, a derivatization step is necessary to render it detectable. In contrast, its volatility makes it an ideal candidate for analysis by Gas Chromatography.

Comparative Analysis of HPLC and GC-FID Methods

The following table summarizes the key aspects of a Reversed-Phase HPLC (RP-HPLC) method with pre-column derivatization and a GC-FID method for the purity assessment of this compound.

ParameterHPLC with Pre-column Derivatization (Benzoyl Chloride)Gas Chromatography (GC-FID)
Principle Separation of the derivatized, non-volatile analyte based on its partitioning between a liquid mobile phase and a solid stationary phase.Separation of the volatile analyte based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Derivatization Mandatory. This compound is reacted with benzoyl chloride to form a UV-active derivative (N-cyclopentylbenzamide).Not required.
Sample Preparation Multi-step process involving derivatization, quenching, and extraction.Simple dilution of the sample in a suitable solvent.
Instrumentation HPLC system with a UV detector.Gas chromatograph with a Flame Ionization Detector (FID).
Typical Purity (%) >99% achievable.>99% achievable.[1]
Advantages High resolution and selectivity for a wide range of compounds.Simple, fast, and requires minimal sample preparation.[2] High sensitivity for hydrocarbons.[3]
Disadvantages Complex and time-consuming sample preparation. Derivatization can introduce by-products.Limited to volatile and thermally stable compounds.
Experimental Protocols

Detailed methodologies for both the HPLC and GC-FID approaches are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Method 1: Purity Assessment by RP-HPLC with Pre-column Derivatization

This method involves the derivatization of this compound with benzoyl chloride, followed by analysis using RP-HPLC with UV detection.

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 1 mL of 2 M NaOH solution, followed by 30 µL of benzoyl chloride.[4]

  • Vortex the mixture vigorously for 1-2 minutes at room temperature to facilitate the reaction.

  • Allow the mixture to stand for 10-20 minutes to ensure complete reaction and hydrolysis of excess benzoyl chloride.[5]

  • Extract the derivatized product (N-cyclopentylbenzamide) with a suitable organic solvent (e.g., diethyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm (wavelength of maximum absorbance for the benzoyl derivative).

  • Injection Volume: 10 µL.

Method 2: Purity Assessment by Gas Chromatography (GC-FID)

This method provides a more direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample into a vial.

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL (with an appropriate split ratio).

Potential Impurities in Synthesized this compound

The primary route for the synthesis of this compound is the reductive amination of cyclopentanone.[6] Potential impurities arising from this process include:

  • N,N-dithis compound: A secondary amine formed as a by-product.[6]

  • Cyclopentanone: Unreacted starting material.[6]

  • Cyclopentanol: A by-product from the reduction of cyclopentanone.[6]

Both the HPLC and GC methods should be developed and validated to ensure the separation and quantification of these potential impurities from the main this compound peak.

Visualizing the Analytical Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add NaOH & Benzoyl Chloride Dissolve->Derivatize Extract Extract Derivative Derivatize->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Data Data Analysis (Purity Calculation) Detect->Data

Caption: Workflow for HPLC Purity Assessment of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into GC Filter->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Data Data Analysis (Purity Calculation) Detect->Data

References

Comparative Analysis of the Biological Activities of Cyclopentylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of various cyclopentylamine analogs, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to provide a foundation for further drug discovery and development efforts.

Dual Neurokinin-1 (NK1) Receptor Antagonism and Serotonin Reuptake Transporter (SERT) Inhibition

A series of this compound analogs have been identified as potent dual inhibitors of the neurokinin-1 (NK1) receptor and the serotonin reuptake transporter (SERT), suggesting their potential as novel antidepressants. The following table summarizes the in vitro binding affinities of selected compounds from this class.

Table 1: In Vitro Binding Affinities of this compound Analogs for h-NK1 and h-SERT

CompoundRh-NK1 Ki (nM)h-SERT Ki (nM)
1 H125180
2 2-F40125
3 3-F130150
4 4-F100110
5 2-Cl3595
6 3-Cl110130
7 4-Cl90100
8 2-Me55140
9 3-Me120160
10 4-Me100120
11 2-OMe70200
12 3-OMe150220
13 4-OMe120190
14 3,4-diCl8090
15 3,5-diCl6075
16 2,4-diCl4560
17 2,5-diCl5070
18 2,3-diCl6585
19 3-CF390110
20 4-CF385100
21 2-Ph150250
22 3-Ph180280
23 4-Ph160260
24 3,5-bis(CF3)3225

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2002, 12(2), 261-4.

Signaling Pathway for Dual NK1R Antagonism and SERT Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT_storage 5-HT Vesicles 5-HT Serotonin (5-HT) 5-HT_storage->5-HT Release SERT SERT 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binding Cyclopentylamine_Analog This compound Analog Cyclopentylamine_Analog->SERT Inhibition NK1R NK1 Receptor Cyclopentylamine_Analog->NK1R Antagonism Signal_Transduction Signal Transduction NK1R->Signal_Transduction Activation Substance_P Substance P Substance_P->NK1R Binding

Caption: Dual action of a this compound analog inhibiting serotonin reuptake and antagonizing the NK1 receptor.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Anticancer Activity

A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 11β-HSD1 and their potential as anticancer agents.[1]

Table 2: 11β-HSD1 Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

CompoundR% Inhibition at 10 µMIC50 (µM)
3a -CH310.94> 10
3b -CH2CH321.33> 10
3c -CH2CH2CH355.430.98
3d -CH(CH3)268.790.46
3e -CH2CH(CH3)260.120.75
3f Phenyl75.340.25
3g 4-bromophenyl82.110.18
3h Spiro[4.5]decane91.560.07
3i Spiro[4.3]octane70.231.55
Carbenoxolone--0.15

Data sourced from Molecules, 2023, 28(8), 3469.[1]

Table 3: Anticancer Activity (IC50 in µM) of Selected 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

CompoundCaco-2 (Colon)PANC-1 (Pancreatic)U-118 MG (Glioma)MDA-MB-231 (Breast)SK-MEL-30 (Melanoma)
3g 25.3 ± 1.245.1 ± 2.138.9 ± 1.922.7 ± 1.119.8 ± 0.9
3h 35.6 ± 1.758.2 ± 2.849.5 ± 2.431.4 ± 1.528.6 ± 1.3
Doxorubicin 1.2 ± 0.10.8 ± 0.041.5 ± 0.10.9 ± 0.051.1 ± 0.06

Data represents the concentration of the compound that inhibits cell growth by 50% and is sourced from Molecules, 2023, 28(8), 3469.[1]

Experimental Workflow for Anticancer Activity Screening

G Start Start Cell_Culture Cancer Cell Line Culture (e.g., Caco-2, MDA-MB-231) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound Analogs (Varying Concentrations) Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTS_Assay Perform MTS Assay Incubation->MTS_Assay Measurement Measure Absorbance at 490 nm MTS_Assay->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the anticancer activity of this compound analogs using the MTS assay.

Sympathomimetic and Vasoconstrictor Activity

Proposed Signaling Pathway for Sympathomimetic Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Cyclopentamine Cyclopentamine VMAT2 VMAT2 Cyclopentamine->VMAT2 Inhibition Transporter DAT/NET/SERT Cyclopentamine->Transporter Uptake Catecholamine_Vesicle Catecholamine Vesicles VMAT2->Catecholamine_Vesicle Packaging Catecholamine Catecholamines Catecholamine_Vesicle->Catecholamine Release (Enhanced by Cyclopentamine) Adrenergic_Receptor Adrenergic Receptor Catecholamine->Adrenergic_Receptor Binding Dopamine_Receptor Dopamine Receptor Catecholamine->Dopamine_Receptor Binding Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenergic_Receptor->Cellular_Response Dopamine_Receptor->Cellular_Response

Caption: Mechanism of sympathomimetic action of cyclopentamine leading to catecholamine release.

Experimental Protocols

In Vitro h-NK1 and h-SERT Binding Assays

Objective: To determine the binding affinity (Ki) of this compound analogs to the human NK1 receptor and serotonin transporter.

Materials:

  • HEK-293 cells stably expressing h-NK1 receptor or h-SERT.

  • [³H]-Substance P (for NK1 assay) and [³H]-Citalopram (for SERT assay) as radioligands.

  • Non-labeled Substance P and Citalopram for determining non-specific binding.

  • Test compounds (this compound analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of non-labeled ligand (for non-specific binding).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.

11β-HSD1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound analogs against human 11β-HSD1.

Materials:

  • Human liver microsomes (as a source of 11β-HSD1).

  • Cortisone (substrate).

  • NADPH (cofactor).

  • Test compounds (2-(cyclopentylamino)thiazol-4(5H)-one derivatives).

  • Cortisol ELISA kit.

  • Phosphate buffer.

Procedure:

  • Reaction Setup: In a microplate, pre-incubate the human liver microsomes with the test compounds at various concentrations in phosphate buffer.

  • Initiation: Start the enzymatic reaction by adding cortisone and NADPH.

  • Incubation: Incubate the plate at 37°C for a specified period to allow the conversion of cortisone to cortisol.

  • Termination: Stop the reaction (e.g., by adding a stop solution or by placing on ice).

  • Quantification: Measure the amount of cortisol produced using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTS Assay for Anticancer Activity

Objective: To determine the cytotoxic effects (IC50) of this compound analogs on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Caco-2, PANC-1, U-118 MG, MDA-MB-231, SK-MEL-30).

  • Cell culture medium and supplements.

  • Test compounds (2-(cyclopentylamino)thiazol-4(5H)-one derivatives).

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTS Addition: Add the MTS reagent to each well and incubate for an additional 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[1]

References

A Spectroscopic Comparison of Cyclopentylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cyclopentylamine and its common synthetic precursors: cyclopentanone, cyclopentanone oxime, and nitrocyclopentane. Understanding the distinct spectral characteristics of each compound is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic chemistry and drug development. This document presents key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a comparative format, supported by generalized experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors. These values are compiled from various spectral databases and literature sources.

Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Functional Group
Cyclopentanone ~1740 (strong)C=O stretch
~2960C-H stretch (aliphatic)
Cyclopentanone Oxime ~3300 (broad)O-H stretch (of N-OH)
~1665C=N stretch
~940N-O stretch
Nitrocyclopentane ~1550 (strong, asymmetric)N-O stretch (NO₂)
~1380 (strong, symmetric)N-O stretch (NO₂)
This compound ~3370 and ~3290 (two bands)N-H stretch (primary amine)
~1600N-H bend (scissoring)
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as s (singlet), t (triplet), m (multiplet).

CompoundProtons α to Functional Group (ppm)Other Cyclopentyl Protons (ppm)Functional Group Protons (ppm)
Cyclopentanone ~2.2 (t)~1.9 (m)-
Cyclopentanone Oxime ~2.4 (m)~1.7 (m)~8.5 (s, broad, OH)
Nitrocyclopentane ~4.6 (m, CH-NO₂)~1.5 - 2.2 (m)-
This compound ~3.4 (m, CH-NH₂)~1.2 - 1.8 (m)~1.1 (s, broad, NH₂)
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Chemical shifts (δ) are reported in ppm relative to TMS.

CompoundCarbon of Functional Group (ppm)Carbons α to Functional Group (ppm)Other Cyclopentyl Carbons (ppm)
Cyclopentanone ~220 (C=O)~38~23
Cyclopentanone Oxime ~165 (C=N)~30, ~26~25, ~24
Nitrocyclopentane -~85 (C-NO₂)~32, ~24
This compound -~58 (C-NH₂)~34, ~24
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Cyclopentanone 8456, 55, 42, 41
Cyclopentanone Oxime 9982, 70, 55, 41
Nitrocyclopentane 115 (often weak or absent)69, 41
This compound 8584, 56, 43

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment being used.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples such as cyclopentanone, nitrocyclopentane, and this compound, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples like cyclopentanone oxime, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.

  • Data Acquisition : The prepared sample is placed in the spectrometer's sample holder. A background spectrum of the empty instrument (or the pure mulling agent/solvent) is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H-NMR, standard acquisition parameters are used. For ¹³C-NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : For volatile compounds, the sample can be introduced via a gas chromatography (GC-MS) system, which separates components of a mixture before they enter the mass spectrometer. Alternatively, direct injection or a solids probe can be used. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An ion detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum plots relative intensity versus m/z.

Visualizations

Synthetic Pathways to this compound

The following diagram illustrates the common synthetic routes from the precursors to this compound.

Synthesis_Pathways Cyclopentanone Cyclopentanone Cyclopentanone_Oxime Cyclopentanone Oxime Cyclopentanone->Cyclopentanone_Oxime Hydroxylamine (NH₂OH) This compound This compound Cyclopentanone->this compound Reductive Amination (e.g., H₂, NH₃, Ni catalyst) Cyclopentanone_Oxime->this compound Reduction (e.g., H₂, Pd/C or LiAlH₄) Nitrocyclopentane Nitrocyclopentane Nitrocyclopentane->this compound Reduction (e.g., H₂, Raney Ni or Fe/HCl) Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Start Synthesize/Obtain Precursors (Cyclopentanone, etc.) Reaction Perform Reaction to Synthesize This compound Start->Reaction Purification Purify Product and Intermediates Reaction->Purification IR Acquire IR Spectra Purification->IR NMR Acquire NMR Spectra (¹H and ¹³C) Purification->NMR MS Acquire Mass Spectra Purification->MS Compare_Data Tabulate and Compare Spectroscopic Data IR->Compare_Data NMR->Compare_Data MS->Compare_Data Identify_Features Identify Characteristic Peaks and Fragmentation Patterns Compare_Data->Identify_Features Conclusion Confirm Structure and Purity Identify_Features->Conclusion

Confirming the Structure of Cyclopentylamine Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentylamine moiety is a prevalent scaffold in a diverse array of bioactive molecules and pharmaceuticals. Its unique conformational properties and its role as a key building block in medicinal chemistry necessitate unambiguous structural characterization. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex substitution patterns on the cyclopentyl ring and the amine group often lead to spectral overlap and ambiguity. Two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a detailed roadmap of molecular connectivity and spatial relationships, thereby enabling confident structural elucidation.

This guide provides a comparative overview of the application of various 2D NMR techniques for the structural confirmation of this compound derivatives. We will delve into the experimental protocols for key 2D NMR experiments and present a case study showcasing how to interpret the resulting data to assemble the final molecular structure.

The Power of 2D NMR in Structural Elucidation

2D NMR experiments disperse spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. For this compound derivatives, these techniques are crucial for:

  • Establishing Spin Systems: Identifying networks of coupled protons within the cyclopentyl ring and any aliphatic substituents.

  • Assigning Diastereotopic Protons: Differentiating between protons on the same carbon atom that are in different chemical environments.

  • Determining Substitution Patterns: Pinpointing the exact location of substituents on the cyclopentyl ring and the aromatic moieties often attached to the nitrogen atom.

  • Elucidating Relative Stereochemistry: Defining the spatial orientation of substituents through the observation of through-space interactions.

The most commonly employed 2D NMR experiments for the structural analysis of small organic molecules, including this compound derivatives, are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, irrespective of their bonding connectivity.

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR spectra of this compound derivatives. Instrument-specific parameters may need to be optimized.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

General NMR Instrument Settings:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Temperature: 298 K (25 °C), unless temperature-dependent conformational studies are being performed.

  • Pulse Programs: Standard Bruker or Varian pulse programs for each 2D experiment are typically used.

1. ¹H-¹H COSY:

  • Pulse Sequence: cosygpqf (gradient-selected, phase-sensitive)

  • Spectral Width (SW): Optimized to cover all proton signals in both dimensions (F1 and F2).

  • Number of Scans (NS): 2 to 8 scans per increment.

  • Number of Increments (TD in F1): 256 to 512.

  • Relaxation Delay (d1): 1.0 to 2.0 seconds.

2. ¹H-¹³C HSQC:

  • Pulse Sequence: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)

  • Spectral Width (SW) in F2 (¹H): Optimized to cover all proton signals.

  • Spectral Width (SW) in F1 (¹³C): Optimized to cover all carbon signals.

  • Number of Scans (NS): 4 to 16 scans per increment.

  • Number of Increments (TD in F1): 128 to 256.

  • Relaxation Delay (d1): 1.0 to 2.0 seconds.

  • ¹J(C,H) Coupling Constant: Typically set to 145 Hz.

3. ¹H-¹³C HMBC:

  • Pulse Sequence: hmbcgplpndqf (gradient-selected, magnitude mode)

  • Spectral Width (SW) in F2 (¹H): Optimized to cover all proton signals.

  • Spectral Width (SW) in F1 (¹³C): Optimized to cover all carbon signals.

  • Number of Scans (NS): 8 to 32 scans per increment.

  • Number of Increments (TD in F1): 256 to 512.

  • Relaxation Delay (d1): 1.5 to 2.5 seconds.

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

4. ¹H-¹H NOESY/ROESY:

  • Pulse Sequence: noesygpph (gradient-selected, phase-sensitive) or roesygpph.

  • Spectral Width (SW): Optimized to cover all proton signals in both dimensions.

  • Number of Scans (NS): 8 to 16 scans per increment.

  • Number of Increments (TD in F1): 256 to 512.

  • Relaxation Delay (d1): 1.0 to 2.0 seconds.

  • Mixing Time (d8): 500 to 800 ms for NOESY; 200 to 500 ms for ROESY (optimization may be required).

Case Study: Structure Elucidation of a Novel N-Aryl this compound Derivative

To illustrate the power of 2D NMR, let's consider a hypothetical novel N-aryl this compound derivative synthesized via an iron-catalyzed radical [3+2] cyclization of an N-aryl cyclopropylamine with an alkene, a reaction recently explored by research groups such as Cui et al.[1][2][3]. The proposed structure is shown below.

Hypothetical N-Aryl this compound Derivative

Figure 1. Hypothetical structure of a novel N-aryl this compound derivative.

Table 1: ¹H and ¹³C NMR Data for the Hypothetical N-Aryl this compound Derivative (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
160.54.15 (m)
235.22.10 (m), 1.85 (m)
324.81.75 (m), 1.60 (m)
438.12.30 (m)
555.33.90 (dd, J = 8.0, 6.0)
6145.1-
7115.26.80 (d, J = 8.5)
8129.57.25 (t, J = 8.5)
9118.96.90 (t, J = 8.5)
10121.87.15 (d, J = 8.5)
11138.4-
12172.3-
1352.13.70 (s)
1421.51.20 (d, J = 7.0)

Table 2: Key 2D NMR Correlations for the Hypothetical N-Aryl this compound Derivative

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)Key NOESY/ROESY Correlations (δH)
4.15 (H-1)2.10, 1.85 (H-2)35.2 (C-2), 55.3 (C-5), 145.1 (C-6)3.90 (H-5), 6.80 (H-7)
2.10, 1.85 (H-2)4.15 (H-1), 1.75, 1.60 (H-3)60.5 (C-1), 24.8 (C-3), 38.1 (C-4)-
1.75, 1.60 (H-3)2.10, 1.85 (H-2), 2.30 (H-4)35.2 (C-2), 38.1 (C-4), 55.3 (C-5)-
2.30 (H-4)1.75, 1.60 (H-3), 3.90 (H-5), 1.20 (H-14)24.8 (C-3), 55.3 (C-5), 21.5 (C-14)1.20 (H-14)
3.90 (H-5)2.30 (H-4)60.5 (C-1), 38.1 (C-4), 172.3 (C-12)4.15 (H-1)
6.80 (H-7)7.25 (H-8)145.1 (C-6), 118.9 (C-9)4.15 (H-1)
3.70 (H-13)-172.3 (C-12)-
1.20 (H-14)2.30 (H-4)38.1 (C-4), 55.3 (C-5)2.30 (H-4)

Structure Elucidation Workflow

The following diagram illustrates a typical workflow for elucidating the structure of a novel compound using 2D NMR data.

G 2D NMR Structure Elucidation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination 1D_Proton 1D ¹H NMR 1D_Carbon 1D ¹³C NMR & DEPT 1D_Proton->1D_Carbon 2D_NMR COSY, HSQC, HMBC, NOESY/ROESY 1D_Carbon->2D_NMR Identify_Spin_Systems Identify Spin Systems (COSY) 2D_NMR->Identify_Spin_Systems Assign_CHn Assign ¹H-¹³C One-Bond Correlations (HSQC) Identify_Spin_Systems->Assign_CHn Connect_Fragments Connect Fragments (HMBC) Assign_CHn->Connect_Fragments Stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) Connect_Fragments->Stereochemistry Propose_Structure Propose Planar Structure Stereochemistry->Propose_Structure Confirm_Structure Confirm Final Structure Propose_Structure->Confirm_Structure

A typical workflow for 2D NMR-based structure elucidation.

Interpreting the 2D NMR Data

The following diagram illustrates how the different 2D NMR correlations are used to piece together the structure of our hypothetical N-aryl this compound derivative.

Key 2D NMR correlations for assembling the final structure.

Analysis of the Data:

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling network. We can trace the connectivity from H-1 through H-2, H-3, H-4, and H-5, confirming the cyclopentyl ring system. The coupling between H-4 and H-14 establishes the attachment of the methyl group at the C-4 position. The correlation between H-7 and H-8 indicates their ortho relationship on the aromatic ring.

  • HSQC Analysis: The HSQC spectrum (data summarized in Table 1) allows for the direct assignment of each proton to its attached carbon. For instance, the proton at 4.15 ppm is attached to the carbon at 60.5 ppm (C-1).

  • HMBC Analysis: The HMBC spectrum is crucial for connecting the different spin systems. The correlation from H-1 to C-6 confirms the attachment of the cyclopentyl ring to the aromatic ring via the nitrogen atom. The correlation from H-5 to the carbonyl carbon C-12 links the ester group to the cyclopentyl ring at the C-5 position. The correlation from the methoxy protons (H-13) to C-12 confirms the methyl ester.

  • NOESY/ROESY Analysis: The NOESY/ROESY spectrum provides information about the relative stereochemistry. A key correlation between H-1 and H-5 suggests that these two protons are on the same face of the cyclopentyl ring, indicating a cis relationship. The spatial proximity of H-1 and the aromatic proton H-7 provides further conformational information about the orientation of the N-aryl group relative to the cyclopentyl ring.

Conclusion

2D NMR spectroscopy is a powerful and essential tool for the unambiguous structural determination of this compound derivatives. By employing a combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments, researchers can confidently establish covalent connectivity, assign all proton and carbon resonances, and determine the relative stereochemistry of these important molecules. The detailed structural insights provided by 2D NMR are critical for understanding structure-activity relationships and for the successful development of novel therapeutics based on the this compound scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopentylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclopentylamine, a highly flammable, toxic, and corrosive compound, necessitates stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with industry best practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with the utmost care. The compound is classified as a hazardous material, and exposure can lead to severe health effects.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[1][2]
Acute Toxicity Fatal if swallowed and toxic if inhaled.[3]
Corrosivity Causes severe skin burns and eye damage.[1][3][2]
Sensitization May cause an allergic skin reaction.[3][2]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Disposal Plan

The disposal of this compound must adhere to local, state, and federal regulations. It is categorized as hazardous waste and requires disposal at an approved waste treatment facility.[2][4]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Do not mix this compound with other waste streams unless compatibility has been verified to avoid hazardous reactions. Incompatible materials include acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[5]

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[1][2]

    • Segregate the this compound waste from incompatible materials.[5]

  • Disposal Request:

    • Once the container is nearly full, or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Spill Management

In the event of a this compound spill, immediate action is required:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent, such as dry sand or earth.[6] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

Cyclopentylamine_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Coordination cluster_3 Final Disposition A Generate this compound Waste B Collect in a Compatible, Labeled Container A->B C Store in Designated Satellite Accumulation Area B->C Container Full or Time Limit Reached D Segregate from Incompatible Materials C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Transport to Approved Hazardous Waste Facility F->G H Proper Disposal (e.g., Incineration) G->H

This compound Disposal Workflow

Quantitative Data Summary

While specific disposal limits and concentrations are subject to local regulations and the policies of waste disposal facilities, the following table summarizes key quantitative data for this compound.

PropertyValue
UN Number UN3286
Hazard Class 3 (Flammable Liquid)
Subsidiary Hazard Classes 6.1 (Toxic), 8 (Corrosive)
Packing Group II
Flash Point 17 °C (62.6 °F)
Boiling Point 106 - 108 °C (222.8 - 226.4 °F)

Data sourced from Safety Data Sheets.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for detailed information.

References

Essential Safety and Operational Guide for Handling Cyclopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Cyclopentylamine, a highly flammable, toxic, and corrosive compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Immediate Safety Information: Personal Protective Equipment (PPE)

Due to the significant hazards associated with this compound, including its flammability, acute toxicity (fatal if swallowed and toxic if inhaled), and its potential to cause severe skin burns, eye damage, and allergic skin reactions, a comprehensive PPE strategy is mandatory.[1][2][3][4]

Summary of Required Personal Protective Equipment

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Routine Handling & Transfer Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is required if there is a splash hazard.[5][6]Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Inspect gloves before each use and replace immediately upon contamination.Use only in a well-ventilated area, preferably a chemical fume hood.[5][8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[5][6]A flame-retardant lab coat, buttoned, and appropriate footwear that covers the entire foot.[7]
Weighing & Dispensing Chemical safety goggles and a face shield.[5][6]Double gloving with chemical-resistant gloves is recommended.Must be performed in a chemical fume hood.[5][8]Flame-retardant lab coat and chemical-resistant apron.[9]
Spill Cleanup Chemical safety goggles and a face shield.[5][6]Heavy-duty, chemical-resistant gloves.A self-contained breathing apparatus (SCBA) may be required for large spills.[5][8]Full chemical-resistant suit and boots.[9]

Standard Operating Procedure for Handling this compound

1. Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.[10]

  • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[6]

  • Keep a spill kit readily available.

2. Weighing and Dispensing (in a Chemical Fume Hood):

  • Use spark-proof tools and explosion-proof equipment.[2][5]

  • To prevent static discharge, ground and bond containers and receiving equipment.[11]

  • Carefully weigh the required amount of this compound.

  • Slowly add the compound to the solvent or reaction mixture to avoid splashing.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][11]

  • The storage area should be designated for flammable liquids and corrosives.[2][3]

  • Store locked up.[1][11]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid chlorides, and carbon dioxide.[2][3]

Emergency and Disposal Plans

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[1][6][12]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[1][8] Seek immediate medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][8]

Spill Response:

A chemical spill of this compound requires immediate and careful attention to prevent injury and further contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal A Evacuate Immediate Area B Alert Others & Supervisor A->B C Remove Ignition Sources B->C D Assess Spill Size & Risk C->D E Don Appropriate PPE D->E F Contain Spill with Inert Material E->F G Absorb and Collect Waste F->G H Decontaminate Area G->H I Package & Label Hazardous Waste H->I J Dispose via EHS I->J

Caption: Workflow for responding to a this compound chemical spill.

Waste Disposal:

  • Solid Waste: Collect all contaminated materials (gloves, bench paper, etc.) in a designated, labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Collect any liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Procedure: All waste is classified as hazardous.[3] Arrange for disposal through a licensed waste disposal company, in accordance with local, regional, and national regulations.[1][3][8] Do not empty into drains.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.